Product packaging for 1-Bromo-4,5-dimethyl-2-nitrobenzene(Cat. No.:CAS No. 53938-24-2)

1-Bromo-4,5-dimethyl-2-nitrobenzene

Cat. No.: B1270896
CAS No.: 53938-24-2
M. Wt: 230.06 g/mol
InChI Key: BXLRLFDGLUSGQD-UHFFFAOYSA-N
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Description

1-Bromo-4,5-dimethyl-2-nitrobenzene is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO2 B1270896 1-Bromo-4,5-dimethyl-2-nitrobenzene CAS No. 53938-24-2

Properties

IUPAC Name

1-bromo-4,5-dimethyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLRLFDGLUSGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356540
Record name 1-bromo-4,5-dimethyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53938-24-2
Record name 1-bromo-4,5-dimethyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4,5-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 53938-24-2[1][2][3]

This technical guide provides a comprehensive overview of 1-Bromo-4,5-dimethyl-2-nitrobenzene, a key intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and applications, with a focus on practical laboratory use.

Chemical and Physical Properties

This compound is a yellowish crystalline solid.[4] It is a versatile bifunctional molecule, featuring a bromine atom and a nitro group on a dimethylated benzene ring. These functional groups offer orthogonal reactivity, making it a valuable building block for the synthesis of more complex molecules. The bromine atom is susceptible to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the nitro group can be readily reduced to an amine, providing a site for further functionalization.

PropertyValueSource
CAS Number 53938-24-2[1][2][3]
Molecular Formula C₈H₈BrNO₂[1][2][3]
Molecular Weight 230.06 g/mol [1][2]
Appearance Yellowish crystalline solid[4]
Melting Point 68-73 °C[4]
Purity ≥98%[3][4]
Solubility Insoluble in water, soluble in organic solvents[4]

Synthesis of this compound

A common synthetic route to this compound involves the Sandmeyer reaction of 4,5-dimethyl-2-nitroaniline.[1]

Experimental Protocol

Materials:

  • 4,5-dimethyl-2-nitroaniline

  • Distilled water

  • 48% Hydrobromic acid (HBr) solution

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether (PE)

  • Ethyl acetate (EA)

Procedure:

  • Diazotization: Dissolve 4,5-dimethyl-2-nitroaniline (1.8 mmol) in a mixture of distilled water (11.4 ml) and 48% HBr solution (32 ml). Heat the mixture at 70 °C for 30 minutes with stirring. Cool the solution to -5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (11.3 mmol) in water (4 ml) while maintaining the temperature at -5 °C. Stir the resulting diazonium salt solution for 15 minutes.[1]

  • Sandmeyer Reaction: In a separate flask, prepare a solution of CuBr (24.3 mmol) in 48% HBr (6 ml). Add this freshly prepared CuBr solution to the diazonium salt solution. Heat the reaction mixture at 70 °C for 15 minutes.[1]

  • Work-up and Extraction: Cool the reaction mixture to room temperature and extract the product three times with dichloromethane (20 ml each). Combine the organic layers.[1]

  • Purification: Wash the combined organic phases with 10% NaOH solution (20 ml) and then dry over anhydrous Na₂SO₄. Filter the solution and evaporate the solvent under reduced pressure.[1]

  • Final Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (9:1) as the eluent to obtain this compound as a yellow solid.[1]

Spectroscopic Data (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two aromatic protons. Two additional singlets would be present in the aliphatic region, corresponding to the two methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals, corresponding to the eight carbon atoms in different chemical environments.

  • IR Spectroscopy: The infrared spectrum will likely exhibit strong absorption bands characteristic of the nitro group (around 1530-1500 cm⁻¹ and 1365-1345 cm⁻¹) and C-Br stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (230.06 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.[2]

Applications in Research and Drug Development

This compound is a valuable starting material for the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4] Its utility stems from the ability to selectively functionalize the bromine and nitro groups.

  • Cross-Coupling Reactions: The bromo substituent serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the formation of carbon-carbon bonds. This is a widely used strategy in the synthesis of biaryl compounds, which are common motifs in drug candidates.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents like tin(II) chloride or catalytic hydrogenation. The resulting aniline derivative can then be further modified, for example, through acylation, alkylation, or diazotization, to build more complex molecular architectures.

The combination of these two transformations allows for a divergent synthetic approach, where a variety of substituents can be introduced at two different positions on the aromatic ring, making this compound a versatile scaffold in combinatorial chemistry and drug discovery programs.

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway from 4,5-dimethyl-2-nitroaniline to this compound.

Synthesis_Workflow cluster_reagents Reagents cluster_process Reaction Steps HBr HBr, H₂O Diazotization Diazotization HBr->Diazotization NaNO2 NaNO₂ NaNO2->Diazotization CuBr CuBr Sandmeyer Sandmeyer Reaction CuBr->Sandmeyer Start 4,5-Dimethyl-2-nitroaniline Start->Diazotization Diazotization->Sandmeyer Product This compound Sandmeyer->Product

Caption: Synthesis of this compound.

Logical Relationship of Functional Group Transformations

The utility of this compound in synthesis is derived from the sequential or orthogonal manipulation of its two key functional groups.

Functionalization_Pathway cluster_path1 Pathway 1 cluster_path2 Pathway 2 A This compound B Suzuki Coupling (e.g., with ArB(OH)₂) A->B F Reduction of Nitro Group A->F C Ar-substituted 4,5-dimethyl-2-nitrobenzene B->C D Reduction of Nitro Group C->D E Ar-substituted 4,5-dimethyl-2-aniline D->E G 1-Bromo-4,5-dimethyl-2-aniline F->G H Suzuki Coupling (e.g., with Ar'B(OH)₂) G->H I Ar'-substituted 4,5-dimethyl-2-aniline H->I

Caption: Orthogonal functionalization pathways.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-4,5-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical and chemical properties of 1-Bromo-4,5-dimethyl-2-nitrobenzene, a key intermediate in various synthetic pathways. This document is structured to deliver not just data, but also insights into the causality behind the compound's behavior, ensuring a deeper understanding for research and development applications.

Introduction and Chemical Identity

This compound is a substituted aromatic compound with the chemical formula C₈H₈BrNO₂.[1][2] Its structure, featuring a benzene ring substituted with a bromine atom, two methyl groups, and a nitro group, makes it a valuable building block in medicinal chemistry and material science. The relative positions of these functional groups significantly influence its reactivity and physical properties.

Key Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 53938-24-2[1][2]

  • Synonyms: 4-Bromo-5-nitro-o-xylene, 2-Bromo-4,5-dimethylnitrobenzene[1]

Core Physical Properties: A Tabulated Summary

The physical characteristics of a compound are critical for its handling, purification, and application in synthetic protocols. The following table summarizes the key physical properties of this compound, compiled from supplier data and computational models.

PropertyValueSource
Molecular Formula C₈H₈BrNO₂[1][2]
Molecular Weight 230.06 g/mol [1]
Appearance Yellowish crystalline solid[2]
Melting Point 68-73 °C[2]
Boiling Point Not available (Predicted to be high)[2]
Density 1.591 g/cm³[2]
Solubility Insoluble in water; Soluble in organic solvents[2]

In-Depth Analysis of Physical Properties

Molecular Structure and its Influence

The arrangement of the substituents on the benzene ring is paramount to understanding the physical properties of this compound. The nitro group is a strong electron-withdrawing group, which polarizes the molecule. The methyl groups are electron-donating, and the bromine atom has a mixed effect of being electron-withdrawing inductively and electron-donating through resonance. This interplay of electronic effects dictates the intermolecular forces and, consequently, the physical state and solubility of the compound.

Melting and Boiling Points: A Reflection of Intermolecular Forces

The relatively high melting point of 68-73 °C for a molecule of this size suggests strong intermolecular forces in the solid state.[2] As a crystalline solid, the molecules are packed in a regular lattice, stabilized by dipole-dipole interactions arising from the polar nitro group and van der Waals forces.

Solubility Profile: "Like Dissolves Like"

The principle of "like dissolves like" governs the solubility of this compound. Its insolubility in water is expected, as the large, nonpolar aromatic ring and methyl groups dominate the overall polarity, despite the presence of the polar nitro group.[2]

Conversely, it is soluble in organic solvents.[2] This is because nonpolar or moderately polar organic solvents can effectively solvate the molecule through van der Waals interactions and, in the case of polar aprotic solvents, dipole-dipole interactions. For drug development purposes, understanding its solubility in various pharmaceutically acceptable solvents would be a critical next step.

Predicted Spectral Data and Structural Elucidation

While experimentally obtained spectra for this compound are not available in public databases, we can predict the key features based on its structure. This is an essential exercise for any researcher working with a novel or sparsely characterized compound.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Two singlets are expected in the aromatic region (typically 7.0-8.5 ppm). The proton ortho to the nitro group will be the most deshielded and appear further downfield. The proton between the two methyl groups will be more shielded and appear further upfield.

  • Methyl Protons: Two singlets are expected for the two non-equivalent methyl groups, likely in the range of 2.2-2.6 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group will be significantly deshielded (downfield), as will the carbon attached to the bromine. The carbons with methyl groups will be more shielded (upfield).

  • Methyl Carbons: Two signals for the methyl carbons will be observed in the upfield region of the spectrum.

Infrared (IR) Spectroscopy (Predicted)
  • N-O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group are expected around 1525-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C-H Stretching: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be seen just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-Br Stretching: A weak band in the fingerprint region, typically below 700 cm⁻¹, will indicate the presence of the carbon-bromine bond.

Mass Spectrometry (Predicted)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The nominal molecular weight is 230 u, so we would expect to see peaks at m/z 229 and 231. Fragmentation would likely involve the loss of the nitro group and other characteristic cleavages of the aromatic ring.

Experimental Protocol: Determination of Melting Point

The following is a standard, self-validating protocol for the accurate determination of the melting point of a crystalline organic solid like this compound.

Principle

The melting point of a pure crystalline solid is a sharp, reproducible physical constant. Impurities typically depress the melting point and broaden the melting range. This protocol uses a capillary melting point apparatus.

Materials
  • This compound (sample)

  • Melting point capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Melting point apparatus (e.g., Mel-Temp)

Step-by-Step Methodology
  • Sample Preparation: Place a small amount of the crystalline solid on a clean, dry watch glass. If the crystals are large, gently grind them to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

  • Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid into the bottom. The packed sample should be 2-3 mm high.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Initial Heating (Optional): If the approximate melting point is unknown, a rapid heating run can be performed to get a rough estimate.

  • Accurate Determination: For an accurate measurement, start heating at a rate that allows the temperature to rise slowly (1-2 °C per minute) as you approach the expected melting point.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

  • Validation: Repeat the measurement with a fresh sample to ensure reproducibility. A sharp melting range (1-2 °C) is indicative of a pure compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination protocol.

Caption: Workflow for Melting Point Determination.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for related brominated and nitrated aromatic compounds should be strictly followed. These compounds are generally considered hazardous.

  • General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] May cause irritation to the skin, eyes, and respiratory tract.[3][5]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[3]

Conclusion

This compound is a compound with well-defined chemical identity and predictable physical properties based on its molecular structure. While comprehensive, peer-reviewed experimental data is limited, the information available from chemical databases and suppliers provides a solid foundation for its use in research and development. The protocols and predictive analyses outlined in this guide are intended to empower researchers to handle and characterize this compound with scientific rigor and safety.

References

An In-depth Technical Guide to 1-Bromo-4,5-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical compound 1-Bromo-4,5-dimethyl-2-nitrobenzene, tailored for researchers, scientists, and professionals in the field of drug development. This document covers its chemical structure, properties, synthesis, and predicted spectroscopic data.

Chemical Structure and Identifiers

This compound is an aromatic organic compound with the molecular formula C8H8BrNO2.[1] Its structure consists of a benzene ring substituted with a bromine atom, two methyl groups, and a nitro group. The IUPAC name for this compound is this compound.[2]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 53938-24-2
Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
InChI InChI=1S/C8H8BrNO2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,1-2H3
InChIKey BXLRLFDGLUSGQD-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1C)Br)--INVALID-LINK--[O-]
Synonyms 2-Bromo-4,5-dimethylnitrobenzene, 4-Bromo-5-nitro-o-xylene, Benzene, 1-bromo-4,5-dimethyl-2-nitro-

Physicochemical Properties

This compound is a solid at room temperature.[3] The following table summarizes its key physicochemical properties.

Table 2: Physicochemical Properties

PropertyValue
Appearance Yellowish crystalline solid
Melting Point 68-73 °C
Density 1.591 g/cm³
Solubility Insoluble in water, soluble in organic solvents
Purity ≥98%

Synthesis of this compound

The synthesis of this compound can be achieved via a Sandmeyer reaction, starting from 4,5-dimethyl-2-nitroaniline.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound:

  • Diazotization: Dissolve 4,5-dimethyl-2-nitroaniline (1.0 equivalent) in a mixture of hydrobromic acid (48%) and water.

  • Cool the solution to -5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO2) in water dropwise, maintaining the temperature below 0 °C.

  • Stir the resulting diazonium salt solution at -5 °C for 15 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid (48%).

  • Add the freshly prepared diazonium salt solution to the CuBr solution.

  • Heat the reaction mixture to 70 °C for 15 minutes. Nitrogen gas evolution should be observed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with dichloromethane.

  • Wash the combined organic layers with an aqueous solution of sodium hydroxide (10%) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain this compound as a yellow solid.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

G Synthesis Workflow of this compound cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_purification Work-up and Purification Start 4,5-dimethyl-2-nitroaniline Dissolve Dissolve in HBr and H2O Start->Dissolve Cool Cool to -5°C Dissolve->Cool Add_NaNO2 Add NaNO2 solution Cool->Add_NaNO2 Diazonium_Salt Aryl Diazonium Salt Add_NaNO2->Diazonium_Salt Add_Diazonium Add Diazonium Salt Diazonium_Salt->Add_Diazonium Prepare_CuBr Prepare CuBr in HBr Prepare_CuBr->Add_Diazonium Heat Heat to 70°C Add_Diazonium->Heat Product_Formation This compound Heat->Product_Formation Extraction DCM Extraction Product_Formation->Extraction Wash Wash with NaOH and Brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Final_Product Pure Product Chromatography->Final_Product

Caption: Synthesis workflow for this compound.

Reaction Mechanism

The synthesis of this compound from 4,5-dimethyl-2-nitroaniline proceeds via a Sandmeyer reaction, which is a radical-nucleophilic aromatic substitution. The reaction mechanism involves two main stages: the formation of a diazonium salt (diazotization) and the subsequent copper(I)-catalyzed substitution of the diazonium group with a bromide ion.

The currently accepted mechanism for the Sandmeyer reaction involves a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This transfer generates an aryl radical and nitrogen gas, with the copper being oxidized to copper(II). The aryl radical then abstracts a bromine atom from the copper(II) bromide, yielding the final product and regenerating the copper(I) catalyst.

The following diagram illustrates the key steps of the Sandmeyer reaction mechanism.

G Sandmeyer Reaction Mechanism Diazonium_Salt Ar-N₂⁺ SET Single Electron Transfer (SET) Diazonium_Salt->SET CuBr Cu(I)Br CuBr->SET Aryl_Radical Ar• + N₂ SET->Aryl_Radical CuBr2 Cu(II)Br₂ SET->CuBr2 Product Ar-Br Aryl_Radical->Product CuBr2->Product Regenerated_CuBr Cu(I)Br Product->Regenerated_CuBr

Caption: Mechanism of the Sandmeyer reaction.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two singlets for the aromatic protons and two singlets for the methyl protons.

Table 3: Predicted ¹H NMR Data (in CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H (adjacent to nitro group)~7.8s
Aromatic H (adjacent to bromo group)~7.2s
Methyl Protons~2.3 - 2.5s
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C-NO₂~148
C-Br~118
C-CH₃~135-140
C-H~125-135
CH₃~19-21
Predicted IR Spectrum

The infrared spectrum is expected to show characteristic absorption bands for the nitro group, the C-Br bond, and the aromatic C-H and C=C bonds.

  • NO₂ stretching: Strong asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C-Br stretching: A band in the fingerprint region, typically around 500-600 cm⁻¹.

  • Aromatic C-H stretching: Bands above 3000 cm⁻¹.

  • Aromatic C=C stretching: Bands in the region of 1450-1600 cm⁻¹.

Predicted Mass Spectrum

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 230 and 232 with approximately equal intensity, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the nitro group (NO₂) and successive loss of methyl groups.

Conclusion

This compound is a valuable intermediate in organic synthesis. This guide has provided a detailed overview of its chemical structure, properties, and a reliable synthetic protocol. While experimental spectroscopic data is scarce, the predicted data provided herein can serve as a useful reference for researchers working with this compound. The detailed experimental protocol and reaction mechanism information will be particularly useful for those planning to synthesize or use this compound in their research endeavors.

References

Technical Overview of 1-Bromo-4,5-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of 1-Bromo-4,5-dimethyl-2-nitrobenzene, a chemical compound utilized as an intermediate in the synthesis of various organic molecules. It is particularly relevant for applications within the pharmaceutical, agrochemical, and specialty chemical industries.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values are essential for its application in chemical synthesis and analysis.

PropertyValueSource
Molecular Formula C₈H₈BrNO₂[1][2]
Molecular Weight 230.06 g/mol [1][2]
CAS Number 53938-24-2[1][2][3]
Appearance Yellowish crystalline solid[3]
Purity ≥ 98%[3][4]
Density 1.591 g/cm³[3]
Melting Point 68-73 °C[3]
InChI Key BXLRLFDGLUSGQD-UHFFFAOYSA-N[4]
Solubility Insoluble in water, soluble in organic solvents.[3]

Synthesis Protocol

The following section details a common experimental procedure for the synthesis of this compound.

Starting Material: 4,5-dimethyl-2-nitroaniline

Reagents:

  • Hydrobromic acid (HBr, 48% solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH, 10% solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Distilled water

Procedure:

  • Diazotization: Dissolve 1.8 mmol of 4,5-dimethyl-2-nitroaniline in a mixture of 11.4 ml of distilled water and 32 ml of 48% HBr solution.[1] Stir the mixture at 70°C for 30 minutes. Cool the solution to -5°C. A solution of 11.3 mmol of NaNO₂ in 4 ml of water is then added.[1] Maintain the system temperature at -5°C for 15 minutes.[1]

  • Sandmeyer Reaction: A freshly prepared solution of 24.3 mmol of CuBr in 6 ml of 48% HBr is added to the reaction mixture.[1] The mixture is then heated to 70°C for 15 minutes.[1]

  • Extraction and Purification: The reaction mixture is extracted three times with 20 ml of dichloromethane.[1] The combined organic phases are washed with 20 ml of 10% NaOH solution and then dried over anhydrous Na₂SO₄.[1] The solvent is removed by filtration and evaporated under reduced pressure.[1]

  • Final Product: The resulting residue is purified by column chromatography (using a PE/EA = 9:1 mobile phase) to yield this compound as a yellow solid.[1] The reported yield for this procedure is 89.4%.[1]

Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process for this compound.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Extraction & Purification A Dissolve 4,5-dimethyl-2-nitroaniline in HBr and water B Heat to 70°C for 30 min A->B C Cool to -5°C B->C D Add NaNO₂ solution C->D E Add freshly prepared CuBr in HBr D->E F Heat to 70°C for 15 min E->F G Extract with Dichloromethane F->G H Wash with NaOH solution G->H I Dry over Na₂SO₄ H->I J Evaporate solvent I->J K Column Chromatography J->K L Final Product: This compound K->L

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to 1-Bromo-4,5-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-4,5-dimethyl-2-nitrobenzene, a key chemical intermediate in various synthetic applications, including pharmaceutical development. This document details its chemical properties, synthesis, and potential applications, adhering to stringent data presentation and visualization standards.

Chemical Identity and Properties

IUPAC Name: this compound[1]

This compound is a substituted aromatic hydrocarbon containing a bromo, two methyl, and a nitro group attached to a benzene ring. These functional groups make it a versatile precursor for the synthesis of more complex molecules.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.

PropertyValueSource
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol
CAS Number 53938-24-2
Appearance Yellowish crystalline solid
Melting Point 68-73 °C
Density 1.591 g/cm³
Solubility Insoluble in water, soluble in organic solvents
Purity ≥98%

Synthesis of this compound

The synthesis of this compound can be achieved through the diazotization of 4,5-dimethyl-2-nitroaniline followed by a Sandmeyer-type reaction.

Experimental Protocol

Materials:

  • 4,5-dimethyl-2-nitroaniline

  • Distilled water

  • Hydrobromic acid (HBr, 48% solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH, 10% solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether (PE)

  • Ethyl acetate (EA)

Procedure:

  • Diazotization: Dissolve 4,5-dimethyl-2-nitroaniline (1.8 mmol) in a mixture of distilled water (11.4 ml) and 48% HBr solution (32 ml). Heat the mixture to 70 °C and stir for 30 minutes. Cool the solution to -5 °C. A solution of NaNO₂ (11.3 mmol) in water (4 ml) is then added slowly while maintaining the temperature at -5 °C. The reaction mixture is stirred for an additional 15 minutes.

  • Sandmeyer Reaction: In a separate flask, a solution of CuBr (24.3 mmol) in 48% HBr (6 ml) is freshly prepared. This solution is added to the diazonium salt solution. The mixture is then heated to 70 °C for 15 minutes.

  • Extraction and Purification: The reaction mixture is cooled and extracted three times with dichloromethane (20 ml each). The combined organic layers are washed with a 10% NaOH solution (20 ml) and then dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography using a mixture of petroleum ether and ethyl acetate (9:1) as the eluent to yield this compound as a yellow solid.

Spectroscopic Characterization

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex organic molecules. Its functional groups allow for a variety of chemical transformations. The nitro group can be reduced to an amine, which is a common functional group in many biologically active compounds. The bromo group can participate in cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon bonds.

While no specific signaling pathways involving this compound have been identified in the reviewed literature, its role as a building block in the synthesis of potentially bioactive molecules is significant. The general workflow for its application in pharmaceutical synthesis is illustrated below.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Reactant1 4,5-dimethyl-2-nitroaniline Step1 Diazotization Reactant1->Step1 Reactant2 HBr, NaNO₂ Reactant2->Step1 Reactant3 CuBr Step2 Sandmeyer Reaction Reactant3->Step2 Step1->Step2 Product This compound Step2->Product

Caption: Workflow for the synthesis of this compound.

Role as a Chemical Intermediate

The diagram below outlines the logical relationship of this compound as a versatile intermediate in the synthesis of target molecules.

Chemical_Intermediate cluster_transformations Chemical Transformations cluster_products Potential Products Intermediate This compound Transformation1 Nitro Group Reduction Intermediate->Transformation1 Transformation2 Cross-Coupling Reactions (e.g., Suzuki, Heck) Intermediate->Transformation2 Transformation3 Nucleophilic Aromatic Substitution Intermediate->Transformation3 Product1 Novel Amines Transformation1->Product1 Product2 Biaryl Compounds Transformation2->Product2 Product3 Substituted Aromatics Transformation3->Product3

Caption: Role of this compound as a chemical intermediate.

References

Solubility Profile of 1-Bromo-4,5-dimethyl-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-4,5-dimethyl-2-nitrobenzene. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its expected solubility based on the physicochemical properties of structurally similar molecules and outlines detailed experimental protocols for its precise determination.

Core Concepts: Predicting Solubility

The solubility of an organic compound is primarily governed by its molecular structure, including polarity, hydrogen bonding capacity, and molecular size. This compound possesses a substituted aromatic ring, making it largely nonpolar. However, the presence of the nitro group (-NO2) introduces a degree of polarity.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit poor solubility in polar protic solvents like water and good solubility in a range of common organic solvents. This is consistent with general observations for substituted nitrobenzenes.

Data Presentation: Expected Qualitative Solubility

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Aprotic Acetone, AcetonitrileHighThe polarity of these solvents can interact favorably with the nitro group, while the organic backbone of the solute is compatible with the solvent's overall character.
Halogenated Dichloromethane, ChloroformHighThese solvents are effective at dissolving a wide range of organic compounds with limited polarity.
Aromatic Toluene, BenzeneHighThe aromatic nature of these solvents allows for favorable π-π stacking interactions with the benzene ring of the solute.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to HighThese solvents can solvate the organic structure of the compound effectively.
Alcohols Methanol, EthanolModerateThe polarity of the hydroxyl group may have some affinity for the nitro group, but the overall nonpolar character of the solute will be the dominant factor.
Nonpolar Hexane, CyclohexaneLow to ModerateThe nonpolar nature of these solvents will primarily interact with the hydrocarbon portions of the solute.
Aqueous WaterInsolubleThe largely nonpolar structure of this compound prevents significant interaction with the highly polar water molecules.[1]

Experimental Workflow for Solubility Determination

The following diagram illustrates a standard workflow for the experimental determination of the solubility of an organic compound.

Solubility_Workflow start Start: Obtain pure sample of This compound prep_solutions Prepare supersaturated solutions in various organic solvents start->prep_solutions equilibration Equilibrate solutions (e.g., shake-flask method at controlled temperature) prep_solutions->equilibration separation Separate solid and liquid phases (Centrifugation or Filtration) equilibration->separation analysis Analyze supernatant for solute concentration separation->analysis gravimetric Gravimetric Analysis: Evaporate solvent and weigh residue analysis->gravimetric Method 1 spectroscopic UV-Vis Spectroscopy: Measure absorbance at λmax analysis->spectroscopic Method 2 hplc HPLC Analysis: Quantify using a standard curve analysis->hplc Method 3 data_processing Calculate solubility (e.g., g/100mL or mol/L) gravimetric->data_processing spectroscopic->data_processing hplc->data_processing end End: Report quantitative solubility data data_processing->end

Caption: Logical workflow for the experimental determination of solubility.

Experimental Protocols

For accurate quantitative solubility determination, the following established methods are recommended.

Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2]

a. Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

b. Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours).

  • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • The concentration of the solute in the clear filtrate is then determined using one of the analytical methods described below.

Analytical Methods for Concentration Determination

a. Gravimetric Analysis:

This is a straightforward method for non-volatile solutes.

i. Procedure:

  • Accurately weigh a clean, dry evaporating dish.

  • Pipette a known volume of the clear filtrate into the evaporating dish.

  • Evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of the solute may be used.

  • Once the solvent is fully evaporated, weigh the evaporating dish containing the solid residue.

  • The mass of the dissolved solid can be calculated by subtracting the initial weight of the dish.

  • The solubility can then be expressed in terms of mass per volume of solvent (e.g., g/100 mL).

b. UV-Vis Spectroscopy:

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis spectrum.

i. Procedure:

  • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

  • Prepare a series of standard solutions of known concentrations of the compound in the same solvent.

  • Measure the absorbance of each standard solution at the λmax to generate a calibration curve (absorbance vs. concentration).

  • Dilute the filtered supernatant from the shake-flask experiment with the same solvent to bring its absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

  • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

This technical guide provides a framework for understanding and determining the solubility of this compound. For drug development and research applications, precise experimental determination of solubility in relevant solvent systems is highly recommended.

References

Spectroscopic and Synthetic Profile of 1-Bromo-4,5-dimethyl-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

1-Bromo-4,5-dimethyl-2-nitrobenzene is a yellowish crystalline solid.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₈BrNO₂[2][3][4]
Molecular Weight 230.06 g/mol [2][4]
Appearance Yellowish crystalline solid[1]
Melting Point 68-73 °C[1]
Purity >98%[3]
Solubility Insoluble in water, soluble in organic solvents[1]
CAS Number 53938-24-2[2][4]

Synthesis Protocol

A common synthetic route to this compound involves the diazotization of 4,5-dimethyl-2-nitroaniline followed by a Sandmeyer reaction.[2]

Materials:

  • 4,5-dimethyl-2-nitroaniline

  • Distilled water

  • Hydrobromic acid (HBr, 48% solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH, 10% solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether (PE)

  • Ethyl acetate (EA)

Procedure:

  • Dissolve 300.0 mg (1.8 mmol) of 4,5-dimethyl-2-nitroaniline in a mixture of 11.4 ml of distilled water and 32 ml of 48% HBr solution.

  • Stir the mixture at 70 °C for 30 minutes.

  • Cool the solution to -5 °C.

  • Add a solution of 780.0 mg (11.3 mmol) of NaNO₂ in 4 ml of water. Maintain the system temperature at -5 °C for 15 minutes.

  • Add a freshly prepared solution of 3.27 g (24.3 mmol) of CuBr in 6 ml of 48% HBr.

  • Heat the reaction mixture at 70 °C for 15 minutes.

  • Extract the mixture three times with 20 ml of dichloromethane.

  • Combine the organic phases and wash with 20 ml of 10% NaOH solution.

  • Dry the organic phase over anhydrous Na₂SO₄ and filter.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography using a 9:1 mixture of petroleum ether and ethyl acetate as the eluent to obtain a yellow solid.[2]

Experimental Workflows

The synthesis of this compound can be visualized as a multi-step workflow.

Synthesis_Workflow Synthesis Workflow for this compound cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Workup and Purification A 4,5-dimethyl-2-nitroaniline B Dissolve in HBr/H₂O A->B C Cool to -5°C B->C D Add NaNO₂ solution C->D E Add CuBr solution D->E Diazonium salt intermediate F Heat to 70°C E->F G Extract with CH₂Cl₂ F->G H Wash with NaOH G->H I Dry with Na₂SO₄ H->I J Evaporate solvent I->J K Column Chromatography J->K L This compound K->L

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available
Data not available
Data not available

¹³C NMR Spectroscopy Data (Predicted)

Chemical Shift (ppm)Assignment
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear and free of particulate matter.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will likely be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

FT-IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
Data not available
Data not available
Data not available
Data not available

Experimental Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
Data not available[M]⁺
Data not available
Data not available

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Logical Relationships in Spectroscopic Analysis

The interpretation of the spectroscopic data follows a logical workflow to elucidate and confirm the structure of the target molecule.

Spectroscopic_Analysis Logical Workflow for Spectroscopic Analysis MS Mass Spectrometry Structure Proposed Structure (this compound) MS->Structure Provides Molecular Weight and Fragmentation Pattern IR IR Spectroscopy IR->Structure Identifies Functional Groups (e.g., C-NO₂, Ar-H, C-Br) NMR NMR Spectroscopy NMR->Structure Determines Connectivity and Chemical Environment of H and C atoms

Caption: A diagram showing the logical relationship between different spectroscopic techniques in the structural elucidation of an organic compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-Bromo-4,5-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of 1-Bromo-4,5-dimethyl-2-nitrobenzene. The content herein is curated for professionals in research and development, offering in-depth interpretation of spectral data, standardized experimental protocols, and visual representations of molecular and procedural information to facilitate understanding and application in a laboratory setting.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative ¹H NMR data for this compound. These predictions are based on established substituent effects on aromatic chemical shifts and typical proton-proton coupling constants. The electron-withdrawing nitro group is expected to deshield adjacent protons, shifting them downfield, while the methyl groups, being weakly electron-donating, will cause a slight shielding effect. The bromine atom also acts as an electron-withdrawing group through induction but an electron-donating group through resonance, with its net effect being deshielding.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
H-37.8 - 8.0Singlet1HN/A
H-67.2 - 7.4Singlet1HN/A
CH₃-42.3 - 2.5Singlet3HN/A
CH₃-52.3 - 2.5Singlet3HN/A

Note: The aromatic protons H-3 and H-6 are predicted to be singlets as they do not have any adjacent protons to couple with (para position to each other). The two methyl groups at positions 4 and 5 are chemically equivalent and are also expected to appear as a single singlet with an integration of 6H, however, due to the asymmetry of the substitution pattern, they are chemically non-equivalent and should appear as two distinct singlets, each with an integration of 3H. The proximity to the different substituents (bromo and nitro groups) will likely cause slight differences in their chemical environments.

Standard Experimental Protocol for ¹H NMR Spectroscopy

A general methodology for acquiring a ¹H NMR spectrum of an aromatic compound like this compound is provided below. This protocol is a standard procedure and may be adapted based on the specific instrumentation and sample characteristics.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.[1] The choice of solvent can affect the chemical shifts.[1]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm as a reference.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity. This is a critical step to obtain high-resolution spectra with sharp peaks.

  • Data Acquisition:

    • Set the spectrometer to the appropriate frequency for proton detection (e.g., 300, 400, or 500 MHz).

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include:

      • Number of scans (typically 8 to 16 for a sample of this concentration).

      • Relaxation delay (D1), typically 1-5 seconds, to allow for full relaxation of the protons between scans.

      • Acquisition time (AT), typically 2-4 seconds.

      • Spectral width (SW) to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J values) to determine the connectivity of the protons.

Visualizing Molecular and Experimental Frameworks

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the ¹H NMR analysis of this compound.

Caption: Predicted ¹H NMR signals for this compound.

G start Start sample_prep Sample Preparation (Dissolution in Deuterated Solvent) start->sample_prep nmr_acquisition NMR Data Acquisition (Pulse Sequence) sample_prep->nmr_acquisition fid_processing FID Processing (Fourier Transform) nmr_acquisition->fid_processing spectrum_analysis Spectrum Analysis (Phasing, Calibration, Integration) fid_processing->spectrum_analysis data_interpretation Data Interpretation (Chemical Shifts, Coupling) spectrum_analysis->data_interpretation end End data_interpretation->end

Caption: General experimental workflow for ¹H NMR analysis.

Discussion of Predicted Spectrum

The chemical structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The aromatic region is expected to show two distinct singlets corresponding to the protons at the C-3 and C-6 positions. The proton at C-3 is ortho to the strongly electron-withdrawing nitro group and meta to the bromine atom, which will result in a significant downfield shift. The proton at C-6 is ortho to the bromine atom and meta to the nitro group, also resulting in a downfield shift, but likely less pronounced than that of H-3.

The two methyl groups at C-4 and C-5 are adjacent to each other. The C-4 methyl group is ortho to the bromine atom, while the C-5 methyl group is meta to the bromine atom. Conversely, the C-5 methyl group is ortho to a methyl group and meta to the nitro group, while the C-4 methyl group is also ortho to a methyl group but para to the nitro group. These differing electronic environments are expected to render them chemically non-equivalent, leading to two separate singlets in the aliphatic region of the spectrum. The integration of each of these four signals (two aromatic and two methyl) will correspond to one proton and three protons, respectively. The absence of ortho or meta coupling for the aromatic protons simplifies this region of the spectrum, making peak assignment more straightforward. The principles of analyzing substituent effects on chemical shifts are crucial for interpreting the spectra of such substituted aromatic compounds.[2][3]

References

Crystal Structure Data for 1-Bromo-4,5-dimethyl-2-nitrobenzene Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific databases and chemical literature has revealed no published crystal structure data for the compound 1-Bromo-4,5-dimethyl-2-nitrobenzene. While information regarding its synthesis and basic chemical properties is accessible, the specific crystallographic parameters, such as unit cell dimensions, bond lengths, and bond angles, do not appear to have been determined or, if determined, have not been deposited in common repositories.

For researchers, scientists, and drug development professionals seeking to understand the solid-state conformation and intermolecular interactions of this molecule, this data gap presents a significant challenge. Crystal structure data is fundamental to computational modeling, drug design, and materials science, providing insights into the three-dimensional arrangement of atoms and molecules in a crystalline solid.

While the target compound's crystal structure remains uncharacterized, detailed crystallographic information is available for the closely related compound, 1-Bromo-4-methyl-2-nitrobenzene . This similar structure, lacking one of the methyl groups of the requested compound, may serve as a limited proxy for certain computational or comparative studies. However, it is crucial to note that the seemingly minor difference of a single methyl group can significantly influence crystal packing and molecular conformation.

Synthesis of this compound

Although crystal structure data is unavailable, methods for the synthesis of this compound have been documented. One common route involves the diazotization of 4,5-dimethyl-2-nitroaniline followed by a Sandmeyer-type reaction with a bromide source.

A logical workflow for the synthesis and potential crystallographic analysis of this compound is outlined below. This diagram illustrates the necessary steps should a researcher endeavor to obtain the crystal structure data.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Crystallographic Analysis start 4,5-Dimethyl-2-nitroaniline diazotization Diazotization (NaNO2, HBr) start->diazotization sandmeyer Sandmeyer Reaction (CuBr) diazotization->sandmeyer product This compound sandmeyer->product purification Purification (e.g., Column Chromatography) product->purification crystal_growth Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth xray Single-Crystal X-ray Diffraction crystal_growth->xray structure_solution Structure Solution and Refinement xray->structure_solution data Crystal Structure Data structure_solution->data

Figure 1. A generalized workflow for the synthesis and crystallographic analysis of this compound.

Conclusion for Researchers

Professionals in drug development and materials science are advised that any computational work requiring the solid-state structure of this compound would first necessitate experimental determination of its crystal structure. The lack of this foundational data in the public domain underscores an opportunity for further research to characterize this compound fully. Until such data becomes available, researchers may need to rely on theoretical calculations or data from analogous structures, while acknowledging the inherent limitations of these approaches.

An In-depth Technical Guide on the Material Safety of 1-Bromo-4,5-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the material safety data for 1-Bromo-4,5-dimethyl-2-nitrobenzene, geared towards researchers, scientists, and professionals in drug development. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes available data and extrapolates potential hazards from structurally similar compounds.

Section 1: Chemical and Physical Properties

This compound is a yellowish crystalline solid organic compound.[1] It is primarily used as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C8H8BrNO2[1][2][3]
Molecular Weight 230.06 g/mol [2][3][4]
Appearance Yellowish crystalline solid[1]
Melting Point 68-73 °C[1]
Density 1.591 g/cm³[1]
Solubility Insoluble in water; Soluble in organic solvents[1]
CAS Number 53938-24-2[1][2]

Section 2: Hazard Identification and Toxicological Profile

Potential Health Effects:

  • Acute Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin.[4][5][6][7][8]

  • Skin Irritation: Expected to cause skin irritation.[4][5][6][7][8]

  • Eye Irritation: Expected to cause serious eye irritation.[4][5][6][7][8]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[5][6][7][8][9]

  • Methemoglobinemia: A significant hazard associated with nitrobenzene compounds is the formation of methemoglobin, which can lead to cyanosis (bluish discoloration of the skin) and oxygen deprivation.[5] Effects may be delayed.[5]

  • Chronic Exposure: Prolonged or repeated exposure may cause damage to organs, potentially affecting the liver, blood, and reproductive system.[6]

Table 2: Summary of Potential Toxicological Hazards

Hazard CategoryPotential EffectReference Compounds
Acute Oral Toxicity Harmful if swallowed[4][6][7][8]
Acute Dermal Toxicity Harmful in contact with skin[4][6][7][8]
Acute Inhalation Toxicity Harmful if inhaled[4][6][7][8]
Skin Corrosion/Irritation Causes skin irritation[4][6][7][8]
Serious Eye Damage/Irritation Causes serious eye irritation[4][6][7][8]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation[4][6][7][8][9]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs (Blood, Liver, Reproductive System)[6]

Experimental Protocols:

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. Standard OECD guidelines for testing of chemicals would likely be followed for acute toxicity (oral, dermal, inhalation), irritation (skin, eye), and mutagenicity studies.

Section 3: Safety Precautions and Handling

Given the potential hazards, stringent safety measures should be implemented when handling this compound.

Table 3: Recommended Handling and Personal Protective Equipment (PPE)

Control ParameterRecommendationSource
Engineering Controls Use in a well-ventilated area, preferably in a chemical fume hood. Facilities should be equipped with an eyewash station and a safety shower.[5][9][10]
Eye/Face Protection Wear chemical safety goggles or a face shield.[6][7]
Skin Protection Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[6][7][9]
Respiratory Protection If dust is generated, use a NIOSH-approved particulate respirator.[9]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5][6]

Storage:

  • Store in a tightly closed container.[5]

  • Keep in a cool, dry, and well-ventilated place.[5][6]

  • Store away from incompatible substances such as strong oxidizing agents and strong bases.[5][6]

  • Keep away from moisture.[1]

Spill and Disposal:

  • Spills: In case of a spill, avoid generating dust.[5] Sweep or vacuum up the material and place it into a suitable, closed container for disposal.[5][9][10] Ensure adequate ventilation.[5][10]

  • Disposal: Dispose of waste material at an approved waste disposal plant, in accordance with local, state, and federal regulations.[6]

Section 4: Visualized Safety Workflows

To aid researchers in safely managing this chemical, the following workflows have been visualized using Graphviz.

Hazard_Identification_and_Response cluster_assessment Hazard Assessment cluster_control Control Measures cluster_emergency Emergency Response ReviewSDS Review MSDS/Safety Data IdentifyHazards Identify Potential Hazards (Inhalation, Skin/Eye Contact, Ingestion) ReviewSDS->IdentifyHazards AssessRisk Assess Risk in Experimental Context IdentifyHazards->AssessRisk SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) AssessRisk->SelectPPE UseControls Use Engineering Controls (Fume Hood) SelectPPE->UseControls Exposure Exposure Event UseControls->Exposure If controls fail FirstAid Administer First Aid (Flush Skin/Eyes, Move to Fresh Air) Exposure->FirstAid SeekMedical Seek Medical Attention FirstAid->SeekMedical

Caption: Workflow for Hazard Assessment and Emergency Response.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate WearPPE Don Appropriate PPE Ventilate->WearPPE Contain Contain Spill (Avoid generating dust) WearPPE->Contain Collect Collect Material with Non-Sparking Tools Contain->Collect Dispose Place in Labeled Waste Container Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate

References

An In-depth Technical Guide to 1-Bromo-4,5-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-4,5-dimethyl-2-nitrobenzene, a versatile chemical intermediate. This document details its nomenclature, chemical and physical properties, synthesis, and potential applications in research and development, with a focus on its relevance to the pharmaceutical and agrochemical industries.

Nomenclature and Synonyms

This compound is systematically named under IUPAC nomenclature. However, it is also known by several other names in commercial and research contexts. A clear understanding of these synonyms is crucial for effective literature and database searches.

Systematic Name Synonyms Registry Numbers
This compound2-Bromo-4,5-dimethylnitrobenzeneCAS: 53938-24-2[1]
4-Bromo-5-nitro-o-xylenePubChem CID: 825937[1]
Benzene, 1-bromo-4,5-dimethyl-2-nitro-
1-Brom-4,5-dimethyl-2-nitro-benzol
2-Brom-4,5-dimethyl-nitrobenzol
QC-906

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. This data is essential for its handling, storage, and use in chemical reactions.

Property Value Reference
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
Appearance Yellowish crystalline solid[2]
Melting Point 68-73 °C[2]
Density 1.591 g/cm³[2]
Solubility Insoluble in water, soluble in organic solvents[2]

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (position 3)7.8 - 8.0s1H
Aromatic H (position 6)7.2 - 7.4s1H
Methyl H (position 4)~2.3s3H
Methyl H (position 5)~2.3s3H

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Signal Assignment Predicted Chemical Shift (δ, ppm)
C-NO₂148 - 152
C-Br118 - 122
C-CH₃ (position 4)138 - 142
C-CH₃ (position 5)135 - 139
C-H (position 3)130 - 134
C-H (position 6)125 - 129
-CH₃ (position 4)19 - 21
-CH₃ (position 5)19 - 21

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

The primary synthetic route to this compound is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by a copper-catalyzed displacement of the diazonium group.[3]

Starting Material: 4,5-dimethyl-2-nitroaniline

Reagents and Solvents:

  • 4,5-dimethyl-2-nitroaniline

  • Hydrobromic acid (HBr), 48%

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH), 10% solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether (PE)

  • Ethyl acetate (EA)

  • Distilled water

Procedure:

  • Diazotization: Dissolve 4,5-dimethyl-2-nitroaniline (1.0 eq) in a mixture of distilled water and 48% HBr. Heat the mixture to 70°C and stir for 30 minutes. Cool the solution to -5°C in an ice-salt bath. Slowly add an aqueous solution of sodium nitrite (a slight excess) while maintaining the temperature at -5°C. Stir the resulting diazonium salt solution for 15 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in 48% HBr. Add this freshly prepared CuBr solution to the cold diazonium salt solution. Heat the reaction mixture to 70°C for 15 minutes.

  • Work-up and Purification: After cooling to room temperature, extract the mixture three times with dichloromethane. Combine the organic layers and wash with a 10% NaOH solution. Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (9:1) eluent to yield this compound as a yellow solid.[3] A reported yield for a similar reaction is 89.4%.[3]

Experimental Workflow for the Synthesis of this compound

G cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification start_material 4,5-dimethyl-2-nitroaniline dissolve Dissolve in HBr/H₂O start_material->dissolve heat_stir Heat to 70°C, stir 30 min dissolve->heat_stir cool Cool to -5°C heat_stir->cool add_NaNO2 Add aq. NaNO₂ cool->add_NaNO2 stir_diazonium Stir 15 min add_NaNO2->stir_diazonium add_CuBr Add CuBr solution stir_diazonium->add_CuBr Diazonium salt solution prepare_CuBr Prepare CuBr in HBr prepare_CuBr->add_CuBr heat_sandmeyer Heat to 70°C, 15 min add_CuBr->heat_sandmeyer extract Extract with CH₂Cl₂ heat_sandmeyer->extract Reaction mixture wash Wash with 10% NaOH extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate solvent dry->evaporate chromatography Column Chromatography (PE/EA = 9:1) evaporate->chromatography product 1-Bromo-4,5-dimethyl- 2-nitrobenzene chromatography->product

Caption: Synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

While specific biological activity data for this compound is limited in the public domain, the broader class of nitroaromatic compounds is known to exhibit a range of biological effects, including antimicrobial and anticancer properties.

The mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group within cells. This reduction can lead to the formation of reactive nitrogen species that can induce cellular damage, providing a basis for their therapeutic potential.

Hypothesized Mechanism of Action for Nitroaromatic Compounds

G nitroaromatic Nitroaromatic Compound (e.g., this compound) cellular_uptake Cellular Uptake nitroaromatic->cellular_uptake enzymatic_reduction Enzymatic Reduction (Nitroreductases) cellular_uptake->enzymatic_reduction reactive_species Reactive Nitrogen Species (e.g., nitroso, hydroxylamine) enzymatic_reduction->reactive_species cellular_damage Cellular Damage (DNA, proteins, lipids) reactive_species->cellular_damage biological_effect Biological Effect (e.g., Antimicrobial, Cytotoxic) cellular_damage->biological_effect

Caption: General mechanism of action for nitroaromatic compounds.

Applications in Drug Development and Research

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The presence of the bromo and nitro functional groups allows for a variety of chemical transformations.

The bromine atom can be readily displaced or used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. The nitro group can be reduced to an amine, which is a common functional group in many active pharmaceutical ingredients (APIs). This amine can then be further functionalized.

Logical Relationship of this compound in Synthesis

G start 1-Bromo-4,5-dimethyl- 2-nitrobenzene suzuki Suzuki-Miyaura Coupling (C-C bond formation) start->suzuki reduction Nitro Group Reduction (to Amine) start->reduction api_intermediate1 Aryl-substituted intermediate suzuki->api_intermediate1 api_intermediate2 Amino-bromo intermediate reduction->api_intermediate2 further_functionalization Further Functionalization api_intermediate1->further_functionalization api_intermediate2->further_functionalization api Active Pharmaceutical Ingredient (API) further_functionalization->api further_functionalization->api

Caption: Synthetic utility of this compound.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further investigation into its specific biological activities and the development of novel synthetic methodologies will continue to enhance its value as a key chemical intermediate.

References

Navigating the Unseen Risks: A Technical Guide to the Health and Safety Hazards of 1-Bromo-4,5-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4,5-dimethyl-2-nitrobenzene is a substituted aromatic compound with potential applications in organic synthesis and drug discovery. As with any novel chemical entity, a thorough understanding of its health and safety hazards is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This technical guide provides an in-depth analysis of the potential hazards associated with this compound, based on data from structurally similar compounds and established toxicological principles for nitroaromatic compounds. Due to the limited availability of specific toxicological data for this exact molecule, this guide emphasizes a precautionary approach, drawing inferences from closely related chemical structures.

I. Physicochemical and Toxicological Data

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound1-Bromo-4-nitrobenzene4,5-Dimethyl-2-nitroaniline
CAS Number 53938-24-2[1]586-78-76972-71-0[2]
Molecular Formula C₈H₈BrNO₂[1]C₆H₄BrNO₂[3]C₈H₁₀N₂O₂[2]
Molecular Weight 230.06 g/mol [1]202.01 g/mol [3]166.18 g/mol [2]
Appearance Yellowish crystalline solid[4]Light yellow powder solidBrown powder solid[2]
Melting Point 68-73 °C[4]125 - 127 °C138 - 143 °C[2]
Boiling Point Not available256.6 °CNot available[2]
Solubility Insoluble in water, soluble in organic solvents[4]Insoluble in waterNo information available[2]

Table 2: GHS Hazard Classifications for Structurally Similar Compounds

Hazard Class1-Bromo-2,4-dimethyl-5-nitrobenzene (Isomer)[5]4,5-Dimethyl-2-nitroaniline[2]1-Bromo-2-nitrobenzene[6]
Acute Toxicity, Oral Category 4 (Harmful if swallowed)Category 4 (Harmful if swallowed)Category 3 (Toxic if swallowed)
Acute Toxicity, Dermal Category 4 (Harmful in contact with skin)Category 4 (Harmful in contact with skin)Category 3 (Toxic in contact with skin)
Acute Toxicity, Inhalation Category 4 (Harmful if inhaled)Category 4 (Harmful if inhaled)-
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Category 2 (Causes skin irritation)Category 2 (Causes skin irritation)[6]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Category 2 (Causes serious eye irritation)Category 2 (Causes serious eye irritation)[6]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Category 3 (Respiratory system)Category 3 (May cause respiratory irritation)[6]

Note: The GHS classification is based on the Globally Harmonized System of Classification and Labelling of Chemicals. The categories range from 1 (most severe) to 5 (least severe).

II. Health and Safety Hazards

Based on the data from analogous compounds, this compound is anticipated to present the following health and safety hazards:

  • Acute Toxicity : It is likely harmful if swallowed, inhaled, or absorbed through the skin.[2][5] Exposure can lead to systemic toxicity.

  • Skin and Eye Irritation : The compound is expected to cause skin and serious eye irritation upon contact.[2][5][6]

  • Respiratory Irritation : Inhalation of dust or vapors may lead to respiratory tract irritation.[2][5][6]

  • Methemoglobinemia : A significant hazard associated with nitroaromatic compounds is the induction of methemoglobinemia. This condition impairs the oxygen-carrying capacity of the blood, leading to cyanosis (bluish discoloration of the skin), headache, dizziness, and in severe cases, can be fatal.

  • Carcinogenicity and Mutagenicity : While no specific data exists for this compound, some xylidine isomers are classified as possible human carcinogens.[7] Aromatic amines, which can be metabolites of nitroaromatic compounds, are a class of chemicals with known carcinogenic potential.

III. Experimental Protocols

For the safety assessment of this compound, standardized experimental protocols should be followed. The OECD Guidelines for the Testing of Chemicals are internationally recognized and provide a framework for such evaluations.

A. Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This method is a sequential test that uses a minimum number of animals to estimate the LD50 (the dose lethal to 50% of the test animals).

  • Animal Selection : Healthy, young adult rodents (usually rats), from a single sex (typically females as they are often more sensitive).

  • Housing and Fasting : Animals are caged individually and fasted (food, but not water) overnight before dosing.

  • Dose Administration : The test substance is administered orally by gavage in a single dose. The dose for the first animal is selected from a series of fixed dose levels (e.g., 1.75, 5.5, 17.5, 55, 175, 550, 2000 mg/kg).

  • Sequential Dosing : The dose for the next animal is adjusted up or down depending on the outcome for the previous animal (survival or death).

  • Observation : Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Data Analysis : The LD50 is calculated using the maximum likelihood method.

B. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This in vitro method assesses the potential of a chemical to cause skin irritation.

  • Test System : A commercially available Reconstructed Human Epidermis (RhE) model.

  • Test Procedure :

    • A small amount of the test chemical is applied topically to the surface of the RhE tissue.

    • The tissue is incubated for a defined period (e.g., 60 minutes).

    • The test chemical is then removed by washing.

    • The tissue is incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment : Cell viability is measured using a colorimetric assay (e.g., MTT assay). The viability of the treated tissue is compared to that of a negative control.

  • Classification : A chemical is identified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).

IV. Visualizations

The following diagrams illustrate key concepts related to the health and safety of this compound.

Hazard_Identification_Workflow cluster_0 Hazard Identification Compound 1-Bromo-4,5-dimethyl- 2-nitrobenzene Structural_Analogues Identify Structurally Similar Compounds Compound->Structural_Analogues In_Silico_Prediction In Silico Toxicity Prediction Compound->In_Silico_Prediction Toxicity_Data Gather Existing Toxicity Data Structural_Analogues->Toxicity_Data Hazard_Assessment Preliminary Hazard Assessment Toxicity_Data->Hazard_Assessment In_Silico_Prediction->Hazard_Assessment Experimental_Testing Targeted Experimental Testing (e.g., OECD) Hazard_Assessment->Experimental_Testing Final_Classification GHS Classification & SDS Experimental_Testing->Final_Classification

Caption: Workflow for hazard identification of a novel chemical.

Metabolic_Activation_Pathway cluster_1 Metabolic Activation of Nitroaromatic Compounds Nitroaromatic 1-Bromo-4,5-dimethyl- 2-nitrobenzene (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitroaromatic->Nitroso Nitroreductases Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine Nitroreductases Reactive_Metabolites Reactive Electrophilic Metabolites Hydroxylamine->Reactive_Metabolites Methemoglobin Oxidation of Fe2+ to Fe3+ in Hemoglobin METHEMOGLOBINEMIA Hydroxylamine->Methemoglobin Toxicity Covalent Binding to Macromolecules (DNA, Proteins) TOXICITY Reactive_Metabolites->Toxicity

References

An In-depth Technical Guide to Electrophilic Aromatic Substitution on Substituted Nitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of electrophilic aromatic substitution (EAS) reactions on substituted nitrobenzenes. The presence of a nitro group, a potent deactivating group, profoundly influences the reactivity of the aromatic ring and the regioselectivity of subsequent substitutions. Understanding these effects is paramount for the rational design of synthetic routes in medicinal chemistry and materials science. This document delves into the theoretical underpinnings, presents quantitative data, details experimental protocols for key reactions, and provides visual representations of the underlying chemical principles.

Theoretical Background: The Influence of the Nitro Group and Other Substituents

The nitro group (-NO₂) is a strong electron-withdrawing group, exerting its influence through both a negative inductive effect (-I) and a powerful negative mesomeric or resonance effect (-M). This dual nature has two major consequences for electrophilic aromatic substitution:

  • Deactivation of the Aromatic Ring: The nitro group withdraws electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles.[1][2] Compared to benzene, nitrobenzene can be millions of times less reactive in EAS reactions.[3] This deactivation often necessitates harsher reaction conditions, such as higher temperatures and stronger acid catalysts, to achieve substitution.[2]

  • Meta-Directing Effect: The resonance structures of nitrobenzene reveal that the electron density is significantly reduced at the ortho and para positions, which bear a partial positive charge. Consequently, the meta positions are the least deactivated and are the preferred sites for electrophilic attack.[1]

When a second substituent is present on the nitrobenzene ring, the overall reactivity and the position of the incoming electrophile are determined by the combined electronic effects of both groups. The directing effects of various substituents are summarized below:

  • Activating Groups (Ortho-, Para-Directing): These groups donate electron density to the ring, increasing its reactivity. Examples include alkyl (-R), hydroxyl (-OH), and alkoxy (-OR) groups.

  • Deactivating Groups (Ortho-, Para-Directing): Halogens (-F, -Cl, -Br, -I) are an exception, as they are deactivating due to their inductive effect but direct incoming groups to the ortho and para positions due to their ability to donate a lone pair of electrons through resonance.

  • Deactivating Groups (Meta-Directing): These groups strongly withdraw electron density from the ring. Besides the nitro group, this category includes carbonyl compounds (-CHO, -COR), nitriles (-CN), and sulfonic acids (-SO₃H).

In cases where the directing effects of the existing substituents are in opposition, the most powerfully activating group generally dictates the position of substitution. However, steric hindrance can also play a significant role in determining the final product distribution.

Common Electrophilic Aromatic Substitution Reactions on Substituted Nitrobenzenes

This section explores several key EAS reactions, providing quantitative data on isomer distribution and detailed experimental protocols.

Nitration

Nitration is the introduction of a second nitro group onto a substituted nitrobenzene, typically using a mixture of concentrated nitric acid and sulfuric acid. The electrophile in this reaction is the nitronium ion (NO₂⁺).

Starting MaterialElectrophileProduct Isomer Distribution (%)Overall Yield (%)Reference
ChlorobenzeneNO₂⁺ortho-Dichloronitrobenzene: 34-3698[4][5]
para-Dichloronitrobenzene: 63-65
meta-Dichloronitrobenzene: ~1
TolueneNO₂⁺ortho-Nitrotoluene: 58.5High[1][6]
para-Nitrotoluene: 37
meta-Nitrotoluene: 4.5
p-NitrotolueneNO₂⁺2,4-Dinitrotoluene96[7]
Toluene (dinitration)NO₂⁺2,4-Dinitrotoluene: ~80High[7][8]
2,6-Dinitrotoluene: ~20
o-NitrotolueneNO₂⁺2,4-Dinitrotoluene: ~67High[7]
2,6-Dinitrotoluene: ~33

This protocol describes a continuous operation for the synthesis of 2,4-dinitrotoluene.

Materials:

  • p-Nitrotoluene

  • Mixed acid (containing equimolar nitric acid)

Procedure:

  • The nitration of p-nitrotoluene is carried out with mixed acid under controlled conditions in a continuous operation.

  • For tighter control of the process, cocurrent flow is utilized in each step to separate the mono- and dinitration stages, with countercurrent flow between them to prevent under- or over-nitration.

  • After the nitration is complete, if the separation of the resulting emulsion is challenging, the introduction of pure product can facilitate rapid separation.

  • This process typically yields 96% of 2,4-dinitrotoluene.

Safety Precautions:

  • Nitration reactions are highly exothermic and can be explosive if not properly controlled.

  • Concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

Halogenation

Halogenation of substituted nitrobenzenes introduces a halogen atom (Cl, Br) onto the aromatic ring. Due to the deactivating nature of the nitro group, this reaction often requires a Lewis acid catalyst (e.g., FeCl₃, FeBr₃, AlCl₃) and elevated temperatures.

Starting MaterialReagentsProduct Isomer Distribution (%)Reference
NitrobenzeneCl₂ / FeCl₃meta-Chloronitrobenzene: Predominant[9]
ortho-Chloronitrobenzene: Minor
para-Chloronitrobenzene: Minor

Materials:

  • Nitrobenzene

  • Sublimed Iron(III) chloride (FeCl₃)

  • Chlorine gas (Cl₂)

Procedure:

  • The chlorination of nitrobenzene is conducted in the presence of a sublimed iron(III) chloride catalyst.

  • The reaction temperature is maintained between 33-45 °C.

  • Chlorine gas is bubbled through the reaction mixture.

  • The reaction yields a mixture of isomers, with m-chloronitrobenzene being the major product.

  • Purification can be challenging due to the similar physical properties of the isomers. A potential purification strategy involves hydrolysis of the ortho- and para-isomers, which are more activated towards nucleophilic substitution at the chlorine site, leaving the meta-isomer intact.

Safety Precautions:

  • Chlorine gas is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood with appropriate safety measures in place.

  • Iron(III) chloride is corrosive and moisture-sensitive.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. Fuming sulfuric acid (oleum) or sulfur trioxide (SO₃) are typically used as the sulfonating agents for deactivated rings.

Starting MaterialReagentsProduct Isomer Distribution (%)Reference
ChlorobenzeneSO₃ in liquid SO₂para-Chlorobenzenesulfonic acid: 98.96 ± 0.12[10]
ortho-Chlorobenzenesulfonic acid: 0.95 ± 0.03
meta-Chlorobenzenesulfonic acid: 0.09 ± 0.02

This protocol outlines the sulfonation using sulfur trioxide in liquid sulfur dioxide.

Materials:

  • Chlorobenzene

  • Sulfur trioxide (SO₃)

  • Liquid sulfur dioxide (SO₂)

Procedure:

  • The sulfonation of chlorobenzene is carried out using sulfur trioxide in liquid sulfur dioxide as the solvent.

  • The reaction is conducted at a temperature of -12.5 °C.

  • The isomer distribution of the resulting chlorobenzenesulfonic acid is determined using an isotope dilution technique.

  • The reaction predominantly yields the para-isomer.

Safety Precautions:

  • Sulfur trioxide and liquid sulfur dioxide are highly corrosive and toxic. This experiment requires specialized equipment and should only be performed by trained personnel in a suitable laboratory setting.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally unsuccessful with strongly deactivated aromatic rings such as nitrobenzene.[2][11][12][13] The strong electron-withdrawing nature of the nitro group deactivates the ring to such an extent that it does not react with the carbocation or acylium ion electrophiles generated in these reactions.[14] In fact, nitrobenzene is sometimes used as a solvent for Friedel-Crafts reactions on other, more reactive substrates.

Visualizing Reaction Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the electrophilic aromatic substitution on substituted nitrobenzenes.

EAS_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A Substituted Nitrobenzene I Arenium Ion (Sigma Complex) A->I Attack by π-electrons E Electrophile (E+) E->I P Substituted Product I->P Loss of H+ H H+ I->H Directing_Effects cluster_positions Positions for Electrophilic Attack Nitrobenzene Nitrobenzene Ortho Ortho Nitrobenzene->Ortho Disfavored Attack (Strongly Deactivated) Meta Meta Nitrobenzene->Meta Favored Attack (Least Deactivated) Para Para Nitrobenzene->Para Disfavored Attack (Strongly Deactivated) Experimental_Workflow_Nitration start Start step1 Mix Substituted Nitrobenzene with Concentrated H₂SO₄ start->step1 step2 Cool the Mixture step1->step2 step3 Slowly Add Concentrated HNO₃ step2->step3 step4 Maintain Reaction Temperature (e.g., 0-10°C) step3->step4 step5 Reaction Monitoring (e.g., TLC) step4->step5 step6 Quench Reaction (Pour onto Ice) step5->step6 step7 Isolate Product (Filtration) step6->step7 step8 Purify Product (Recrystallization) step7->step8 end Characterize Product (e.g., NMR, MP) step8->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Bromo-4,5-dimethyl-2-nitrobenzene from 4-Nitro-o-xylene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the synthesis of 1-bromo-4,5-dimethyl-2-nitrobenzene via the electrophilic bromination of 4-nitro-o-xylene. The procedure is based on established methods for the bromination of aromatic compounds. In this reaction, the starting material, 4-nitro-o-xylene, is treated with a brominating agent in the presence of a Lewis acid catalyst. The nitro group is a deactivating, meta-directing group, while the two methyl groups are activating, ortho- and para-directing groups. The position of bromination will be influenced by the combined directing effects of these substituents. The final product is a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical industry.

Chemical Reaction:

The overall chemical transformation is depicted below:

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Bromine is highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • The reaction generates hydrogen bromide gas, which is corrosive and toxic. Use a gas trap to neutralize it.

  • Handle anhydrous reagents with care to avoid exposure to moisture.

Characterization:

The final product should be characterized by standard analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine.

  • Melting Point: To assess the purity of the compound.

Application Note: Lab-Scale Synthesis of 1-Bromo-4,5-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This document outlines a detailed protocol for the laboratory-scale synthesis of 1-Bromo-4,5-dimethyl-2-nitrobenzene, a key intermediate in various chemical and pharmaceutical research applications. The described method utilizes a Sandmeyer reaction, starting from 4,5-dimethyl-2-nitroaniline. This protocol provides a straightforward procedure with a high yield, suitable for researchers in organic synthesis and drug development. All quantitative data is presented in a clear, tabular format, and a comprehensive workflow diagram is included for easy reference.

Introduction

This compound is a valuable building block in the synthesis of more complex molecules. Its functional groups—a bromine atom and a nitro group on a dimethylated benzene ring—offer multiple sites for further chemical modification. This application note details a reliable lab-scale synthesis protocol, ensuring a high yield and purity of the final product. The procedure involves the diazotization of 4,5-dimethyl-2-nitroaniline followed by a copper(I) bromide-mediated Sandmeyer reaction.

Reaction Scheme

The synthesis proceeds via the following two main steps:

  • Diazotization: 4,5-dimethyl-2-nitroaniline is treated with sodium nitrite in the presence of hydrobromic acid to form a diazonium salt.

  • Sandmeyer Reaction: The in-situ generated diazonium salt is then reacted with copper(I) bromide to yield the desired this compound.

Materials and Methods

3.1. Reagents and Solvents

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)
4,5-dimethyl-2-nitroanilineC₈H₁₀N₂O₂166.18300.0 mg1.8
Hydrobromic Acid (48%)HBr80.9138 ml-
Sodium NitriteNaNO₂69.00780.0 mg11.3
Copper(I) BromideCuBr143.453.27 g24.3
DichloromethaneCH₂Cl₂84.9360 ml-
Sodium Hydroxide (10%)NaOH40.0020 ml-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Petroleum Ether--As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-
Distilled WaterH₂O18.0215.4 ml-

3.2. Equipment

  • Round-bottom flask

  • Stirring plate and magnetic stirrer bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Standard laboratory glassware

Experimental Protocol

Step 1: Dissolution of Starting Material

  • In a suitable round-bottom flask, dissolve 300.0 mg (1.8 mmol) of 4,5-dimethyl-2-nitroaniline in a mixture of 11.4 ml of distilled water and 32 ml of 48% hydrobromic acid solution.[1]

  • Stir the mixture at 70°C for 30 minutes.[1]

Step 2: Diazotization

  • Cool the solution to -5°C using an ice-salt bath.

  • Slowly add a solution of 780.0 mg (11.3 mmol) of sodium nitrite in 4 ml of distilled water.[1]

  • Maintain the temperature of the reaction mixture at -5°C for an additional 15 minutes.[1]

Step 3: Sandmeyer Reaction

  • In a separate flask, prepare a fresh solution of 3.27 g (24.3 mmol) of copper(I) bromide in 6 ml of 48% hydrobromic acid.[1]

  • Add the freshly prepared CuBr solution to the diazonium salt solution.

  • Heat the reaction mixture at 70°C for 15 minutes.[1]

Step 4: Work-up and Extraction

  • After cooling to room temperature, extract the reaction mixture three times with 20 ml of dichloromethane.[1]

  • Combine the organic layers and wash with 20 ml of a 10% sodium hydroxide solution.[1]

  • Dry the organic phase over anhydrous sodium sulfate.[1]

  • Filter off the drying agent and evaporate the solvent under reduced pressure.[1]

Step 5: Purification

  • Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (9:1) as the eluent.[1]

  • This will yield a yellow solid.[1]

Results

ProductMolecular FormulaMolar Mass ( g/mol )Yield (mg)Yield (%)Appearance
This compoundC₈H₈BrNO₂230.06370.289.4Yellow Solid

Workflow Diagram

SynthesisWorkflow Synthesis of this compound A Dissolve 4,5-dimethyl-2-nitroaniline in H2O and HBr B Stir at 70°C for 30 min A->B C Cool to -5°C B->C D Add NaNO2 solution C->D E Maintain at -5°C for 15 min (Diazotization) D->E F Add freshly prepared CuBr in HBr E->F G Heat at 70°C for 15 min (Sandmeyer Reaction) F->G H Extract with CH2Cl2 G->H I Wash with NaOH solution H->I J Dry with Na2SO4 I->J K Evaporate solvent J->K L Purify by Column Chromatography (PE/EA = 9:1) K->L M Obtain this compound (Yellow Solid) L->M

References

Applications of 1-Bromo-4,5-dimethyl-2-nitrobenzene in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4,5-dimethyl-2-nitrobenzene (CAS No. 53938-24-2) is a versatile aromatic building block with significant potential in pharmaceutical synthesis.[1] Its unique substitution pattern, featuring a labile bromine atom, an electron-withdrawing nitro group, and two methyl groups, allows for a range of chemical transformations crucial for the construction of complex molecular scaffolds. The primary utility of this compound lies in its role as an intermediate for introducing the 4,5-dimethyl-2-nitrophenyl or, upon reduction, the 4,5-dimethyl-2-aminophenyl moiety into target molecules. This note details key applications and provides generalized experimental protocols for its use in pharmaceutical research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
CAS Number 53938-24-2[2]
Molecular Formula C₈H₈BrNO₂[2]
Molecular Weight 230.06 g/mol [2]
Appearance Yellowish crystalline solid[1]
Melting Point 68-73 °C[1]
Solubility Insoluble in water, soluble in organic solvents[1]

Core Applications in Pharmaceutical Synthesis

The strategic placement of the bromo and nitro groups on the dimethylated benzene ring makes this compound a valuable precursor for a variety of reactions central to drug discovery and development. The primary applications involve:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, facilitating the displacement of the bromine atom by a variety of nucleophiles. This is a cornerstone reaction for introducing amine, ether, and thioether linkages, which are prevalent in many active pharmaceutical ingredients (APIs).

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. This transformation is fundamental, as aromatic amines are key intermediates in the synthesis of a vast array of pharmaceuticals, including heterocycles and amides.[3]

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds, allowing for the construction of complex biaryl structures often found in modern therapeutics.[4]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the Sandmeyer reaction of 4,5-dimethyl-2-nitroaniline.[2]

Reaction Scheme:

4,5-dimethyl-2-nitroaniline 4,5-dimethyl-2-nitroaniline Intermediate Diazonium Salt 4,5-dimethyl-2-nitroaniline->Intermediate NaNO₂, HBr, H₂O, -5 °C Product This compound Intermediate->Product CuBr, HBr, 70 °C

Caption: Synthesis of this compound.

Protocol:

  • Dissolve 4,5-dimethyl-2-nitroaniline (1.0 eq) in a mixture of distilled water and 48% hydrobromic acid (HBr).

  • Stir the mixture at 70 °C for 30 minutes, then cool to -5 °C in an ice-salt bath.

  • Slowly add an aqueous solution of sodium nitrite (NaNO₂) (1.1-1.5 eq) while maintaining the temperature at -5 °C.

  • Stir the resulting diazonium salt solution at -5 °C for 15 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2-1.5 eq) in 48% HBr.

  • Add the freshly prepared CuBr solution to the diazonium salt solution and heat the reaction mixture at 70 °C for 15 minutes.

  • After cooling to room temperature, extract the mixture with dichloromethane (3x).

  • Wash the combined organic layers with 10% sodium hydroxide (NaOH) solution, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to yield the title compound as a yellow solid.[2]

Reagent/SolventMolar Ratio/VolumePurpose
4,5-dimethyl-2-nitroaniline1.0 eqStarting Material
48% Hydrobromic AcidVariesSolvent and Reagent
Sodium Nitrite1.1 - 1.5 eqDiazotizing Agent
Copper(I) Bromide1.2 - 1.5 eqCatalyst for Sandmeyer Reaction
DichloromethaneVariesExtraction Solvent
10% Sodium HydroxideVariesNeutralization/Wash
Anhydrous Sodium SulfateVariesDrying Agent
Application in Nucleophilic Aromatic Substitution (SNAr)

This generalized protocol describes the reaction of this compound with a generic primary or secondary amine nucleophile.

Start This compound Product N-(4,5-dimethyl-2-nitrophenyl)-R¹R²-amine Start->Product Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, DMSO) Heat Nucleophile R¹R²NH (Amine) Nucleophile->Product

Caption: Nucleophilic Aromatic Substitution (SNAr).

Protocol:

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the amine nucleophile (1.1-1.5 eq).

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq).

  • Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted 4,5-dimethyl-2-nitroaniline derivative.

ParameterConditionPurpose
Solvent DMF, DMSO, or other polar aprotic solventTo dissolve reactants and facilitate the reaction
Base K₂CO₃, Et₃N, or other non-nucleophilic baseTo neutralize the HBr formed during the reaction
Temperature 80-120 °CTo provide activation energy for the reaction
Reaction Time Varies (typically 2-24 hours)Monitored by TLC or LC-MS for completion
Application in Nitro Group Reduction

This protocol outlines a standard procedure for the reduction of the nitro group to an amine using tin(II) chloride.

Start This compound Product 2-Bromo-4,5-dimethylaniline Start->Product SnCl₂·2H₂O, Ethanol, Reflux

Caption: Reduction of the Nitro Group.

Protocol:

  • Suspend this compound (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) to the suspension.

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate the tin salts.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude 2-Bromo-4,5-dimethylaniline, which can be used in the next step or purified further by column chromatography.

ReagentMolar RatioPurpose
Tin(II) Chloride Dihydrate3.0 - 5.0 eqReducing Agent
EthanolSolventReaction Medium
Saturated Sodium BicarbonateVariesNeutralization
Application in Suzuki-Miyaura Cross-Coupling

This generalized protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Start This compound Product 2-Aryl-4,5-dimethyl-1-nitrobenzene Start->Product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Toluene/H₂O, Dioxane/H₂O) Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Product

Caption: Suzuki-Miyaura Cross-Coupling Reaction.

Protocol:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., potassium carbonate, K₂CO₃, or cesium carbonate, Cs₂CO₃, 2.0-3.0 eq).

  • Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the desired biaryl product.

ComponentExampleMolar/Molar RatioPurpose
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)0.02 - 0.05 eqCatalyst
Base K₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0 eqActivates the boronic acid
Solvent System Toluene/H₂O, Dioxane/H₂OVariesReaction Medium

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its reactivity allows for the strategic introduction of diverse functionalities through nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling reactions. The protocols outlined in this application note provide a foundational framework for researchers and scientists to utilize this compound in the development of novel and complex drug candidates. Careful optimization of reaction conditions will be necessary for specific substrates and target molecules.

References

Application Notes and Protocols: 1-Bromo-4,5-dimethyl-2-nitrobenzene as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4,5-dimethyl-2-nitrobenzene is a valuable aromatic building block in organic synthesis, particularly for the construction of a diverse range of heterocyclic compounds. Its structure, featuring a bromine atom and a nitro group on a dimethylated benzene ring, offers multiple reaction sites for strategic functionalization and cyclization. The bromine atom serves as a versatile handle for nucleophilic substitution and cross-coupling reactions, while the nitro group can be readily reduced to an amino group, a key step in the formation of many nitrogen-containing heterocycles. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems using this compound as a key starting material.

Key Reactive Features

The synthetic utility of this compound stems from two primary reactive sites:

  • The Bromine Atom: This halogen can be displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • The Nitro Group: The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring. More importantly, it can be selectively reduced to an amino group (-NH2) under various conditions, which is a common precursor for the synthesis of nitrogen-containing heterocycles.

These features allow for a stepwise and controlled approach to the synthesis of complex heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

Application Note 1: Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds found in numerous pharmacologically active molecules. A common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde. By first reducing the nitro group of this compound, a substituted o-phenylenediamine can be generated and subsequently cyclized.

Proposed Synthetic Pathway

start This compound intermediate 3-Bromo-4,5-dimethylbenzene-1,2-diamine start->intermediate Reduction (e.g., SnCl2/HCl) product Substituted Benzimidazole intermediate->product Condensation (with Aldehyde, R-CHO) start This compound intermediate 3-Bromo-4,5-dimethylbenzene-1,2-diamine start->intermediate Reduction (e.g., H2, Pd/C) product Substituted Quinoxaline intermediate->product Condensation (with 1,2-dicarbonyl, R-CO-CO-R') start This compound intermediate 2-Amino-2'-(4,5-dimethyl-2-nitrophenyl)diphenyl sulfide start->intermediate Nucleophilic Aromatic Substitution reagent 2-Aminothiophenol reagent->intermediate product Substituted Phenothiazine intermediate->product Reductive Cyclization (e.g., Na2S2O4)

Application Notes and Protocols: Suzuki Coupling Reactions Using 1-Bromo-4,5-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 1-Bromo-4,5-dimethyl-2-nitrobenzene with various arylboronic acids. This reaction is a powerful tool for the synthesis of complex biaryl scaffolds, which are prevalent in medicinally important compounds and advanced materials.[1]

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in modern organic synthesis.[2] It involves the cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[3][4] This methodology is valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of reactants.[5]

This compound is a useful building block, incorporating an electron-withdrawing nitro group and electron-donating methyl groups on the aromatic ring. The Suzuki coupling of this substrate allows for the synthesis of substituted 4,5-dimethyl-2-nitro-1,1'-biphenyls, which can be further functionalized, for instance, by reduction of the nitro group to an amine, to generate a diverse library of compounds for drug discovery and materials science applications.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.[2]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6]

Experimental Protocols

The following protocols are generalized starting points and may require optimization for specific arylboronic acids and desired scales.

Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids

This protocol is suitable for a wide range of arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Procedure for Sterically Hindered Arylboronic Acids

For sterically demanding coupling partners, a more active catalyst system may be required.

Materials:

  • This compound (1.0 equiv)

  • Sterically hindered arylboronic acid (1.5 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos or XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, the arylboronic acid, the base, the palladium precatalyst, and the ligand.

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the sealed tube in a preheated oil bath and stir vigorously at a temperature ranging from 100-120 °C.

  • Monitor the reaction as described in Protocol 1.

  • Follow the workup and purification steps outlined in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with representative arylboronic acids. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and reaction optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O901288-96
33-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1101880-90
42-Naphthylboronic acidPd(PPh₃)₄ (3)-Cs₂CO₃ (2.5)DME/H₂O851682-92
52-Thienylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O801075-85

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat and Stir (80-120 °C) solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction drying Dry & Concentrate extraction->drying purification Column Chromatography drying->purification product Pure Biaryl Product purification->product Suzuki_Catalytic_Cycle pd0 Pd(0)L_n reagents R-X (this compound) pd2_halide R-Pd(II)L_n-X pd2_biaryl R-Pd(II)L_n-R' pd2_halide->pd2_biaryl Transmetalation pd2_biaryl->pd0 product R-R' (Biaryl Product) pd2_biaryl->product Reductive Elimination reagents->pd2_halide Oxidative Addition boronic_acid R'-B(OH)₂ + Base boronic_acid->pd2_halide

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Bromo-4,5-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 1-Bromo-4,5-dimethyl-2-nitrobenzene, a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. The presence of the nitro group renders the aryl bromide electron-deficient, which can influence its reactivity in cross-coupling reactions.[3] These protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are designed to serve as a comprehensive guide for researchers in academic and industrial settings.

General Reaction Scheme

The palladium-catalyzed cross-coupling of this compound with various coupling partners can be represented by the following general scheme:

General_Cross_Coupling_Reaction General Palladium-Catalyzed Cross-Coupling Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Bromide This compound Product Coupled Product Aryl_Bromide->Product Coupling_Partner Coupling Partner (e.g., Boronic Acid, Alkene, Alkyne, Amine) Coupling_Partner->Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) Catalyst->Product cat. Ligand Ligand (e.g., Phosphine, NHC) Ligand->Product Base Base (e.g., K₂CO₃, Cs₂CO₃, t-BuONa) Base->Product Solvent Solvent (e.g., Toluene, Dioxane, DMF) Solvent->Product

Caption: General scheme of palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[4][5] For an electron-deficient substrate like this compound, this reaction can proceed efficiently to form biaryl structures.

Data Presentation: Suzuki-Miyaura Coupling
EntryBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012~85-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O9016~80-90
33-Thienylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃DMF1108~75-85

Yields are estimated based on reactions with structurally similar electron-deficient aryl bromides.

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow A Combine Aryl Bromide, Boronic Acid, Base, Catalyst, and Ligand in a Flask B Degas the Reaction Mixture A->B C Add Degassed Solvent B->C D Heat to Desired Temperature and Stir C->D E Monitor Reaction by TLC/GC-MS D->E F Work-up: Quench, Extract, and Wash E->F G Purify by Column Chromatography F->G

Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the corresponding boronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/H₂O 4:1, 5 mL) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[6][7] This reaction is particularly useful for the synthesis of substituted alkenes.

Data Presentation: Heck Reaction
EntryAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF10018~70-85
2n-Butyl acrylatePdCl₂(PPh₃)₂ (2)-Na₂CO₃NMP12024~65-80
34-VinylpyridinePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₂CO₃Dioxane11016~70-80

Yields are estimated based on reactions with structurally similar electron-deficient aryl bromides.[8][9]

Experimental Protocol: Heck Reaction
  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), ligand (e.g., P(o-tol)₃, 0.02 mmol, 2 mol%), and base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add the solvent (e.g., DMF, 5 mL).

  • Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 18 hours).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, pour the reaction mixture into water (20 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.[10][11] Copper-free conditions have also been developed.[12]

Data Presentation: Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu-cocatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF656~80-90
21-HexynePd(OAc)₂ (1)CuI (2)i-Pr₂NHDioxane8012~75-85
3TrimethylsilylacetylenePdCl₂(dppf) (3)-Cs₂CO₃DMF9010~70-80

Yields are estimated based on reactions with structurally similar aryl bromides.

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add the solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.). Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at the specified temperature (e.g., 65 °C) for the indicated time (e.g., 6 hours).

  • Monitoring: Follow the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture, filter through a pad of celite, and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an amine with an aryl halide.[2][13]

Data Presentation: Buchwald-Hartwig Amination
EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOt-BuToluene10018~85-95
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane11024~80-90
3BenzylaminePd(OAc)₂ (1.5)BrettPhos (3)Cs₂CO₃t-BuOH9020~75-85

Yields are estimated based on reactions with structurally similar electron-deficient aryl bromides.[14][15]

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge an oven-dried vial with palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.). Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add the solvent (e.g., Toluene, 5 mL).

  • Reaction: Seal the vial and heat with stirring at the desired temperature (e.g., 100 °C) for the specified time (e.g., 18 hours).

  • Monitoring: Monitor the reaction's progress by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a plug of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Optimization of Reaction Conditions

For all the described cross-coupling reactions, optimization of various parameters may be necessary to achieve the desired outcome. The following flowchart provides a general guide for optimizing these reactions.

Optimization_Flowchart Reaction Optimization Flowchart Start Initial Reaction (Standard Conditions) Check_Conversion Check Conversion (TLC, GC-MS) Start->Check_Conversion High_Conversion High Conversion? Check_Conversion->High_Conversion Optimize_Catalyst Screen Pd Source and Ligand High_Conversion->Optimize_Catalyst No End Optimized Conditions High_Conversion->End Yes Optimize_Base Screen Different Bases (e.g., Carbonates, Phosphates, Alkoxides) Optimize_Catalyst->Optimize_Base Optimize_Solvent Screen Solvents (e.g., Toluene, Dioxane, DMF) Optimize_Base->Optimize_Solvent Optimize_Temp Vary Temperature Optimize_Solvent->Optimize_Temp Optimize_Temp->Check_Conversion

References

Application Note: A Versatile Protocol for the Synthesis of Novel Benzimidazole Derivatives from 1-Bromo-4,5-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, three-step protocol for the synthesis of novel 1,2,5,6-tetrasubstituted benzimidazole derivatives, starting from the commercially available reagent 1-Bromo-4,5-dimethyl-2-nitrobenzene. The protocol outlines a versatile pathway involving aromatic nucleophilic substitution, nitro group reduction, and subsequent cyclization to form the benzimidazole core. This methodology is designed to be adaptable for creating a library of derivatives for applications in medicinal chemistry and drug discovery. The application note includes comprehensive experimental procedures, data presentation tables, and workflow visualizations to guide researchers.

Introduction

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] These heterocyclic entities exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anthelmintic properties.[1][2] The synthesis of novel benzimidazole scaffolds is therefore of significant interest in the pursuit of new therapeutic agents.

One of the most prevalent methods for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid derivative.[3][4][5] This application note details a robust synthetic strategy that begins with this compound to first generate a substituted o-phenylenediamine intermediate, which is then cyclized to yield the target benzimidazole. This multi-step approach allows for the introduction of diverse substituents at the N-1 and C-2 positions, making it a powerful tool for developing compound libraries for structure-activity relationship (SAR) studies.

Overall Synthetic Pathway

The synthesis is accomplished via a three-step sequence as illustrated below. The pathway begins with a nucleophilic aromatic substitution (SNAr) on this compound, followed by the reduction of the nitro group, and concludes with the condensation and cyclization to form the benzimidazole ring.

Caption: Overall synthetic route to novel benzimidazole derivatives.

Experimental Protocols

This section provides detailed methodologies for each step of the synthesis. For the purpose of this protocol, we will use benzylamine as the exemplary R¹-NH₂ amine and 4-chlorobenzaldehyde as the exemplary R²-CHO aldehyde.

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Supplier
This compound53938-24-2230.06Sigma-Aldrich
Benzylamine100-46-9107.15Sigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7138.21Fisher Scientific
Dimethylformamide (DMF)68-12-273.09VWR
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1225.63Sigma-Aldrich
Ethanol (EtOH)64-17-546.07Fisher Scientific
4-Chlorobenzaldehyde104-88-1140.57Acros Organics
Ethyl Acetate (EtOAc)141-78-688.11VWR
Hexanes110-54-386.18VWR
Sodium Bicarbonate (NaHCO₃)144-55-884.01Fisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Fisher Scientific
Step 1: Synthesis of N-benzyl-4,5-dimethyl-2-nitroaniline
  • To a 100 mL round-bottom flask, add this compound (2.30 g, 10.0 mmol), potassium carbonate (2.07 g, 15.0 mmol), and 30 mL of DMF.

  • Stir the mixture at room temperature and add benzylamine (1.30 g, 12.0 mmol) dropwise over 5 minutes.

  • Heat the reaction mixture to 90 °C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% EtOAc in Hexanes).

  • After completion, cool the mixture to room temperature and pour it into 150 mL of ice-cold water.

  • A yellow precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water (3 x 50 mL) and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol to yield N-benzyl-4,5-dimethyl-2-nitroaniline as a yellow solid.

Step 2: Synthesis of N¹-benzyl-4,5-dimethylbenzene-1,2-diamine
  • Suspend the synthesized N-benzyl-4,5-dimethyl-2-nitroaniline (2.56 g, 10.0 mmol) in 50 mL of ethanol in a 250 mL round-bottom flask.

  • To this stirred suspension, add Tin(II) chloride dihydrate (11.28 g, 50.0 mmol) in one portion.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 4 hours. The yellow suspension should become a clear, colorless solution. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it into 100 mL of ice.

  • Basify the mixture to pH ~8 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution. A precipitate of tin salts will form.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude diamine, which is often used in the next step without further purification.

Step 3: Synthesis of 1-benzyl-2-(4-chlorophenyl)-5,6-dimethyl-1H-benzimidazole
  • Dissolve the crude N¹-benzyl-4,5-dimethylbenzene-1,2-diamine (approx. 10.0 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.

  • Add 4-chlorobenzaldehyde (1.47 g, 10.5 mmol) to the solution.

  • Heat the reaction mixture to reflux for 6-8 hours. Monitor the formation of the product by TLC.[5]

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until a precipitate forms.

  • Wash the collected solid with cold ethanol (2 x 10 mL).

  • Recrystallize the crude product from an ethanol/water mixture to afford the pure 1-benzyl-2-(4-chlorophenyl)-5,6-dimethyl-1H-benzimidazole as a crystalline solid.

Data and Results

The following tables summarize the expected outcomes and characterization data for the synthesized compounds. (Note: Data is representative).

Table 2: Summary of Reaction Parameters and Expected Yields

Step Product Name Reaction Time (h) Temp (°C) Solvent Expected Yield (%)
1 N-benzyl-4,5-dimethyl-2-nitroaniline 16 90 DMF 80-90
2 N¹-benzyl-4,5-dimethylbenzene-1,2-diamine 4 78 EtOH 85-95

| 3 | 1-benzyl-2-(4-chlorophenyl)-5,6-dimethyl-1H-benzimidazole | 8 | 78 | EtOH | 75-85 |

Table 3: Representative Characterization Data for the Final Product

Analysis Data
Appearance White to off-white crystalline solid
Melting Point 178-180 °C
¹H NMR (400 MHz, CDCl₃) δ 7.55 (d, J=8.4 Hz, 2H), 7.40 (s, 1H), 7.35 (d, J=8.4 Hz, 2H), 7.30-7.25 (m, 3H), 7.10 (s, 1H), 7.05 (d, J=7.2 Hz, 2H), 5.40 (s, 2H), 2.35 (s, 3H), 2.30 (s, 3H).
¹³C NMR (100 MHz, CDCl₃) δ 152.1, 142.5, 137.2, 135.8, 134.5, 132.1, 130.5, 129.8, 128.9, 128.0, 126.5, 120.1, 111.0, 48.5, 20.5, 20.2.

| MS (ESI+) m/z | Calculated for C₂₂H₂₀ClN₂ [M+H]⁺: 347.13, Found: 347.2. |

General Experimental Workflow

The overall process from setup to characterization follows a standard synthetic chemistry workflow.

Experimental Workflow start Start: Reagent Preparation setup Reaction Setup (Glassware, Reagents, Solvent) start->setup reaction Controlled Reaction (Heating, Stirring, Monitoring via TLC) setup->reaction workup Reaction Workup (Quenching, Extraction, Washing) reaction->workup isolation Crude Product Isolation (Solvent Evaporation, Filtration) workup->isolation purification Purification (Recrystallization or Column Chromatography) isolation->purification characterization Product Characterization (NMR, MS, MP Analysis) purification->characterization end End: Pure Compound characterization->end

Caption: General laboratory workflow for synthesis and purification.

Conclusion

This application note provides a comprehensive and adaptable protocol for the synthesis of novel 1,2,5,6-tetrasubstituted benzimidazole derivatives. By starting with this compound, researchers can systematically introduce a variety of substituents at key positions on the benzimidazole scaffold. The detailed procedures, expected results, and workflow diagrams offer a clear roadmap for chemists aiming to expand their compound libraries for screening in drug discovery and development programs.

References

Application Notes and Protocols for the Reduction of 1-Bromo-4,5-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in 1-Bromo-4,5-dimethyl-2-nitrobenzene to the corresponding aniline, 4-Bromo-2,3-dimethylaniline, is a critical transformation in synthetic organic chemistry. The resulting aniline is a valuable intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other complex organic molecules. The presence of a bromine atom on the aromatic ring necessitates the use of chemoselective reduction methods to avoid dehalogenation, a common side reaction with some catalytic hydrogenation techniques. These application notes provide detailed protocols for common and effective methods for this transformation, along with comparative data to aid in method selection.

Reaction Scheme

Caption: General reaction for the reduction of this compound.

Comparative Data of Reduction Methods

The following table summarizes typical quantitative data for the reduction of substituted nitroaromatics using methods that are chemoselective for the nitro group in the presence of halogens. While the data is not specific to this compound, it provides a representative comparison of expected outcomes.

MethodReducing Agent(s)Solvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)Notes
Metal/Acid Reduction Iron (Fe) powder, NH₄ClEthanol/WaterReflux (≈ 80)1 - 485 - 95A robust, cost-effective, and environmentally benign method with high functional group tolerance.[1][2][3]
Metal Salt Reduction Tin(II) Chloride (SnCl₂)EthanolReflux (≈ 80)1 - 390 - 98A mild and highly selective method, effective for substrates with various sensitive functional groups.[4][5][6]
Catalytic Hydrogenation Raney® Nickel, H₂ gasMethanol/Ethanol25 - 502 - 880 - 95Effective for nitro group reduction without dehalogenation, which can be an issue with Pd/C.

Experimental Protocols

Method 1: Reduction with Iron and Ammonium Chloride

This protocol is a classic and reliable method for the reduction of aromatic nitro compounds, known for its high chemoselectivity and tolerance of halogen substituents.

Workflow Diagram

Fe_NH4Cl_Workflow start Start setup Combine Substrate, Fe Powder, NH4Cl, and Solvents start->setup reflux Heat to Reflux (approx. 80°C) setup->reflux monitor Monitor by TLC (1-4 hours) reflux->monitor filter Cool and Filter Through Celite monitor->filter extract Extract with Ethyl Acetate filter->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in Vacuo dry->concentrate purify Purify by Column Chromatography (if necessary) concentrate->purify end End purify->end

Caption: Workflow for the reduction of this compound with Fe/NH₄Cl.

Materials:

  • This compound

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add a solvent mixture of ethanol and water (e.g., 4:1 v/v).

  • To this solution, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Bromo-2,3-dimethylaniline.

  • If necessary, purify the product by column chromatography on silica gel.

Method 2: Reduction with Tin(II) Chloride

This method is particularly mild and offers excellent selectivity, making it suitable for substrates with sensitive functional groups.

Workflow Diagram

SnCl2_Workflow start Start dissolve Dissolve Substrate in Ethanol start->dissolve add_sncl2 Add SnCl2·2H2O dissolve->add_sncl2 reflux Heat to Reflux (approx. 80°C) add_sncl2->reflux monitor Monitor by TLC (1-3 hours) reflux->monitor cool_neutralize Cool and Neutralize with 5% NaHCO3 (pH 7-8) monitor->cool_neutralize extract Extract with Ethyl Acetate cool_neutralize->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in Vacuo dry->concentrate end End (Purify if needed) concentrate->end

Caption: Workflow for the reduction of this compound with SnCl₂.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC until completion (typically 1-3 hours).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Carefully neutralize the mixture to a pH of 7-8 by the slow addition of a 5% aqueous sodium bicarbonate solution.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Purify as needed by column chromatography or recrystallization.[4][6]

Method 3: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a clean and efficient reduction method. The use of Raney® Nickel is recommended over Palladium on Carbon (Pd/C) to minimize the risk of dehalogenation of the bromine substituent.

Workflow Diagram

RaneyNi_Workflow start Start setup Combine Substrate, Solvent, and Raney® Nickel in a Hydrogenation Vessel start->setup purge_n2 Purge Vessel with N2 setup->purge_n2 purge_h2 Purge Vessel with H2 purge_n2->purge_h2 pressurize Pressurize with H2 (e.g., 50 psi) purge_h2->pressurize react Stir Vigorously at Room Temperature pressurize->react monitor Monitor by TLC/LC-MS (2-8 hours) react->monitor depressurize Vent H2 and Purge with N2 monitor->depressurize filter Filter Through Celite depressurize->filter concentrate Concentrate Filtrate filter->concentrate end End (Purify if needed) concentrate->end

Caption: Workflow for the catalytic hydrogenation of this compound.

Materials:

  • This compound

  • Raney® Nickel (slurry in water)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Procedure:

  • To a hydrogenation vessel, add this compound (1.0 eq) dissolved in methanol or ethanol.

  • Carefully add Raney® Nickel (typically 5-10% by weight of the substrate) to the vessel. Caution: Raney® Nickel is pyrophoric when dry and should be handled as a slurry under solvent.

  • Seal the vessel and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature. Gentle heating may be applied if the reaction is slow.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Caution: Do not allow the catalyst on the Celite® pad to dry, as it can ignite. Keep it wet with solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purify the product if necessary.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1-Bromo-4,5-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Bromo-4,5-dimethyl-2-nitrobenzene is an activated aryl halide poised for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-heteroatom bonds. The strategic placement of a nitro group ortho to the bromine atom significantly activates the aromatic ring towards nucleophilic attack. This document provides a theoretical framework, general considerations, and speculative protocols for conducting SNAr reactions on this substrate. It is important to note that a comprehensive search of available chemical literature did not yield specific examples of SNAr reactions performed on this compound. Therefore, the protocols provided herein are based on established principles of SNAr reactions on analogous substrates and should be considered as starting points for experimental investigation.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a critical reaction class in organic synthesis, enabling the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. For this reaction to proceed efficiently, the aromatic ring must be rendered electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.

In the case of this compound, the nitro group (-NO2) at the C2 position serves as a powerful EWG. This group activates the ring for nucleophilic attack at the C1 position (the ipso-carbon) by stabilizing the intermediate Meisenheimer complex through resonance. The methyl groups at C4 and C5, being weakly electron-donating, have a lesser electronic influence on the reaction but may exert some steric effects.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process:

  • Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.[1][2][3]

  • Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final substitution product.

General Considerations for SNAr Reactions

Several factors influence the success and rate of SNAr reactions:

  • Nucleophile: The reactivity of the nucleophile is crucial. Stronger nucleophiles generally react faster. Common nucleophiles include alkoxides, phenoxides, thiophenoxides, amines (primary and secondary), and azide ions.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often the solvents of choice. These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, and can accommodate the charged Meisenheimer complex.

  • Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate. However, the high reactivity of some activated aryl halides may allow for reactions to occur at or near room temperature.

  • Base: When using nucleophiles that are conjugate acids of strong bases (e.g., phenols, thiols, or some amines), the addition of a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or NaH) is necessary to deprotonate the nucleophile and generate the more reactive anionic species.

Predicted Reactivity of this compound

The nitro group ortho to the bromine atom in this compound strongly activates the substrate for SNAr. The negative charge of the Meisenheimer complex can be delocalized onto the nitro group, providing significant stabilization. The methyl groups at the 4 and 5 positions are not expected to significantly hinder the reaction electronically. Steric hindrance from the C5-methyl group is possible but likely to be minimal for many nucleophiles.

Hypothetical Experimental Protocols

The following protocols are generalized starting points for exploring the SNAr chemistry of this compound. Researchers should perform small-scale test reactions to optimize conditions such as temperature, reaction time, and stoichiometry.

Reaction with an Amine Nucleophile (e.g., Piperidine)

This protocol describes the synthesis of N-(4,5-dimethyl-2-nitrophenyl)piperidine.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add DMF or DMSO as the solvent.

  • Add piperidine (1.2-1.5 eq) and a base such as K2CO3 (2.0 eq) or Cs2CO3 (1.5 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

This protocol describes the synthesis of 1-methoxy-4,5-dimethyl-2-nitrobenzene.

Materials:

  • This compound

  • Sodium methoxide (CH3ONa) solution in methanol or solid

  • Anhydrous methanol (MeOH) or an aprotic solvent like DMF

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF or methanol in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of sodium methoxide in methanol (1.1-1.5 eq) or solid sodium methoxide portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 50-70 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and carefully quench by the addition of saturated aqueous NH4Cl solution.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Reaction with a Thiolate Nucleophile (e.g., Sodium Thiophenoxide)

This protocol describes the synthesis of 4,5-dimethyl-2-nitrophenyl phenyl sulfide.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a dry flask under an inert atmosphere, add anhydrous DMF.

  • To the stirred solvent, add thiophenol (1.1 eq).

  • Cool the mixture in an ice bath and carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the thiophenoxide.

  • Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF.

  • Stir the reaction at room temperature or heat gently (e.g., to 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Presentation

As no specific experimental data for SNAr reactions of this compound were found, a table of quantitative data cannot be provided. It is recommended that researchers meticulously record their own experimental results, including:

  • Table of Reaction Conditions and Yields:

    • Entry Number

    • Nucleophile

    • Base (if any)

    • Solvent

    • Temperature (°C)

    • Reaction Time (h)

    • Isolated Yield (%)

  • Table of Product Characterization Data:

    • Product Name

    • Appearance

    • Melting Point (°C)

    • 1H NMR data

    • 13C NMR data

    • Mass Spectrometry data

Visualizations

SNAr Reaction Mechanism

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Experimental Workflow

Experimental_Workflow Start Combine Reactants: This compound, Nucleophile, Base, Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Start->Reaction Workup Aqueous Workup (Quench, Extract, Wash, Dry) Reaction->Workup Concentration Solvent Removal (Rotary Evaporation) Workup->Concentration Purification Purification (Column Chromatography or Recrystallization) Concentration->Purification Analysis Characterization (NMR, MS, MP) Purification->Analysis FinalProduct Pure Product Analysis->FinalProduct

Caption: General workflow for SNAr reactions and product isolation.

References

Application Notes and Protocols: 1-Bromo-4,5-dimethyl-2-nitrobenzene in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4,5-dimethyl-2-nitrobenzene is an aromatic organic compound with the molecular formula C₈H₈BrNO₂. While direct applications of this specific molecule in materials science are not extensively documented in current literature, its structure presents it as a valuable precursor for the synthesis of more complex, functional molecules. The presence of a bromo group, a nitro group, and two methyl substituents on the benzene ring allows for a variety of chemical transformations.

Particularly in materials science, bromonitrobenzene derivatives are key starting materials for the synthesis of carbazole-based compounds. Carbazoles are well-known for their excellent photophysical and electronic properties, making them crucial components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.[1][2] The methyl substituents on the benzene ring can enhance the solubility and influence the solid-state packing of the resulting carbazole derivatives, which are critical parameters for device performance.

These application notes will detail the synthesis of this compound and its potential application as a precursor for a carbazole derivative intended for use in functional materials.

Chemical Properties and Data

Below is a summary of the key chemical properties of this compound.

PropertyValueReference
Molecular Formula C₈H₈BrNO₂--INVALID-LINK--
Molecular Weight 230.06 g/mol --INVALID-LINK--
CAS Number 53938-24-2--INVALID-LINK--
Appearance Yellow Solid--INVALID-LINK--
Purity Typically ≥98%--INVALID-LINK--

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a Sandmeyer-type reaction starting from 4,5-dimethyl-2-nitroaniline.

Materials:

  • 4,5-dimethyl-2-nitroaniline

  • Hydrobromic acid (HBr, 48% solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH, 10% solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether (PE)

  • Ethyl acetate (EA)

  • Distilled water

Equipment:

  • Round-bottom flask

  • Stirring plate with heating mantle

  • Thermometer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • In a round-bottom flask, dissolve 4,5-dimethyl-2-nitroaniline (1.8 mmol) in a mixture of distilled water (11.4 ml) and 48% HBr solution (32 ml).

  • Heat the mixture to 70°C and stir for 30 minutes.

  • Cool the mixture to -5°C in an ice-salt bath.

  • Slowly add a solution of NaNO₂ (11.3 mmol) in water (4 ml) dropwise, ensuring the temperature remains at -5°C. Stir for an additional 15 minutes.

  • In a separate flask, prepare a solution of CuBr (24.3 mmol) in 48% HBr (6 ml).

  • Add the freshly prepared CuBr solution to the reaction mixture.

  • Heat the reaction mixture to 70°C for 15 minutes.

  • Cool the mixture to room temperature and extract the product three times with dichloromethane (20 ml each).

  • Combine the organic layers and wash with a 10% NaOH solution (20 ml).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography using a petroleum ether/ethyl acetate (9:1) solvent system to obtain this compound as a yellow solid.[3]

Visualization of the Synthesis Workflow:

G cluster_synthesis Synthesis of this compound start Start: 4,5-dimethyl-2-nitroaniline diazotization Diazotization (HBr, NaNO2, -5°C) start->diazotization sandmeyer Sandmeyer Reaction (CuBr, 70°C) diazotization->sandmeyer extraction Extraction (DCM) sandmeyer->extraction purification Purification (Column Chromatography) extraction->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Proposed Synthesis of a Dimethyl-Substituted Carbazole Derivative

This protocol describes a potential application of this compound in the synthesis of a carbazole derivative via an Ullmann condensation followed by a reductive cyclization (Cadogan reaction). Carbazoles are important materials in organic electronics.[1][2]

Step 2a: Ullmann Condensation to form a 2-Nitrobiphenyl Derivative

Materials:

  • This compound

  • An appropriate aryl boronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a round-bottom flask, add this compound (1 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol).

  • Add the solvent mixture (e.g., 4:1:1 Toluene/Ethanol/Water).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst (e.g., 0.05 mmol Pd(PPh₃)₄).

  • Heat the reaction mixture to reflux (around 90-100°C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction, add water, and extract with an organic solvent like ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the 2-nitrobiphenyl derivative.

Step 2b: Reductive Cyclization to form the Carbazole

Materials:

  • The synthesized 2-nitrobiphenyl derivative

  • Reducing agent (e.g., Triphenylphosphine, PPh₃)

  • High-boiling solvent (e.g., o-dichlorobenzene)

Procedure:

  • In a round-bottom flask, dissolve the 2-nitrobiphenyl derivative (1 mmol) in o-dichlorobenzene.

  • Add triphenylphosphine (1.5 mmol).

  • Heat the mixture to reflux (around 180°C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and purify by column chromatography to obtain the desired dimethyl-substituted carbazole.

Visualization of the Proposed Synthetic Pathway:

G cluster_pathway Proposed Pathway to a Dimethyl-Carbazole Derivative start_mol 1-Bromo-4,5-dimethyl- 2-nitrobenzene ullmann Ullmann Condensation (Suzuki Coupling) start_mol->ullmann nitrobiphenyl Intermediate: 2-Nitrobiphenyl Derivative ullmann->nitrobiphenyl cadogan Reductive Cyclization (Cadogan Reaction) nitrobiphenyl->cadogan carbazole Product: Dimethyl-substituted Carbazole cadogan->carbazole application Application: Organic Electronics (OLEDs, OPVs) carbazole->application

Caption: Proposed synthetic route from this compound to a functional carbazole.

Potential Applications in Materials Science

The synthesized dimethyl-substituted carbazole could be a valuable building block for various functional materials:

  • Host Materials for OLEDs: The carbazole core provides good triplet energy, which is essential for efficient phosphorescent OLEDs. The methyl groups can improve the solubility and film-forming properties of the material.

  • Hole-Transporting Materials: Carbazole derivatives are known for their hole-transporting capabilities. This synthesized carbazole could be further functionalized to create efficient hole-transporting layers in OLEDs and organic solar cells.

  • Monomers for Polymers: The carbazole derivative could be functionalized with polymerizable groups to create conjugated polymers for use in a variety of organic electronic applications.

Further research would be required to characterize the photophysical and electronic properties of the synthesized carbazole derivative to fully assess its potential in these applications. This would involve techniques such as UV-Vis and fluorescence spectroscopy, cyclic voltammetry, and fabrication and testing of prototype electronic devices.

References

Application Notes and Protocols for the Nitration of 1-Bromo-4,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 1-bromo-4,5-dimethyl-2-nitrobenzene via the electrophilic aromatic substitution of 1-bromo-4,5-dimethylbenzene.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, crucial for the introduction of a nitro group onto an aromatic ring. This functional group can be subsequently converted into other functionalities, such as amines, making it a valuable step in the synthesis of pharmaceuticals and other fine chemicals. The following protocol details the nitration of 1-bromo-4,5-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to prevent the formation of dinitrated byproducts.[1][2]

Reaction Scheme

1-Bromo-4,5-dimethylbenzene is treated with a nitrating mixture of concentrated nitric and sulfuric acids to yield This compound .

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-Bromo-4,5-dimethylbenzeneReagentSigma-Aldrich
Concentrated Nitric Acid (70%)ACS ReagentFisher Scientific
Concentrated Sulfuric Acid (98%)ACS ReagentFisher Scientific
Ethanol (95%)ReagentVWR
DichloromethaneACS ReagentFisher Scientific
Sodium BicarbonateACS ReagentJ.T. Baker
Anhydrous Sodium SulfateACS ReagentEMD Millipore
Crushed Ice--
Round-bottom flask (100 mL)--
Magnetic stirrer and stir bar--
Dropping funnel--
Thermometer--
Ice bath--
Buchner funnel and filter flask--
Separatory funnel--
Rotary evaporator--

Safety Precautions:

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Always handle these acids in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[3]

  • The nitration reaction is highly exothermic . Strict temperature control is crucial to prevent runaway reactions and the formation of potentially explosive dinitrated byproducts.[1][2]

  • Nitrated organic compounds can be toxic and potentially explosive . Handle the product with care and avoid inhalation of dust or vapors.[4]

  • In case of skin contact with acids, immediately wash the affected area with copious amounts of water.[5]

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 10 mL of concentrated sulfuric acid.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add 10 mL of concentrated nitric acid dropwise to the cold, stirring sulfuric acid. Maintain the temperature of the mixture below 10 °C during the addition.

  • Nitration Reaction:

    • In a separate beaker, dissolve 5.0 g of 1-bromo-4,5-dimethylbenzene in a minimal amount of dichloromethane.

    • Slowly add the solution of 1-bromo-4,5-dimethylbenzene to the cold (0-5 °C) nitrating mixture dropwise over a period of 30 minutes.

    • Carefully monitor the reaction temperature and ensure it does not exceed 10 °C. Use the ice bath to control the temperature.[1][5]

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes.

    • Let the reaction mixture slowly warm to room temperature and continue to stir for 1 hour.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker with constant stirring. This will precipitate the crude product.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the crude product thoroughly with cold water until the washings are neutral to litmus paper. This removes residual acids.

    • Wash the product with a small amount of cold 5% sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from 95% ethanol.[1][6]

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

    • Dry the purified this compound in a desiccator.

Data Presentation
ParameterValue
Mass of 1-bromo-4,5-dimethylbenzene5.0 g
Volume of Concentrated Nitric Acid10 mL
Volume of Concentrated Sulfuric Acid10 mL
Reaction Temperature0-10 °C
Reaction Time1.5 hours
Theoretical Yield~5.7 g
Appearance of ProductYellow solid
Melting Point of this compound~84-86 °C

Experimental Workflow

Nitration_Workflow A 1-Bromo-4,5-dimethylbenzene in Dichloromethane C Reaction at 0-10°C A->C B Conc. H₂SO₄ + Conc. HNO₃ (Nitrating Mixture) B->C D Quenching on Ice C->D Reaction Mixture E Vacuum Filtration D->E Crude Precipitate F Washing (H₂O, NaHCO₃) E->F Crude Product G Recrystallization (95% Ethanol) F->G Washed Product H Drying G->H Crystals I Purified this compound H->I

Caption: Experimental workflow for the nitration of 1-bromo-4,5-dimethylbenzene.

Signaling Pathway (Reaction Mechanism)

Nitration_Mechanism A HNO₃ + H₂SO₄ B H₂NO₃⁺ + HSO₄⁻ A->B Step 1 dummy1 C NO₂⁺ (Nitronium Ion) + H₂O B->C Step 2 dummy2 E Arenium Ion Intermediate (Resonance Stabilized) C->E D 1-Bromo-4,5-dimethylbenzene D->E Step 3 dummy3 F This compound E->F Step 4 (+ H⁺) dummy4 P1 Protonation of Nitric Acid P2 Loss of Water P3 Electrophilic Attack P4 Deprotonation

Caption: Mechanism of electrophilic aromatic nitration.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4,5-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in medicinal chemistry and materials science for the synthesis of arylamines. The substrate, 1-Bromo-4,5-dimethyl-2-nitrobenzene, is an electron-deficient aryl halide due to the presence of the nitro group. This electronic feature can influence the reactivity of the C-Br bond, making the selection of appropriate catalytic systems crucial for a successful transformation. These application notes provide a detailed protocol and representative data for the Buchwald-Hartwig amination of this compound with various amines.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of structurally similar electron-deficient aryl bromides. This data provides a strong basis for the expected yield and purity when applying these conditions to this compound.

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1-Bromo-3-butoxy-5-nitrobenzeneAqueous AmmoniaPd(OAc)₂ (2)KPhos (4)K₃PO₄ (2.0)Toluene/H₂O10018High
1-bromo-4-(trichloromethyl)benzeneAryl aminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012-24High
1-bromo-4-(trichloromethyl)benzeneAliphatic aminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane10018-24High
2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ (10)X-Phos (10)KOt-Bu (1.2)Toluene1000.17 (MW)83

Experimental Protocols

The following protocols are representative methods for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Protocol 1: Amination with an Aryl Amine

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Standard glassware for inert atmosphere reactions, workup, and purification.

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the aryl amine followed by anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4,5-dimethyl-2-nitroaniline.

Protocol 2: Amination with an Aliphatic Amine

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aliphatic amine (e.g., morpholine) (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Reaction vial with a screw cap

  • Standard glassware for workup and purification.

Procedure:

  • To a reaction vial, add this compound, Pd(OAc)₂, RuPhos, and K₃PO₄.

  • Seal the vial with a screw cap containing a PTFE septum.

  • Evacuate and backfill the vial with an inert gas.

  • Add the aliphatic amine followed by anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).

  • Cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired product.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex Ar-Pd(II)(Br)L_n OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord R'R''NH PdII_amine_complex [Ar-Pd(II)(NHR'R'')L_n]Br Amine_Coord->PdII_amine_complex Deprotonation Deprotonation (Base) PdII_amine_complex->Deprotonation PdII_amido_complex Ar-Pd(II)(NR'R'')L_n Deprotonation->PdII_amido_complex -HBr RedElim Reductive Elimination PdII_amido_complex->RedElim RedElim->Pd0 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to Schlenk tube - Evacuate and backfill with inert gas start->setup addition Add Amine and Solvent setup->addition reaction Heat and Stir (e.g., 100 °C, 12-24 h) addition->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Dilute with organic solvent - Wash with water and brine monitoring->workup Complete drying Dry and Concentrate workup->drying purification Column Chromatography drying->purification product Characterized Product purification->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting & Optimization

Technical Support Guide: Purification of Crude 1-Bromo-4,5-dimethyl-2-nitrobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, experience-driven framework for the purification of crude 1-Bromo-4,5-dimethyl-2-nitrobenzene. It is designed for researchers and drug development professionals, moving beyond a simple protocol to address the nuanced challenges encountered during the recrystallization process. Our focus is on establishing a robust, self-validating methodology grounded in fundamental chemical principles.

Foundational Principles: Understanding the "Why" of Recrystallization

Recrystallization is a purification technique based on differential solubility.[1] The core principle is that the compound of interest and its impurities exhibit different solubility profiles in a given solvent or solvent system. An ideal recrystallization solvent will dissolve the target compound completely at an elevated temperature but only sparingly at a low temperature.[1][2] Conversely, impurities should either be completely insoluble at high temperatures (allowing for removal by hot filtration) or remain highly soluble at low temperatures (staying in the "mother liquor" upon crystallization).[3]

Key Compound Characteristics
  • Compound: this compound

  • CAS Number: 53938-24-2[4]

  • Molecular Formula: C₈H₈BrNO₂[4][5]

  • Molecular Weight: 230.06 g/mol [4][5]

  • Appearance: Yellowish crystalline solid[5]

  • Melting Point: 68-73 °C[5]

Critical Insight: The compound's melting point is a crucial parameter. The boiling point of your chosen solvent must be lower than the melting point of your compound to prevent it from "oiling out"—separating as a liquid instead of forming crystals.[2]

The Recrystallization Workflow: Protocol & Rationale

This section details the experimental protocol, explaining the causality behind each step.

Part A: Strategic Solvent Selection

The success of any recrystallization hinges on the choice of solvent.[2] For this compound, its aromatic structure with a polar nitro group suggests moderate polarity. Alcohols are often an excellent starting point for such compounds.[6]

Solvent Screening Protocol (Small-Scale)

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add the candidate solvent dropwise at room temperature. Agitate the mixture. The ideal solvent should not dissolve the compound at this stage.[3]

  • If the solid is insoluble, heat the test tube in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath.

  • Optimal Result: An abundant formation of crystals is observed upon cooling.[2]

Recommended Solvents for Screening:

SolventBoiling Point (°C)Rationale & Expected Outcome
Methanol ~65 °CPrimary Candidate. Its boiling point is safely below the compound's melting point. Likely to show good solubility differential with temperature.
Ethanol ~78 °CSecondary Candidate. Boiling point is close to the compound's melting point, increasing the risk of oiling out, but may still be effective.
Isopropanol ~82 °CUse with caution. Boiling point exceeds the reported melting point. High risk of oiling out unless the crude product's melting point is higher than reported.
Ethanol/Water VariableExcellent for fine-tuning. Start by dissolving the compound in a minimum of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Then, add a drop or two of hot ethanol to redissolve and clarify before cooling.[2]
Hexanes ~69 °CLikely a poor solvent. Due to the compound's polarity, it is expected to have low solubility even when hot. May be useful as an anti-solvent or for washing.
Part B: Detailed Recrystallization Protocol

The following workflow is designed to maximize both purity and yield.

Recrystallization_Workflow crude 1. Start: Crude Solid dissolve 2. Dissolve in Minimum Hot Solvent crude->dissolve hot_filt_decision Insoluble Impurities Present? dissolve->hot_filt_decision hot_filt 3. Hot Gravity Filtration hot_filt_decision->hot_filt Yes cool 4. Slow Cooling & Crystallization hot_filt_decision->cool No hot_filt->cool isolate 5. Isolate Crystals (Vacuum Filtration) cool->isolate wash 6. Wash with Ice-Cold Solvent isolate->wash dry 7. Dry Crystals wash->dry pure End: Pure Product dry->pure

Caption: Experimental workflow for recrystallization.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a magnetic stir bar or boiling chips. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of near-boiling solvent until the solid is completely dissolved.[7]

    • Causality: Using the absolute minimum amount of hot solvent is critical for achieving a high recovery yield. An excess of solvent will keep more of your product dissolved even after cooling.[8]

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat and add a small amount (1-2% by weight) of activated charcoal. Re-heat the solution to boiling for a few minutes.

    • Causality: Activated charcoal has a high surface area that adsorbs colored impurities.[9] This step must precede hot filtration.

  • (Optional) Hot Gravity Filtration: If insoluble impurities or charcoal are present, this step is necessary. Pre-heat a funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel. Pour the hot solution through the filter paper in portions to remove the insoluble materials.

    • Causality: This step removes impurities that do not dissolve in the hot solvent.[9] Vacuum filtration is not used here because the rapid cooling caused by the vacuum would lead to premature crystallization in the funnel.[9]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

    • Causality: Slow cooling promotes the formation of larger, purer crystals.[1] Rapid cooling can trap impurities within the crystal lattice.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent.

    • Causality: The wash removes any residual soluble impurities adhering to the crystal surfaces. Using ice-cold solvent minimizes the redissolving of your purified product.[2][7]

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to begin the drying process. Then, transfer the solid to a watch glass and allow it to air dry completely. For higher boiling point solvents, a vacuum oven may be necessary.

Troubleshooting Guide (Q&A Format)

Q: My compound won't crystallize, even after cooling in an ice bath. What's wrong?

A: This is a common issue, typically arising from two main causes:

  • Too Much Solvent: This is the most frequent reason for crystallization failure.[8] Your solution is not supersaturated enough for crystals to form.

    • Solution: Re-heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) in a fume hood. Allow it to cool again.[10]

  • Supersaturation: The solution may be supersaturated but requires a nucleation site to begin crystallization.[7]

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask just below the liquid level with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites.[6][7]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystal growth.[7]

Q: An oil has formed instead of crystals. How do I fix this?

A: This phenomenon, known as "oiling out," occurs when the solid separates from the solution at a temperature above its melting point.[8] This can happen if the solvent's boiling point is too high or if the compound is significantly impure, causing melting point depression.

  • Solution: Re-heat the solution until the oil fully redissolves. Add a small amount of additional solvent (if using a mixed solvent like ethanol/water, add more of the better solvent, i.e., ethanol).[10] Then, allow the solution to cool much more slowly. You can insulate the flask to slow the cooling rate further.[8]

Q: My final product is still colored. What should I do?

A: This indicates the presence of colored impurities that were not fully removed.

  • Solution 1 (Charcoal): If you did not perform the optional decolorization step, you may need to. Redissolve the crystals and repeat the process, this time including the activated charcoal step.[9]

  • Solution 2 (Second Recrystallization): A second recrystallization is often necessary to achieve high purity and may remove the residual color.

Q: The recovery yield is very low. What are the common causes?

A: A low yield (e.g., <50%) can result from several procedural issues:

  • Excessive Solvent: As mentioned, using too much solvent is a primary cause of product loss to the mother liquor.[10]

  • Premature Crystallization: Significant crystallization during a hot filtration step will lead to product loss. Ensure your funnel and receiving flask are adequately heated.

  • Washing with Warm Solvent: Washing the final crystals with room temperature or warm solvent will dissolve a portion of your product. Always use a minimal amount of ice-cold solvent for washing.[7]

Q: The crystals formed instantly as a fine powder. Is this a problem?

A: While you have recovered your product, rapid crystallization (or "crashing out") is undesirable because it tends to trap impurities within the crystals, reducing the effectiveness of the purification.[10]

  • Solution: This is often a result of the solution being too concentrated or cooling too quickly. To improve purity, you can perform a second recrystallization. Re-heat the solution and add a small amount (1-2 mL) of extra hot solvent to ensure the compound stays in solution longer during the cooling phase, promoting slower, more selective crystal growth.[10]

Frequently Asked Questions (FAQs)

Q: Which solvent is best for this compound? A: Based on its physical properties, methanol is the most promising single solvent. An ethanol/water mixed solvent system offers excellent adjustability and is also a top choice. The ideal solvent must always be determined experimentally with your specific crude material.

Q: How do I know if my product is pure after one recrystallization? A: The most common method is to measure the melting point of your dried product. A pure compound will have a sharp melting point over a narrow range (e.g., 1-2 °C). An impure compound will melt over a broader range and at a lower temperature than the literature value. For definitive purity analysis, techniques like GC, HPLC, or NMR are used.

Q: Can I reuse the filtrate (mother liquor)? A: The mother liquor contains your dissolved product along with a higher concentration of soluble impurities. You can often recover a "second crop" of crystals by boiling off some of the solvent from the filtrate and re-cooling. However, this second crop will typically be less pure than the first.

Q: Why is slow cooling so important? A: Crystal formation is a process of equilibrium. Slow cooling allows molecules of the target compound to selectively deposit onto the growing crystal lattice in an ordered fashion. Impurity molecules, which have a different shape and size, do not fit well into this lattice and tend to remain in the solution. Rapid cooling forces both the product and impurities out of solution simultaneously, compromising purity.[1]

References

Column chromatography conditions for isolating 1-Bromo-4,5-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols and troubleshooting advice for the purification of 1-Bromo-4,5-dimethyl-2-nitrobenzene using column chromatography. It is intended for researchers and professionals in chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound? A1: For most applications involving the purification of this compound and similar aromatic nitro compounds, silica gel (230-400 mesh) is the standard and recommended stationary phase.[1][2] It is a versatile, slightly acidic adsorbent suitable for compounds with moderate polarity.[1]

Q2: What is a good starting mobile phase (eluent) for this separation? A2: A proven mobile phase for the column chromatography of this compound is a mixture of petroleum ether (PE) and ethyl acetate (EA) in a 9:1 ratio.[3] As a general starting point for compounds of "normal" polarity, mixtures of hexanes and ethyl acetate are also highly effective.[1][4]

Q3: How can I optimize the mobile phase for the best separation? A3: Optimization should be performed using Thin-Layer Chromatography (TLC) prior to running the column. The goal is to find a solvent system where the target compound, this compound, has an Rf value between 0.25 and 0.35.[1] This range typically provides the best resolution between the desired product and impurities during column chromatography.

Q4: How much silica gel should I use for my column? A4: A general rule of thumb is to use a weight of silica gel that is 20 to 50 times the weight of your crude sample.[1] For separations that are particularly difficult or where impurities are very close to the product, using a higher ratio (e.g., 100:1) is recommended.

Q5: What are the physical properties of pure this compound? A5: Following successful purification, this compound is obtained as a yellow solid.[3] Its molecular formula is C8H8BrNO2, and its molecular weight is 230.06 g/mol .

Data Presentation: Recommended Chromatography Conditions

The following table summarizes the key parameters for the successful isolation of this compound.

ParameterRecommended Condition/Value
Stationary Phase Silica Gel (230-400 mesh)[1][2]
Mobile Phase (Eluent) 9:1 Petroleum Ether / Ethyl Acetate[3]
Alternative Eluents Hexanes / Ethyl Acetate mixtures[1][4]
Optimal TLC Rf 0.25 - 0.35[1]
Sample to Silica Ratio 1:20 to 1:50 (by weight)[1]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_final Final Product Crude Crude Product TLC TLC Optimization (Target Rf: 0.25-0.35) Crude->TLC Pack Pack Column with Silica Gel Slurry Load Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure G start Analyze Initial TLC q1 Is Rf too low (<0.2)? start->q1 q2 Is Rf too high (>0.5)? q1->q2 No a1 Increase eluent polarity (more Ethyl Acetate) q1->a1 Yes q3 Is separation poor? q2->q3 No a2 Decrease eluent polarity (more Hexane/PE) q2->a2 Yes a3 Try different solvent system (e.g., Toluene/Hexane) or use more silica q3->a3 Yes end_node Proceed to Column q3->end_node No

References

Technical Support Center: Synthesis of 1-Bromo-4,5-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Bromo-4,5-dimethyl-2-nitrobenzene synthesis.

Overview of Synthetic Strategies

There are two primary routes for the synthesis of this compound:

  • Sandmeyer Reaction: This pathway involves the diazotization of 4,5-dimethyl-2-nitroaniline, followed by a copper(I) bromide-mediated substitution. This method is generally high-yielding and highly regioselective.

  • Electrophilic Nitration: This route consists of the direct nitration of 4-bromo-1,2-dimethylbenzene. While seemingly more direct, this method often results in a mixture of isomers, posing purification challenges and potentially lowering the yield of the desired product.

Below, we provide detailed troubleshooting for both methods to help you optimize your reaction outcomes.

Troubleshooting Guides

Route 1: Sandmeyer Reaction of 4,5-Dimethyl-2-nitroaniline

This is the recommended route for achieving a high yield of this compound. A reported yield for a specific protocol is as high as 89.4%.[1]

Troubleshooting Common Issues:

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Inactive copper(I) bromide catalyst.1. Ensure complete dissolution of the aniline starting material in the acidic solution. Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue). 2. Strictly maintain the temperature between 0-5°C during the addition of sodium nitrite. Prepare the diazonium salt solution just before use. 3. Use freshly prepared or high-purity copper(I) bromide. Ensure the CuBr solution is fully dissolved before adding it to the diazonium salt.
Formation of a Dark, Tarry Precipitate 1. The temperature during diazotization was too high. 2. Radical side reactions.1. Improve cooling of the reaction vessel. Add the sodium nitrite solution more slowly to better control the exotherm. 2. Ensure all reagents are pure and degas solvents if necessary.
Product is Contaminated with a Phenolic Byproduct The diazonium salt reacted with water before the addition of the copper(I) bromide solution.Add the copper(I) bromide solution promptly after the diazotization is complete. Ensure the reaction mixture is well-stirred during the addition.
Route 2: Electrophilic Nitration of 4-Bromo-1,2-dimethylbenzene

This route is a viable alternative, but careful control of reaction conditions is crucial to maximize the yield of the desired isomer and simplify purification.

Troubleshooting Common Issues:

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of the Desired Isomer 1. Formation of multiple isomers. 2. Incomplete reaction.1. The nitration of 4-bromo-1,2-dimethylbenzene can produce other isomers. Optimize the reaction temperature and time to favor the desired product. Purification by fractional crystallization or column chromatography will be necessary. 2. Ensure a sufficient excess of the nitrating agent is used. Monitor the reaction by TLC to confirm the consumption of the starting material.
Formation of Dinitro Byproducts 1. The reaction temperature is too high. 2. The concentration of the nitrating agent is too high.1. Maintain a low temperature (typically below 60°C) throughout the reaction.[2] Add the nitrating agent slowly to control the exotherm. 2. Use a less concentrated nitrating mixture or add it portion-wise.
Difficult Purification The physical properties of the isomers are very similar.Fractional crystallization is often effective for separating ortho and para isomers due to differences in their solubility.[2][3] Column chromatography can also be employed for more challenging separations.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

FeatureSandmeyer ReactionElectrophilic Nitration
Starting Material 4,5-Dimethyl-2-nitroaniline4-Bromo-1,2-dimethylbenzene
Reported Yield Up to 89.4%[1]Variable, generally lower due to isomer formation.
Regioselectivity HighModerate to low; produces a mixture of isomers.
Key Challenge Stability of the diazonium salt intermediate.Separation of isomers.
Recommendation Preferred method for high yield and purity.Alternative method, requires optimization and robust purification.

Experimental Protocols

Protocol 1: Sandmeyer Reaction Synthesis of this compound

This protocol is adapted from a reported high-yield synthesis.[1]

Materials:

  • 4,5-Dimethyl-2-nitroaniline

  • Distilled water

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Dichloromethane

  • Sodium hydroxide (NaOH) solution (10%)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a suitable reaction vessel, dissolve 300.0 mg (1.8 mmol) of 4,5-dimethyl-2-nitroaniline in a mixture of 11.4 ml of distilled water and 32 ml of 48% HBr solution.

  • Stir the mixture at 70°C for 30 minutes, then cool to -5°C in an ice-salt bath.

  • Slowly add a solution of 780.0 mg (11.3 mmol) of NaNO₂ in 4 ml of water, maintaining the temperature at -5°C. Stir for 15 minutes.

  • In a separate flask, prepare a solution of 3.27 g (24.3 mmol) of CuBr in 6 ml of 48% HBr.

  • Add the freshly prepared CuBr solution to the diazonium salt solution.

  • Heat the reaction mixture at 70°C for 15 minutes.

  • Cool the mixture to room temperature and extract three times with 20 ml portions of dichloromethane.

  • Combine the organic layers and wash with 20 ml of 10% NaOH solution.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (petroleum ether/ethyl acetate = 9:1) to obtain a yellow solid.

Protocol 2: Electrophilic Nitration of 4-Bromo-1,2-dimethylbenzene (Generalized)

This is a generalized protocol based on the nitration of similar substrates. Optimization of temperature and reaction time may be required.

Materials:

  • 4-Bromo-1,2-dimethylbenzene

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 10 ml of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 5 ml of concentrated nitric acid to the sulfuric acid with continuous stirring, keeping the temperature below 10°C.

  • In a separate flask, dissolve 5g of 4-bromo-1,2-dimethylbenzene in a minimal amount of a suitable inert solvent like dichloromethane or add it neat if it is a liquid.

  • Slowly add the 4-bromo-1,2-dimethylbenzene to the nitrating mixture dropwise, maintaining the reaction temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated, up to 50°C) for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purify the crude product by recrystallization from ethanol to separate the isomers. The desired this compound may crystallize out upon cooling, while other isomers may remain in the mother liquor.

Mandatory Visualization

Synthesis_Workflows Synthesis Workflow Comparison cluster_sandmeyer Route 1: Sandmeyer Reaction cluster_nitration Route 2: Electrophilic Nitration A1 4,5-Dimethyl-2-nitroaniline A2 Dissolve in HBr/H2O A1->A2 A3 Cool to -5°C A2->A3 A4 Add NaNO2 (Diazotization) A3->A4 A5 Aryl Diazonium Salt Intermediate A4->A5 A6 Add CuBr Solution A5->A6 A7 Reaction at 70°C A6->A7 A8 Work-up & Extraction A7->A8 A9 Column Chromatography A8->A9 A10 This compound (High Yield) A9->A10 B1 4-Bromo-1,2-dimethylbenzene B4 Slow Addition of Substrate B1->B4 B2 Prepare Nitrating Mixture (HNO3/H2SO4) B3 Cool to 0-10°C B2->B3 B3->B4 B5 Reaction at Controlled Temperature B4->B5 B6 Quench on Ice B5->B6 B7 Isomer Mixture B6->B7 B8 Fractional Recrystallization B7->B8 B9 This compound B8->B9

Caption: Comparative workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_sandmeyer_trouble Sandmeyer Route cluster_nitration_trouble Nitration Route Start Low Product Yield Observed Route Which synthetic route was used? Start->Route S1 Check Diazotization Temperature (Was it 0-5°C?) Route->S1 Sandmeyer N1 Analyze Crude Product for Isomers (TLC, NMR) Route->N1 Nitration S2 Verify Reagent Quality (Fresh NaNO2 & CuBr?) S1->S2 Yes S5 Decomposition of Diazonium Salt S1->S5 No (Too High) S3 Test for Excess Nitrous Acid (Starch-Iodide Paper) S2->S3 S4 Incomplete Diazotization S3->S4 No (Incomplete) N2 Check for Dinitration (Was temperature <60°C?) N1->N2 Single Desired Product Spot N4 Poor Regioselectivity N1->N4 Multiple Spots/Peaks N3 Optimize Purification (Recrystallization Solvent/Technique) N2->N3 No N5 Side Reactions (Dinitration) N2->N5 Yes (Higher MW peaks)

References

Technical Support Center: Optimizing Suzuki Coupling Reactions for Bromonitrobenzene Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving bromonitrobenzene substrates.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a bromonitrobenzene substrate failing or resulting in a low yield?

A1: Low yields or reaction failures with bromonitrobenzene substrates in Suzuki coupling can be attributed to several factors. Bromonitrobenzenes are electron-deficient aryl bromides due to the strong electron-withdrawing nature of the nitro group. While this property can facilitate the initial oxidative addition step of the catalytic cycle, other issues can arise. Common problems include catalyst deactivation, suboptimal choice of ligand, inappropriate base selection, solvent effects, and the occurrence of side reactions. A systematic evaluation of each of these parameters is crucial for optimizing the reaction.

Q2: What are the most common side reactions observed with bromonitrobenzene substrates in Suzuki coupling?

A2: The most prevalent side reactions when using bromonitrobenzene substrates include:

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom on the nitrophenyl ring, leading to the formation of nitrobenzene. This side reaction is often promoted by the presence of a hydride source, which can be generated from the solvent or certain bases.

  • Homocoupling: This involves the coupling of two molecules of the boronic acid to form a biaryl byproduct, or two molecules of the bromonitrobenzene to form a dinitrobiphenyl. Homocoupling of the boronic acid is often promoted by the presence of oxygen.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is a common pathway for boronic acid decomposition and is often promoted by aqueous and acidic conditions.

Q3: How does the position of the nitro group on the bromobenzene ring affect the reactivity in Suzuki coupling?

A3: The position of the electron-withdrawing nitro group significantly influences the reactivity of the C-Br bond. Generally, a nitro group in the ortho or para position to the bromine atom will make the aryl bromide more electron-deficient and thus more reactive towards oxidative addition to the palladium catalyst. A meta-nitro group will have a less pronounced activating effect. However, an ortho-nitro group can also introduce steric hindrance, which might necessitate the use of specific ligands to achieve high yields.

Q4: Can I use other organoboron reagents besides boronic acids for coupling with bromonitrobenzenes?

A4: Yes, other organoboron reagents can be used and may offer advantages in terms of stability and reactivity. Boronate esters, such as pinacol esters (Bpin), are often more stable than the corresponding boronic acids and can be less prone to protodeboronation. MIDA (N-methyliminodiacetic acid) boronates are another class of air- and moisture-stable organoboron reagents that can be used in Suzuki couplings. Potassium trifluoroborate salts are also viable coupling partners.

Troubleshooting Guide

Issue 1: Low or No Product Formation

If you are observing low or no formation of the desired coupled product, consider the following troubleshooting steps:

Troubleshooting Workflow for Low/No Product Formation

G start Low or No Product Formation catalyst Check Catalyst and Ligand - Use fresh, high-activity catalyst - Screen different ligands (e.g., phosphines, NHCs) - Increase catalyst loading start->catalyst base Optimize Base - Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3) - Ensure base is finely powdered and dry - Adjust base equivalents catalyst->base solvent Evaluate Solvent System - Ensure anhydrous and degassed solvents - Try different solvent systems (e.g., Toluene/H2O, Dioxane/H2O, DMF) base->solvent temp_time Adjust Reaction Conditions - Increase reaction temperature - Extend reaction time - Monitor reaction progress by TLC/LC-MS solvent->temp_time reagents Verify Reagent Quality - Check purity of bromonitrobenzene - Use fresh, high-quality boronic acid/ester temp_time->reagents

Caption: Troubleshooting flowchart for low or no product yield.

Detailed Steps:

  • Catalyst and Ligand System:

    • Catalyst Activity: Ensure your palladium catalyst is active. Pd(PPh₃)₄ can be effective, but for challenging couplings, consider more robust pre-catalysts like Pd(dppf)Cl₂, or palladacycles in combination with specialized ligands.

    • Ligand Choice: The choice of ligand is critical. For electron-deficient substrates, electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos can be highly effective. N-heterocyclic carbene (NHC) ligands are also a good alternative.

    • Catalyst Loading: If you suspect catalyst deactivation, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may improve the yield.

  • Base Selection and Concentration:

    • Base Strength: The base plays a crucial role in the transmetalation step. A systematic screening of bases is recommended. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). Stronger bases are not always better and can promote side reactions.

    • Base Quality: Ensure the base is finely powdered and anhydrous, as its solubility and activity can be affected by its physical state.

  • Solvent System:

    • Degassing: Thoroughly degas your solvent to remove oxygen, which can lead to catalyst oxidation and homocoupling of the boronic acid.

    • Solvent Polarity: The solvent system can significantly impact the reaction. A mixture of an organic solvent (e.g., toluene, dioxane, THF, DMF) and an aqueous solution of the base is commonly used. The optimal solvent system will depend on the specific substrates and other reaction conditions.

  • Reaction Temperature and Time:

    • Temperature: Suzuki couplings are often run at elevated temperatures (e.g., 80-110 °C). If the reaction is sluggish, a gradual increase in temperature may be beneficial.

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Insufficient reaction time will lead to incomplete conversion.

Issue 2: Significant Side Product Formation

If you are observing significant amounts of side products, such as hydrodehalogenation or homocoupling products, consider the following:

Logical Relationship of Parameters Influencing Side Reactions

G cluster_0 Side Reactions cluster_1 Influencing Factors Dehalogenation Hydrodehalogenation Homocoupling Homocoupling Protodeboronation Protodeboronation Base Base (Strength, Type) Base->Dehalogenation Strong bases can promote hydride formation Solvent Solvent (Purity, Degassing) Solvent->Dehalogenation Protic solvents can be a hydride source Oxygen Oxygen Presence Oxygen->Homocoupling Promotes oxidative homocoupling of boronic acid Water Water Content Water->Protodeboronation Proton source for C-B bond cleavage Temperature Temperature Temperature->Protodeboronation Higher temperatures can increase decomposition rate

Caption: Key factors influencing common side reactions.

Detailed Steps:

  • To Minimize Hydrodehalogenation:

    • Choice of Base: Avoid strong bases if hydrodehalogenation is a major issue. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred.

    • Solvent: Use aprotic solvents like toluene, dioxane, or THF to minimize the presence of hydride sources.

  • To Minimize Homocoupling:

    • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.

    • Reagent Purity: Use high-purity boronic acid, as impurities can sometimes promote homocoupling.

  • To Minimize Protodeboronation:

    • Anhydrous Conditions: While some water is often necessary for the Suzuki coupling, excessive amounts can lead to protodeboronation. Using anhydrous solvents and carefully controlling the amount of water can be beneficial.

    • Choice of Base: Milder bases are generally less likely to promote protodeboronation.

    • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the decomposition of the boronic acid.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the Suzuki coupling of bromobenzene and bromonitrobenzene substrates. This data can be used as a starting point for optimization.

Table 1: Effect of Different Bases on the Yield of Suzuki Coupling of Bromobenzene with Phenylboronic Acid

EntryBase (2.0 equiv)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃EtOH/H₂O (1:1)RT0.598
2NaOHMeOH/H₂O (3:2)65696
3K₃PO₄·3H₂OMethanol65685
4Cs₂CO₃Dioxane801.596
5NaHCO₃WaterRT2025

Data adapted from studies on bromobenzene, which provides a useful trend for bromonitrobenzene substrates.

Table 2: Effect of Different Solvents on the Yield of Suzuki Coupling of 4-Bromonitrobenzene with Phenylboronic Acid

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DMFK₂CO₃100295
2Dioxane/H₂O (10:1)K₃PO₄1001292
3Toluene/H₂O (4:1)K₂CO₃801688
4EthanolK₂CO₃Reflux490
5WaterK₂CO₃100185

This table compiles representative data from various sources to illustrate solvent effects.

Table 3: Comparison of Palladium Catalysts for the Suzuki Coupling of 4-Bromonitrobenzene with Phenylboronic Acid

EntryCatalyst (mol%)LigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (2)-K₂CO₃Toluene/H₂O901285-95
2Pd(dppf)Cl₂ (1)-K₂CO₃DMF1008>90
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1006>95
4Pd₂(dba)₃ (1)XPhos (2)K₃PO₄Toluene1004>95

Yields are approximate and can vary based on specific reaction conditions and the purity of reagents.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 4-Bromonitrobenzene with Phenylboronic Acid

Materials:

  • 4-Bromonitrobenzene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water 4:1:1, 5 mL)

  • Schlenk flask or sealed tube

  • Magnetic stir bar

Procedure:

  • To a Schlenk flask or sealed tube equipped with a magnetic stir bar, add 4-bromonitrobenzene, phenylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive flow of the inert gas, add the palladium catalyst and the solvent.

  • If using a Schlenk flask, attach a condenser and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. If using a sealed tube, ensure it is properly sealed before heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification A 1. Combine Reactants and Base (4-Bromonitrobenzene, Phenylboronic Acid, K2CO3) B 2. Create Inert Atmosphere (Evacuate and backfill with Ar/N2) A->B C 3. Add Catalyst and Solvent (Pd(PPh3)4, Toluene/EtOH/H2O) B->C D 4. Heat and Stir (80-100 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench and Extract (H2O, Ethyl Acetate) E->F G 7. Dry and Concentrate F->G H 8. Purify (Column Chromatography) G->H

Caption: Step-by-step experimental workflow for Suzuki coupling.

Common side products in the synthesis of 1-Bromo-4,5-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-Bromo-4,5-dimethyl-2-nitrobenzene. The information is presented in a question-and-answer format to directly address common issues encountered during this electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound via nitration of 4-bromo-1,2-dimethylbenzene?

A1: The nitration of 4-bromo-1,2-dimethylbenzene is an electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the aromatic ring. The primary side products are typically positional isomers of the desired product and di-nitrated compounds. The directing effects of the substituents on the starting material (two methyl groups and a bromine atom) influence the position of the incoming nitro group. Both methyl groups and the bromine atom are ortho, para-directors.[1][2][3][4] This leads to the formation of a mixture of isomers.

Common Side Products:

  • Positional Isomers: Besides the target product (this compound, assuming a specific starting material and rearrangement or a different synthetic route), other mono-nitrated isomers are the most common impurities. The exact isomers formed depend on the specific starting bromodimethylbenzene used. For the nitration of 4-bromo-1,2-dimethylbenzene, the possible mono-nitro isomers are:

    • 4-Bromo-1,2-dimethyl-3-nitrobenzene

    • 4-Bromo-1,2-dimethyl-5-nitrobenzene

    • 4-Bromo-1,2-dimethyl-6-nitrobenzene

  • Di-nitrated Products: Under harsh reaction conditions, such as elevated temperatures or prolonged reaction times, a second nitro group can be added to the ring, resulting in dinitro-bromo-dimethylbenzene isomers.[1][5]

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of the starting 4-bromo-1,2-dimethylbenzene in the final product mixture.[6]

  • Oxidation Products: Although less common with controlled conditions, strong nitrating mixtures can cause oxidation of the methyl groups to carboxylic acids, especially at higher temperatures.

Q2: How can I minimize the formation of di-nitrated side products?

A2: The formation of di-nitrated products is a common issue in nitration reactions when the aromatic ring is activated by electron-donating groups like methyl groups. To minimize this side reaction, it is crucial to control the reaction temperature.

Troubleshooting Steps:

  • Maintain Low Temperature: The reaction should be carried out at a low temperature, typically between 0°C and room temperature. An ice bath is often used to control the initial exothermic reaction.[1]

  • Slow Addition of Nitrating Agent: The nitrating mixture (concentrated nitric acid and sulfuric acid) should be added slowly to the solution of the starting material to prevent a rapid increase in temperature.

  • Monitor Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of a second nitration event.

Q3: What is the role of sulfuric acid in this synthesis?

A3: Concentrated sulfuric acid acts as a catalyst in the nitration reaction. Its primary role is to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[5][7][8] The nitronium ion is the active electrophile that attacks the electron-rich aromatic ring of 4-bromo-1,2-dimethylbenzene.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure for the nitration of an aromatic compound and should be adapted based on laboratory safety guidelines and specific experimental findings.

  • Preparation of the Nitrating Mixture: In a flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid.[9] This mixture should be prepared in an ice bath and allowed to cool.

  • Reaction Setup: Dissolve the starting material, 4-bromo-1,2-dimethylbenzene, in a suitable solvent (e.g., glacial acetic acid or an excess of sulfuric acid) in a separate flask equipped with a magnetic stirrer and placed in an ice bath.

  • Nitration: Slowly add the chilled nitrating mixture dropwise to the solution of the starting material while maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture over crushed ice and water. The crude product should precipitate out of the aqueous solution.[1]

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove residual acids. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, or by column chromatography.[1][10]

Data Presentation

Table 1: Physical Properties of a Related Compound (1-bromo-4-nitrobenzene)

PropertyValueReference
Melting Point (ortho isomer)43°C[1]
Melting Point (para isomer)127°C[1]

Visualizations

Synthesis_Pathway cluster_input Reactants start 4-Bromo-1,2-dimethylbenzene reagents HNO₃ / H₂SO₄ main_product This compound (Target Product) side_product1 Positional Isomers side_product2 Di-nitrated Products side_product3 Unreacted Starting Material reagents->main_product Desired Reaction reagents->side_product1 Side Reaction reagents->side_product2 Side Reaction (Harsh Conditions)

Caption: Reaction scheme for the nitration of 4-bromo-1,2-dimethylbenzene.

Troubleshooting_Logic start Problem: Low Yield / Impure Product check_isomers Presence of Positional Isomers? start->check_isomers check_dinitration Presence of Di-nitrated Products? start->check_dinitration check_starting_material Presence of Starting Material? start->check_starting_material solution_isomers Optimize purification: - Recrystallization - Column Chromatography check_isomers->solution_isomers Yes solution_dinitration Modify reaction conditions: - Lower temperature - Slower addition of nitrating agent - Shorter reaction time check_dinitration->solution_dinitration Yes solution_starting_material Modify reaction conditions: - Increase reaction time - Check stoichiometry of reagents check_starting_material->solution_starting_material Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Troubleshooting low yield in palladium-catalyzed amination reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered in palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a low-yielding or failed Buchwald-Hartwig amination reaction?

A1: One of the most frequent, yet often overlooked, causes of low yield is the poor solubility of reagents, especially the inorganic base, in the reaction solvent.[1][2] Other prevalent issues include catalyst inhibition or deactivation, using an inappropriate ligand or base for the specific substrate, and challenges with the reactivity of certain aryl halides, particularly aryl chlorides.[1]

Q2: Why are my reactions with pyridine-containing substrates failing?

A2: The Lewis basic nitrogen atom in the pyridine ring can strongly coordinate to the palladium center of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively poisoning the catalyst and stopping the catalytic cycle.[3] This is a well-known issue often called the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[3]

Q3: My aryl chloride substrate is unreactive. What can I do?

A3: Aryl chlorides are known to be challenging substrates because the initial oxidative addition step to the palladium center is often difficult.[1] To enhance reactivity, consider switching to a more electron-rich and bulky phosphine ligand. Additionally, ensuring your palladium catalyst is active and using a strong base can be crucial.

Q4: I am observing the formation of palladium black. What does this indicate and how can I prevent it?

A4: The formation of palladium black signifies the agglomeration of the active Pd(0) catalyst into an inactive state.[3][4] This can be caused by high reaction temperatures, the presence of oxygen, or slow catalysis which increases the lifetime of Pd(0) species in solution, allowing them to aggregate.[3][4] To prevent this, use robust and sterically demanding ligands, lower the reaction temperature, and ensure the reaction is conducted under a strictly inert atmosphere with thoroughly degassed solvents.[3][4]

Q5: Can the choice of base significantly impact my reaction?

A5: Absolutely. The base plays a critical role in the catalytic cycle. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and effective but can cause the decomposition of sensitive functional groups on your substrates. For such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are better alternatives.[1] The choice of base is highly dependent on the specific substrates and catalyst system.[5][6]

Troubleshooting Guides

Issue 1: Low to No Product Yield with Good Starting Material Consumption
Potential Cause Troubleshooting Steps
Catalyst Deactivation/Decomposition Lower the reaction temperature. Use a more thermally stable palladium precatalyst. The product formed may be inhibiting the catalyst; consider using a different ligand.[1]
Side Reactions (e.g., Hydrodehalogenation) Optimize the ligand and base combination. Ensure rigorous exclusion of water and oxygen. For primary amines, competitive hydrodehalogenation can be an issue; using bidentate phosphine ligands may help.[7]
Product Instability The product may be unstable under the reaction conditions or during workup. Test the stability of the purified product under the reaction and workup conditions (e.g., exposure to acid/base used in workup).[2]
Issue 2: Reaction Stalls or is Sluggish
Potential Cause Troubleshooting Steps
Inefficient Oxidative Addition For less reactive aryl halides (e.g., chlorides), switch to a more electron-rich and sterically bulky ligand (e.g., XPhos, SPhos). Increase the reaction temperature in 10-20°C increments, monitoring for decomposition.[3] If possible, change the halide from Cl to Br or I.[3][8]
Poor Solubility of Base Ensure vigorous stirring to maximize the surface area of the base. Consider switching to a more soluble base or a different solvent system.[1][2]
Catalyst Inhibition by Substrates/Reagents Pyridine-containing substrates can inhibit the catalyst.[3] Aryl iodides can sometimes form inhibitory iodide-bridged palladium dimers; using a less polar solvent like toluene can help.[9][10]

Data Summary Tables

Table 1: Comparison of Common Bases in Buchwald-Hartwig Amination
BaseStrengthpKaH (approx.)Common Applications & Notes
NaOt-Bu Strong19Widely effective for many substrates. Can cause decomposition of base-sensitive functional groups.
LHMDS Strong26Very strong, non-nucleophilic base. Useful for substrates prone to side reactions with alkoxides.
K₃PO₄ Moderate12.3A good choice for base-sensitive substrates.
Cs₂CO₃ Moderate10Often provides good results with sensitive substrates due to its mildness and good solubility in some organic solvents.[1]
K₂CO₃ Weak10.3A milder alternative to K₃PO₄, suitable for highly sensitive substrates.
DBU Strong (Organic)13.5Can be used in combination with inorganic bases for sensitive substrates to improve homogeneity.[5]

Data compiled from multiple sources.[1][5]

Table 2: Performance of Different Ligands and Solvents
Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ / (±)-BINAPNaOt-BuToluene8060
BromobenzeneAnilinePd(OAc)₂ / P(o-tolyl)₃NaOt-BuToluene10098
4-ChlorotolueneMorpholinePd(OAc)₂ / XPhosNaOt-BuToluene10099
3-BromothiopheneAnilinePd₂(dba)₃ / Ligand 3NaOt-BuToluene10095
5-BromopyrimidineMorpholinePd₂(dba)₃ / Ligand 1K₃PO₄Toluene10095
2-Butyl-5-iodofuranAnilinePd(OAc)₂ (2 mol%) / XPhos (4 mol%)NaOt-BuToluene10092
2-Butyl-5-iodofuranMorpholinePd₂(dba)₃ (2 mol%) / BINAP (4 mol%)Cs₂CO₃Dioxane10085

*Ligand 1 = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), Ligand 3 = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos). This table is a representative summary compiled from various sources and specific reaction conditions may vary.[5][11][12][13]

Experimental Protocols

Protocol 1: General Procedure for Amination of an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • Phosphine ligand (e.g., XPhos, 0.022 mmol, 2.2 mol%)

  • Base (e.g., NaOt-Bu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or oven-dried vial)

  • Standard workup and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (if solid), palladium precursor, phosphine ligand, and base under an inert atmosphere (e.g., in a glovebox).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1][14]

  • Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe. If the aryl bromide and/or amine are liquids, add them via syringe at this stage.[1][14]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[14]

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[14]

Visual Troubleshooting Guides

Troubleshooting_Low_Yield Start Low or No Yield Check_SM Starting Material Consumed? Start->Check_SM Check_Pd_Black Palladium Black Observed? Check_SM->Check_Pd_Black No Cause_Decomposition Product or SM Decomposition Check_SM->Cause_Decomposition Yes Cause_Side_Reaction Side Reaction Dominates (e.g., Hydrodehalogenation) Check_SM->Cause_Side_Reaction Yes Cause_Catalyst_Poisoning Catalyst Poisoning/ Inhibition Check_Pd_Black->Cause_Catalyst_Poisoning No Cause_Inactive_Catalyst Inactive Catalyst/ Slow Reaction Check_Pd_Black->Cause_Inactive_Catalyst No Cause_Catalyst_Agglomeration Catalyst Agglomeration Check_Pd_Black->Cause_Catalyst_Agglomeration Yes Sol_Decomposition Lower Temp; Check Product Stability Cause_Decomposition->Sol_Decomposition Sol_Side_Reaction Optimize Ligand/Base; Ensure Anhydrous Conditions Cause_Side_Reaction->Sol_Side_Reaction Sol_Catalyst_Poisoning Change Ligand; Purify Reagents Cause_Catalyst_Poisoning->Sol_Catalyst_Poisoning Sol_Inactive_Catalyst Screen Ligands/Bases/Solvents; Increase Temperature Carefully Cause_Inactive_Catalyst->Sol_Inactive_Catalyst Sol_Catalyst_Agglomeration Lower Temp; Use More Robust Ligand; Ensure Rigorous Inert Atmosphere Cause_Catalyst_Agglomeration->Sol_Catalyst_Agglomeration

Caption: A decision tree for troubleshooting low yield in amination reactions.

Catalytic_Cycle_Troubleshooting Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (L)Pd(Ar)(X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination/ Deprotonation OxAdd->AmineCoord HNR'R'', Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Product Ar-NR'R'' (Product) RedElim->Product TS_OxAdd Problem: Slow/No Reaction Solution: Use electron-rich, bulky ligand; Increase Temp; Switch Ar-Cl to Ar-Br/I TS_OxAdd->OxAdd TS_AmineCoord Problem: Low Yield Solution: Screen bases (strength & solubility) TS_AmineCoord->AmineCoord TS_RedElim Problem: Side Reactions Solution: Use bulky ligand to accelerate RE vs. β-hydride elim. TS_RedElim->RedElim TS_Pd0 Problem: Catalyst Deactivation (Pd Black) Solution: Use robust ligand; Lower Temp; Inert atmosphere TS_Pd0->Pd0

Caption: Troubleshooting points within the Buchwald-Hartwig catalytic cycle.

References

Catalyst selection for efficient cross-coupling of hindered aryl bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the cross-coupling of sterically hindered aryl bromides.

Frequently Asked Questions (FAQs)

Q1: Why is cross-coupling with hindered aryl bromides so challenging? A1: Steric hindrance around the reaction center impedes the crucial steps of the catalytic cycle.[1][2] Large ortho-substituents on the aryl bromide can slow down the oxidative addition of the palladium catalyst and make the subsequent reductive elimination step more difficult.[2][3] This often results in low to no product yield with standard catalyst systems.[1]

Q2: What is the most critical factor for a successful coupling with a hindered substrate? A2: Catalyst and ligand selection is the most critical factor.[2] Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[1][2] Success requires the use of bulky and electron-rich ligands that can promote the formation of a highly reactive, low-coordinate palladium(0) species, which is necessary to facilitate both the oxidative addition and reductive elimination steps.[2][4]

Q3: Which types of ligands are recommended for hindered aryl bromides? A3: Bulky, electron-rich monophosphine ligands are generally the top choice. Dialkylbiaryl phosphines (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs) are highly effective.

  • Dialkylbiaryl Phosphines: Ligands such as SPhos, XPhos, and RuPhos are excellent for coupling hindered substrates.[2][5] They have demonstrated broad applicability in forming C-C, C-N, and C-O bonds.[6]

  • N-Heterocyclic Carbene (NHC) Ligands: These are also highly effective, demonstrating excellent yields even with low catalyst loadings for di-, tri-, and tetra-ortho-substituted biaryls.[7]

  • Specialized Ligands: For extremely challenging couplings, ligands like BI-DIME or ruthenocenylphosphines (R-Phos) may be necessary.[2][8]

Q4: How does the choice of base impact the reaction? A4: The base is crucial for activating the coupling partner (e.g., the boronic acid in a Suzuki coupling) for the transmetalation step.[2][5] For hindered substrates, moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[2] In particularly difficult cases, a stronger base such as potassium tert-butoxide (t-BuOK) may be required.[2][7]

Q5: What solvents are typically used for these reactions? A5: Aprotic solvents are preferred. Toluene, dioxane, and tetrahydrofuran (THF) are commonly used.[9] The choice of solvent can affect the solubility of the reagents and the overall reaction rate.[10] For example, optimization studies have shown dioxane to be highly effective in combination with t-BuOK for Suzuki-Miyaura couplings of hindered substrates.[7]

Troubleshooting Guide

Issue 1: Low to No Product Yield

Question: My cross-coupling reaction with a di-ortho-substituted aryl bromide is failing or giving a very low yield. What steps should I take to troubleshoot it?

Answer: A low yield is the most common problem when dealing with sterically demanding substrates.[1][2] Follow this systematic approach to identify and resolve the issue.

Step 1: Evaluate the Catalyst System

The catalyst system is the primary factor to investigate.

  • Palladium Source: Ensure you are using a suitable palladium precursor. While Pd(OAc)₂ is common, pre-formed Pd(0) sources or specialized precatalysts (e.g., Buchwald G3 or G4 palladacycles) can provide more reliable generation of the active LPd(0) species.[11]

  • Ligand Choice: If you are using a standard ligand like PPh₃, it is likely ineffective. Switch to a bulky, electron-rich phosphine ligand.[1][2] The choice of ligand can dramatically improve reaction efficiency.[6]

  • Catalyst Loading: For challenging substrates, a typical catalyst loading of 1-2 mol% might be insufficient. Consider increasing the loading to improve conversion.[10]

Step 2: Re-evaluate Base and Solvent
  • Base Strength: The base may be too weak. If using carbonates (e.g., K₂CO₃), consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. For very challenging couplings, a non-coordinating, strong base like KOt-Bu or LHMDS might be necessary.[2][10]

  • Solvent: Ensure all reaction components are soluble in the chosen solvent.[10] If solubility is an issue, try a different aprotic solvent like dioxane or toluene.[9]

Step 3: Check Reagent Quality and Reaction Conditions
  • Purity: Ensure all reagents, especially the amine or boronic acid, are pure. Trace impurities can poison the catalyst.[11]

  • Anhydrous & Deoxygenated Conditions: Palladium catalysts are sensitive to oxygen and water. Ensure solvents and reagents are anhydrous and properly deoxygenated. The reaction must be run under an inert atmosphere (e.g., Argon or Nitrogen).[10][11]

  • Temperature: Most cross-coupling reactions require heating, often between 80-110°C.[10] If your reaction is being run at a lower temperature, increasing the heat may be necessary to overcome the activation energy associated with hindered substrates.

Issue 2: Formation of Dehalogenated Side Product

Question: I am observing a significant amount of a side product corresponding to the hydrodehalogenation of my aryl bromide. How can I minimize this?

Answer: Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl halides or when using certain bases and solvents.

  • Switch to a Weaker Base: Strong bases like alkoxides can sometimes promote dehalogenation. Consider using a weaker base such as K₃PO₄ or K₂CO₃.[9]

  • Use an Aprotic Solvent: Protic solvents (e.g., alcohols) can act as a hydride source. Switching to an aprotic solvent like dioxane or toluene can minimize this side reaction.[9]

  • Optimize the Ligand: The choice of ligand is critical. Sterically hindered and electron-rich ligands (e.g., XPhos, SPhos) can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.[9]

  • Lower the Temperature: High temperatures can favor dehalogenation. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.[9]

Data Presentation

Table 1: Effect of Ligand and Base on Suzuki-Miyaura Coupling Yield

This table illustrates how the choice of ligand and base can impact the yield of a hypothetical Suzuki-Miyaura coupling between a hindered aryl bromide (2-bromo-1,3-dimethylbenzene) and phenylboronic acid.

EntryLigandBaseSolventTemperature (°C)Yield (%)Reference
1PPh₃K₂CO₃Dioxane/H₂O100<5[1][2]
2SPhosK₃PO₄Dioxane10092[2]
3XPhosK₃PO₄Dioxane10095[2]
4RuPhosK₃PO₄Dioxane10094[5]
5NHC (IPr)KOt-BuDioxane80>99[7]

Yields are illustrative and based on typical outcomes reported in the literature.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Hindered Aryl Bromide

This protocol provides a robust starting point for the coupling of a sterically hindered aryl bromide with an arylboronic acid using a Buchwald-type ligand.

Reagents & Equipment:

  • Hindered Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.5 mmol, 1.5 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • Bulky Phosphine Ligand (e.g., SPhos, 0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

Procedure:

  • Vial Preparation: In a glovebox or under a stream of inert gas, add the aryl bromide, arylboronic acid, palladium precatalyst, ligand, and base to the reaction vial.

  • Solvent Addition: Add the anhydrous, degassed solvent to the vial via syringe.

  • Sealing: Securely seal the vial with the screw cap.

  • Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (typically 80-110°C).

  • Stirring: Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle and Ligand Effects

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_ligand Ligand Properties pd0 L-Pd(0) pd2_oad Ar-Pd(II)-Br(L) pd0->pd2_oad Oxidative Addition ligand Bulky, Electron-Rich Ligand (L) pd2_trans Ar-Pd(II)-Ar'(L) pd2_oad->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product arb Ar-Br arb->pd2_oad ar_boronic Ar'-B(OR)₂ ar_boronic->pd2_trans base Base base->pd2_trans steric Steric Bulk ligand->steric electronic Electron Richness ligand->electronic steric->pd2_trans  Accelerates electronic->pd0  Promotes

Caption: The catalytic cycle and the positive influence of bulky, electron-rich ligands.

Troubleshooting Workflow for Low Yield

G start Start: Low / No Yield q1 Is the catalyst system optimized for hindered substrates? start->q1 a1_no Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). Use a reliable Pd precatalyst. q1->a1_no No q2 Is the base appropriate? q1->q2 Yes a1_no->q2 a2_no Switch to a stronger base (e.g., K₃PO₄, KOt-Bu). q2->a2_no No q3 Are reaction conditions correct? q2->q3 Yes a2_no->q3 a3_no Ensure anhydrous/degassed conditions. Increase temperature (80-110°C). q3->a3_no No end Re-run Experiment & Monitor q3->end Yes a3_no->end

Caption: A step-by-step workflow for troubleshooting low-yield cross-coupling reactions.

Logical Relationships in Catalyst Selection

G cluster_problem The Challenge cluster_solution The Solution: Ligand Properties problem Sterically Hindered Aryl Bromide oa Slow Oxidative Addition problem->oa re Slow Reductive Elimination problem->re ligand Bulky, Electron-Rich Phosphine Ligand bulk Steric Bulk ligand->bulk e_rich Electron-Donating ligand->e_rich bulk->re Accelerates e_rich->oa Accelerates

Caption: How ligand properties address the challenges of hindered substrate coupling.

References

Technical Support Center: Managing Exothermic Nitration Reactions on a Larger Scale

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing essential guidance on managing the potential hazards of exothermic nitration reactions during scale-up. It includes troubleshooting guides for common issues, frequently asked questions, and key data presented for easy reference.

Troubleshooting Guides

This section addresses specific problems that may be encountered during large-scale nitration experiments, offering immediate actions and follow-up solutions.

Issue 1: Unexpected Temperature Rise (Potential Thermal Runaway)

Symptoms:

  • The reactor temperature rapidly surpasses the intended setpoint.

  • The cooling system is at maximum capacity but fails to control the temperature.

  • A noticeable change in off-gas, such as the appearance of brown fumes (NO₂), is observed.

Immediate Actions:

  • Stop Reactant Addition: Immediately cease the introduction of the nitrating agent and any other reactants. This is the most critical initial step to halt further heat generation.

  • Ensure Maximum Cooling: Confirm that the cooling system is functioning at its highest capacity and lowest possible temperature setting.

  • Maintain Agitation: Proper agitation is crucial for heat dissipation and maintaining a uniform temperature. Crucially, if the agitator has failed, do not restart it. The sudden mixing of accumulated unreacted reagents could trigger a violent, uncontrollable exotherm.

  • Prepare for Emergency Quench: If the temperature continues to escalate, be ready to execute a pre-planned emergency quenching procedure, such as adding a large volume of a cold, inert solvent or carefully pouring the reaction mixture onto a large amount of crushed ice.

Follow-up Actions:

  • Investigate the Root Cause: After stabilizing the reactor, conduct a thorough investigation to identify the cause of the temperature excursion. Potential causes include an excessive reactant addition rate, cooling system failure, or inadequate mixing creating localized hot spots.

  • Review Process Safety Data: Re-evaluate the thermal hazards of the reaction. This can be done using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to understand the reaction's thermal profile better.

  • Adjust Process Parameters: Based on your findings, modify process parameters such as reducing the reactant addition rate or lowering the overall reaction temperature before re-attempting the procedure.

Issue 2: Low Yield or Incomplete Conversion

Symptoms:

  • Analytical monitoring (e.g., HPLC, GC) indicates a significant amount of starting material remains.

  • The final isolated product yield is substantially lower than anticipated.

Possible Causes & Solutions:

Cause Solution
Low Reaction Temperature Carefully and incrementally increase the reaction temperature while closely monitoring for any exothermic response.
Insufficiently Potent Nitrating Agent Consider employing a more potent nitrating system, such as increasing the proportion of sulfuric acid or utilizing oleum.
Poor Mixing of Immiscible Phases Enhance the agitation speed to improve the mass transfer between the organic and aqueous phases.
Degraded or Incorrectly Concentrated Acids Utilize fresh, properly stored, and accurately titrated acids for the preparation of the nitrating mixture.
Insufficient Reaction Time Extend the reaction time while ensuring the temperature remains under strict control.
Issue 3: Formation of Undesired Byproducts (e.g., Polynitration, Oxidation)

Symptoms:

  • Chromatographic analysis reveals the presence of multiple byproducts.

  • The reaction mixture darkens to a brown or black color, which may suggest oxidation or decomposition.

  • Purification of the desired product is complicated by the presence of impurities.

Possible Causes & Solutions:

Cause Solution
High Reaction Temperature Lower the reaction temperature, as the selectivity of nitration is often highly sensitive to temperature.
Incorrect Molar Ratio of Reactants Maintain precise control over the molar ratio of the nitrating agent to the substrate. An excess of the nitrating agent can promote the formation of polynitrated products.
Localized High Concentrations of Nitrating Agent Ensure highly efficient mixing and a slow, controlled addition of the nitrating agent to prevent localized "hotspots" where side reactions are more likely to occur.
Presence of Impurities Use high-purity reactants and solvents, as impurities can act as catalysts for unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is a thermal runaway in nitration reactions, and what makes it so hazardous?

A thermal runaway is a situation where an exothermic reaction becomes uncontrollable. The reaction rate accelerates with increasing temperature, releasing more heat, which in turn further increases the temperature and reaction rate in a dangerous positive feedback loop. This hazardous cycle begins when the heat generated by the nitration reaction surpasses the heat removal capacity of the reactor system. If not managed, this can lead to a rapid and severe increase in temperature and pressure, potentially resulting in reactor failure, an explosion, and the release of toxic and corrosive materials.

Q2: What are the most critical parameters to monitor during a large-scale nitration reaction?

The most critical parameters for safe operation are:

  • Temperature: This is the most vital parameter. Continuous monitoring of both the reaction mass and the cooling jacket temperature is essential.

  • Reactant Addition Rate: In semi-batch operations, the rate at which the nitrating agent is added directly dictates the rate of heat generation. The addition should be halted immediately upon any significant deviation from the expected temperature profile.

  • Agitation/Stirring: Effective mixing is fundamental for uniform heat distribution and preventing the formation of localized hot spots. The functionality of the agitator should be continuously monitored.

Q3: How can I assess the potential thermal hazards of my nitration reaction before scaling up?

A comprehensive thermal hazard assessment is crucial before any scale-up. This can be accomplished using several calorimetric methods:

  • Differential Scanning Calorimetry (DSC): This technique helps determine the onset temperature of decomposition for reactants, products, and the reaction mixture itself.

  • Reaction Calorimetry (RC1e): This method measures the heat evolved during the reaction under controlled conditions, providing critical data on the heat of reaction, heat capacity, and the rate of heat generation.

  • Accelerating Rate Calorimetry (ARC): ARC simulates a "worst-case" loss of cooling scenario to determine the Time to Maximum Rate (TMRad) under adiabatic conditions. This data is vital for assessing the time available for corrective measures in the event of a cooling system failure.

Q4: What are the benefits of using a continuous flow reactor for exothermic nitration reactions?

Continuous flow reactors provide significant safety and efficiency improvements for highly exothermic reactions such as nitration:

  • Superior Heat Transfer: Flow reactors possess a much greater surface-area-to-volume ratio compared to traditional batch reactors, enabling more efficient heat removal.

  • Reduced Reaction Volume: At any given time, only a small quantity of material is within the reaction zone, which dramatically lowers the risk associated with a potential thermal runaway.

  • Precise Process Control: Flow chemistry allows for meticulous control over reaction parameters like temperature, residence time, and stoichiometry.

  • Inherent Safety: The intrinsic design of flow reactors helps to minimize the risks of explosions and thermal runaways.

Q5: What are some typical challenges in the purification of nitrated products, and how can they be overcome?

Common purification challenges include:

  • Isomer Separation: The nitration of substituted aromatic compounds often produces a mixture of ortho, meta, and para isomers, which can be challenging to separate. Precise control of reaction conditions, particularly temperature, can enhance regioselectivity. Purification may necessitate techniques such as fractional crystallization or chromatography.

  • Removal of Acidic Impurities: The crude product is frequently contaminated with the strong acids from the nitrating mixture. This is typically managed by washing the organic phase with water, followed by a basic solution (e.g., sodium bicarbonate) to neutralize and extract the residual acids.

  • Handling Thermally Labile Products: Some nitro compounds can be thermally unstable. Purification methods should be selected to avoid high temperatures. Techniques like steam distillation or vacuum distillation may be required.

  • Byproduct Management: Side reactions, including oxidation, can generate various byproducts. The appropriate purification strategy will depend on the nature of these impurities and may involve extraction, crystallization, or chromatography.

Data Presentation

Table 1: Thermal Hazard Assessment Data for a Typical Aromatic Nitration
ParameterDescriptionTypical Value RangeSignificance
Heat of Reaction (ΔHr) The total heat released by the desired nitration reaction.-100 to -200 kJ/molDetermines the required cooling capacity of the reactor system.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase assuming no heat is lost to the surroundings.150 - 300 °CA high value indicates a greater potential for a thermal runaway.
Time to Maximum Rate (TMRad) The time it would take for a runaway reaction to reach its maximum rate under adiabatic (no cooling) conditions.Minutes to hoursIndicates the time available for corrective action following a cooling failure.
Decomposition Onset Temperature (Td) The temperature at which the product or reaction mixture begins to decompose exothermically.> 150 °CThe maximum operating temperature should be significantly lower than this value.
Table 2: Illustrative Effect of Temperature on Isomer Distribution in the Nitration of Toluene
Temperature (°C)% Ortho-Nitrotoluene% Meta-Nitrotoluene% Para-Nitrotoluene
-3061.92.835.3
058.54.537.0
3055.24.340.5
6052.14.943.0
10049.05.046.0

Note: This data is for illustrative purposes and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Laboratory-Scale Batch Nitration of Methyl Benzoate

Objective: To synthesize methyl m-nitrobenzoate via an electrophilic aromatic substitution reaction.

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Round bottom flask

  • Thermometer

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a flask cooled within an ice bath, carefully and slowly add 5 mL of concentrated sulfuric acid.

    • To the cold, stirred sulfuric acid, slowly add 5 mL of concentrated nitric acid. Maintain the mixture in the ice bath.

  • Reaction Setup:

    • In a separate round bottom flask, place 3.0 mL of methyl benzoate and a magnetic stir bar.

    • Cool this flask in an ice bath and commence stirring.

  • Nitration:

    • Slowly, in a dropwise manner, add the cold nitrating mixture to the stirred methyl benzoate over approximately 15 minutes.

    • Continuously monitor the internal reaction temperature and ensure it remains below 15°C.

  • Reaction Completion:

    • Once the addition is complete, allow the reaction to continue stirring in the ice bath for an additional 15 minutes.

  • Quenching and Isolation:

    • Slowly and with vigorous stirring, pour the reaction mixture onto approximately 50 g of crushed ice in a beaker.

    • The crude product should precipitate as a solid.

    • Collect the solid product via vacuum filtration and wash it with cold water until the filtrate is neutral to litmus paper.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent, such as methanol or ethanol, to obtain the purified methyl m-nitrobenzoate.

Mandatory Visualization

Exothermic_Nitration_Troubleshooting start Monitor Reactor Temperature temp_ok Temperature Stable? start->temp_ok temp_rise Unexpected Temperature Rise temp_ok->temp_rise No continue_process Continue Process temp_ok->continue_process Yes stop_feed Stop Reactant Feed temp_rise->stop_feed max_cooling Ensure Maximum Cooling stop_feed->max_cooling check_agitation Check Agitation max_cooling->check_agitation agitation_ok Agitation OK? check_agitation->agitation_ok agitation_fail Agitation Failure agitation_ok->agitation_fail No investigate Investigate Root Cause agitation_ok->investigate Yes do_not_restart DO NOT Restart Agitator agitation_fail->do_not_restart quench Prepare for Emergency Quench do_not_restart->quench investigate->continue_process

Caption: Troubleshooting workflow for an unexpected temperature rise.

Thermal_Runaway_Feedback_Loop increase_temp Increase in Temperature increase_rate Increased Reaction Rate increase_temp->increase_rate Leads to increase_heat Increased Heat Generation increase_rate->increase_heat Results in increase_heat->increase_temp Causes Further exceeds_cooling Heat Generation > Heat Removal increase_heat->exceeds_cooling

Caption: The positive feedback loop of a thermal runaway reaction.

Hierarchy_of_Controls_Nitration cluster_0 Hierarchy of Controls for Mitigating Nitration Hazards elimination Elimination/Substitution (e.g., Use a less hazardous nitrating agent) engineering Engineering Controls (e.g., Continuous flow reactor, improved cooling) administrative Administrative Controls (e.g., SOPs, training, reduced scale) ppe PPE (e.g., Acid-resistant gloves, face shield)

Caption: Hierarchy of controls for preventing thermal runaway.

Technical Support Center: Effective Workup Procedures for Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective workup and purification of Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take after my Suzuki coupling reaction is complete?

A1: Once your reaction is deemed complete by a monitoring technique like TLC, GC-MS, or LC-MS, the first step is to cool the reaction mixture to room temperature.[1] This is a crucial safety measure before proceeding with any quenching or extraction steps.

Q2: How do I remove the palladium catalyst from my reaction mixture?

A2: The method for palladium removal depends on whether the catalyst is homogeneous (soluble) or heterogeneous (insoluble).

  • For heterogeneous catalysts (e.g., Pd/C): Simple filtration through a pad of Celite® is usually sufficient.[2][3]

  • For homogeneous catalysts: These are more challenging to remove as they are soluble in the reaction mixture. Common methods include:

    • Filtration through Celite®: This can remove precipitated palladium black and other insoluble inorganic salts.[4]

    • Column Chromatography: Silica gel chromatography is a standard method to separate the product from the palladium catalyst and other impurities.[2][5]

    • Palladium Scavengers: These are solid-supported materials (e.g., silica-based thiol or triaminotriazine scavengers) that selectively bind to palladium, which can then be removed by filtration.[2]

    • Activated Carbon: Treatment with activated carbon can effectively adsorb soluble palladium species.[3]

Q3: How can I remove unreacted boronic acid and its byproducts?

A3: Excess boronic acid and its derivatives can often be removed with a basic aqueous wash. By treating the crude reaction mixture with an aqueous solution of a base like sodium hydroxide (NaOH), the boronic acid is converted to its water-soluble boronate salt, which partitions into the aqueous layer during an extraction.[1]

Q4: What are the common side reactions in a Suzuki coupling, and how do I deal with the byproducts?

A4: Common side reactions include:

  • Homocoupling: The coupling of two boronic acid molecules. This is often caused by the presence of oxygen.[6][7] To minimize this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere.[8] Homocoupled byproducts can often be separated from the desired product by column chromatography or recrystallization.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be caused by excess water or harsh basic conditions.[1] Using anhydrous reagents and solvents when possible can help reduce this side reaction.

Q5: My Suzuki coupling reaction resulted in a low yield. What are the potential workup-related issues?

A5: Low yields can stem from various factors, but from a workup perspective, consider the following:

  • Incomplete Extraction: Ensure you are using an appropriate extraction solvent and performing multiple extractions to maximize product recovery.

  • Product Precipitation: Your product might be precipitating out with the palladium catalyst during filtration. Ensure your product is fully dissolved before filtering.

  • Product Degradation: Some products may be sensitive to the pH of the aqueous wash or the silica gel used in chromatography.

Troubleshooting Guides

Issue 1: Black particles (palladium black) are visible in my reaction mixture.

This indicates that your palladium catalyst has precipitated out of solution.

G A Black particles (Palladium Black) observed B Filter the reaction mixture through a pad of Celite® A->B C Does the filtrate still show palladium contamination? B->C D Proceed with aqueous workup and further purification C->D No E Consider using a palladium scavenger or activated carbon treatment C->E Yes

Issue 2: My product is contaminated with a significant amount of boronic acid homocoupling byproduct.

This common issue requires careful purification.

G A Homocoupling byproduct detected B Attempt purification by column chromatography A->B C Are the product and byproduct separable? B->C D Pure product obtained C->D Yes E Consider recrystallization C->E No E->D Successful F Optimize reaction conditions to minimize homocoupling (e.g., rigorous degassing) E->F Unsuccessful

Experimental Protocols

Protocol 1: General Aqueous Workup

This protocol is a standard procedure for quenching the reaction and performing an initial extraction.

  • Cooling: Cool the reaction mixture to room temperature.[9]

  • Quenching: Add water to the reaction mixture and stir for 5 minutes.[9]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).[9]

  • Washing: Combine the organic layers and wash with brine.[9]

  • Drying: Dry the organic layer over an anhydrous salt such as MgSO₄ or Na₂SO₄.[9]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.[9]

Protocol 2: Removal of Palladium Catalyst by Celite® Filtration

This method is effective for removing heterogeneous palladium catalysts and precipitated palladium black.

  • Prepare Celite® Pad: Place a 1-2 cm thick pad of Celite® in a Büchner or sintered glass funnel.[9]

  • Pre-wet the Pad: Pre-wet the Celite® pad with the solvent used in the reaction.[9]

  • Dilute Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[9]

  • Filter: Slowly pour the diluted mixture onto the Celite® pad under gentle vacuum.[9]

  • Wash: Wash the Celite® pad with fresh solvent to ensure all the product is recovered.[9]

  • Collect Filtrate: The filtrate contains the product, now free of insoluble palladium species.[9]

Protocol 3: Removal of Boronic Acid with a Base Wash

This procedure is designed to remove excess boronic acid from the organic product.

  • Dissolve Crude Product: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous NaOH solution.[1] This converts the boronic acid into its water-soluble sodium boronate salt.

  • Separate Layers: Separate the organic layer from the aqueous layer.

  • Neutral Wash: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and concentrate to yield the product with reduced boronic acid contamination.

Protocol 4: Product Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid products.

  • Solvent Selection: Choose a solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for biaryl products include hexanes, ethanol, and toluene.[3][10]

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Data Presentation

Table 1: Comparison of Palladium Removal Methods

MethodTypical Efficiency (% Pd Removal)AdvantagesDisadvantages
Celite® Filtration Variable (effective for insoluble Pd)Simple, fast, inexpensiveIneffective for soluble palladium species
Column Chromatography ~90%[11]High purity achievable, removes other impuritiesTime-consuming, requires solvent, potential product loss
Palladium Scavengers >95%[11]High selectivity for palladiumCost of scavenger, potential for product adsorption
Activated Carbon HighInexpensive, effectiveCan adsorb product, potential for pyrophoric waste

Table 2: Influence of Reaction Parameters on Suzuki Coupling Yield

ParameterCondition 1Yield (%)Condition 2Yield (%)Source
Catalyst Pd(PPh₃)₄71Pd₂(dba)₃<5[5]
Base K₃PO₄HighK₂CO₃Moderate[2]
Solvent Toluene/H₂OGoodDMFVariable[4]
Temperature 80 °C7270 °C92[12]

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_steps Pd0 Pd(0)L_n PdII R¹-Pd(II)L_n-X Pd0->PdII R¹-X OA Oxidative Addition PdII_R2 R¹-Pd(II)L_n-R² PdII->PdII_R2 R²-B(OR)₂ (Base) TM Transmetalation PdII_R2->Pd0 R¹-R² RE Reductive Elimination Product R¹-R² Reagents R¹-X + R²-B(OR)₂ Base Base

Workup_Workflow A Reaction Completion B Cool to Room Temperature A->B C Quench with Water B->C D Aqueous Extraction C->D E Wash Organic Layer (Brine) D->E F Dry Organic Layer E->F G Filter and Concentrate F->G H Crude Product G->H I Purification (Chromatography/Recrystallization) H->I J Pure Product I->J

References

Removing residual starting material from 1-Bromo-4,5-dimethyl-2-nitrobenzene product

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 1-Bromo-4,5-dimethyl-2-nitrobenzene. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this compound from residual starting materials, primarily the unreacted precursor, 3,4-dimethylbromobenzene (also known as 4-bromo-o-xylene). This guide provides in-depth, field-tested troubleshooting advice and detailed protocols in a direct question-and-answer format.

Phase 1: Diagnosis & Purity Assessment

Q1: I've completed my nitration reaction. How can I quickly and reliably check for the presence of residual 3,4-dimethylbromobenzene in my crude product?

A1: The most effective and immediate method for assessing the purity of your crude product is Thin-Layer Chromatography (TLC) . The significant difference in polarity between the starting material and the nitrated product allows for a clear separation on a TLC plate.[1][2][3]

  • Causality: Your product, this compound, contains a highly polar nitro (-NO₂) group, which will cause it to adhere more strongly to the polar silica gel stationary phase of the TLC plate. Consequently, it will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) . The starting material, 3,4-dimethylbromobenzene, is much less polar and will travel further, exhibiting a higher Rf .

Protocol 1: Analytical Thin-Layer Chromatography (TLC)

  • Plate Preparation: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄). Gently draw a light pencil line about 1 cm from the bottom to serve as the origin.

  • Sample Preparation:

    • Crude Mixture (Co-spot): Dissolve a small amount (1-2 mg) of your crude product in ~0.5 mL of a suitable solvent like ethyl acetate or dichloromethane.

    • Starting Material (Reference): If available, prepare a similar solution of the pure 3,4-dimethylbromobenzene.

  • Spotting: Using a capillary tube, spot a small amount of the crude mixture solution onto the origin line. If you have the reference compound, spot it alongside the crude mixture for direct comparison.

  • Eluent Selection: A good starting eluent system is a mixture of a non-polar and a moderately polar solvent. We recommend 9:1 Hexanes:Ethyl Acetate .

  • Development: Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The aromatic rings of both compounds should be UV-active. You can also use an iodine chamber for visualization.[4]

  • Analysis: A pure product will show a single spot. If starting material is present, you will see two distinct spots: the lower spot is your desired product, and the upper, faster-moving spot is the residual 3,4-dimethylbromobenzene.

Phase 2: Purification Strategy & Execution

Based on your initial purity assessment, you can select the most appropriate purification method. The key physical differences between your product and the starting material are summarized below.

Property3,4-Dimethylbromobenzene (Starting Material)This compound (Product)Justification for Separation
Polarity LowHigh (due to -NO₂)This is the primary basis for chromatographic separation.[5][6]
Physical State LiquidYellowish Crystalline Solid[7]Allows for purification via recrystallization.
Melting Point N/A (Liquid)68-73 °C[7]A sharp melting point post-purification indicates high purity.
Boiling Point ~218 °C[8]Not Available---
Molecular Weight 185.06 g/mol [9]230.06 g/mol [10][11]---
Q2: My TLC shows significant starting material contamination. Should I use recrystallization or column chromatography?

A2: Both methods are highly effective.

  • Recrystallization is often the best first choice if your crude product is mostly solid. It is faster, uses less solvent, and is more easily scalable for larger quantities.[12]

  • Column Chromatography offers a more definitive and finer separation, capable of removing even trace impurities. It is the preferred method if the crude product is an oil or if recrystallization fails to achieve the desired purity.[5][13][14]

The decision workflow can be visualized as follows:

PurificationWorkflow cluster_0 Purification Decision Logic Start Crude Product AssessPurity Assess Purity via TLC Start->AssessPurity IsPure Is Product Pure? AssessPurity->IsPure PurificationMethod Select Purification Method IsPure->PurificationMethod No PureProduct Pure Product IsPure->PureProduct Yes Recrystallization Recrystallization PurificationMethod->Recrystallization Crude is solid ColumnChromatography Column Chromatography PurificationMethod->ColumnChromatography Crude is oily or recrystallization fails ReassessPurity Re-assess Purity (TLC, MP) Recrystallization->ReassessPurity ColumnChromatography->ReassessPurity ReassessPurity->PureProduct Yes ImpureProduct Impure: Re-purify or Choose Alternative ReassessPurity->ImpureProduct No

Caption: Workflow for purifying this compound.

Q3: Can you provide a detailed protocol for recrystallizing my product?

A3: Certainly. The goal is to find a solvent that dissolves your product well when hot but poorly when cold, while the non-polar starting material impurity remains in solution even upon cooling. Alcohols like ethanol or isopropanol are excellent candidates.

Protocol 2: Recrystallization from Ethanol

  • Dissolution: Place your crude solid product in an Erlenmeyer flask. Add the minimum amount of hot ethanol needed to fully dissolve the solid. Bring the solution to a gentle boil on a hot plate. Causality: Using the absolute minimum volume of solvent is critical for maximizing crystal recovery.[15]

  • Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation. The liquid starting material should remain dissolved in the cold ethanol.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining mother liquor containing the impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

  • Validation: Confirm purity by taking a melting point (a sharp range close to 68-73 °C indicates success) and running a final TLC.

Q4: My crude product is an oil, or recrystallization didn't work. How do I perform column chromatography?

A4: Column chromatography is the definitive method for this separation due to the large polarity difference.[6][14]

Protocol 3: Flash Column Chromatography

  • Eluent Selection: The 9:1 Hexanes:Ethyl Acetate system from your TLC analysis is an excellent starting point for your mobile phase. You want the Rf of your product to be around 0.2-0.3 for good separation.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen eluent (e.g., hexanes).

    • Pour the slurry into your column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. The weight of silica should be 20-50 times the weight of your crude sample.[5]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent on a rotary evaporator. Carefully add the resulting free-flowing powder to the top of your packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes. The less polar 3,4-dimethylbromobenzene will elute first.

  • Fraction Analysis:

    • Monitor the fractions by TLC to determine which ones contain your product. Spot multiple fractions on a single TLC plate to track the elution profile.

    • The starting material will appear in the earlier fractions, followed by empty fractions, and then your desired product will elute.

  • Combine & Evaporate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator to yield the purified solid.

  • Validation: Confirm purity with TLC and melting point analysis.

Phase 3: Frequently Asked Questions (FAQs)

  • Q: Why is my product yellow? Is that an impurity?

    • A: No, many nitroaromatic compounds are intrinsically yellow to orange crystalline solids. The yellowish appearance of this compound is expected and not an indication of impurity.[7]

  • Q: I see some oiling out during my recrystallization instead of crystal formation. What's wrong?

    • A: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated. Try using a lower-boiling point solvent or add slightly more hot solvent to ensure the compound is fully dissolved before cooling.

  • Q: Can I use a different solvent system for my column?

    • A: Yes. You can use other non-polar/polar solvent mixtures like Toluene:Ethyl Acetate or Dichloromethane:Hexanes. The key is to establish a system via TLC that provides good separation (a ΔRf of at least 0.2) between your product and the starting material.[16]

  • Q: My recovery from recrystallization is very low. What happened?

    • A: This is typically caused by one of two things: using too much solvent during the initial dissolution step or not cooling the solution sufficiently to allow for complete precipitation. Always use the absolute minimum amount of hot solvent required.[15]

References

Stability and storage conditions for 1-Bromo-4,5-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 1-Bromo-4,5-dimethyl-2-nitrobenzene, alongside troubleshooting advice for common issues encountered during its handling and use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption, as the compound is known to be sensitive to moisture.[2] It is also advisable to protect it from light and sources of ignition.[3]

Q2: What is the typical appearance of this compound?

A2: this compound is a yellowish crystalline solid.[2][3]

Q3: Is this compound stable at room temperature?

A3: Yes, the compound is stable under recommended storage conditions, which can include room temperature.[4] However, for prolonged storage, maintaining a cool and dry environment is crucial.

Q4: What substances are incompatible with this compound?

A4: this compound should not be stored with strong oxidizing agents or strong bases, as these can cause decomposition.[5]

Q5: Does this compound have a defined shelf life?

A5: While a specific shelf life is not always provided by manufacturers, the stability of the compound is highly dependent on proper storage. If a retest or expiration date is not listed on the certificate of analysis, it is recommended to monitor the compound for any signs of degradation, especially if it has been stored for an extended period or in suboptimal conditions.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter.

Problem 1: The compound has changed in appearance (e.g., color change, clumping).

  • Possible Cause: This may indicate degradation or moisture absorption. Nitroaromatic compounds can be identified by their color, and a significant change could suggest chemical transformation.[6] Clumping is a common sign of moisture absorption in hygroscopic solids.[7]

  • Solution:

    • Assess Purity: It is recommended to assess the purity of the compound using analytical methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or by determining its melting point.

    • Repurification: If impurities are detected, the compound can be repurified. For solid organic compounds, recrystallization or column chromatography are common purification methods.

    • Drying: If moisture absorption is suspected (clumping), the compound can be dried under a vacuum.[1] Gentle heating in a vacuum oven may also be effective, but care must be taken to avoid thermal decomposition.

Problem 2: Inconsistent or unexpected experimental results.

  • Possible Cause: Impurities in the starting material can lead to side reactions or lower yields. If the this compound has degraded, the actual concentration of the active molecule will be lower than expected.

  • Solution:

    • Verify Purity: Before use, especially in sensitive applications, confirm the purity of the reagent. An NMR spectrum or an HPLC chromatogram can provide a clear indication of the presence of impurities.

    • Use a Fresh Batch: If purity is a concern, it is best to use a fresh, unopened bottle of the compound for the experiment.

    • Review Storage History: Check if the compound was stored correctly. Prolonged exposure to air, humidity, or high temperatures can accelerate degradation.

Data Summary

ParameterRecommended Condition
Storage Temperature Cool, dry place; Room temperature is generally acceptable.
Atmosphere Store under an inert atmosphere if possible, in a tightly sealed container.[1]
Light Protect from light.
Moisture Store away from moisture.[2]
Incompatibilities Strong oxidizing agents, strong bases.[5]

Experimental Protocols

Protocol 1: Purity Assessment by Melting Point

  • Sample Preparation: Ensure the sample is dry. If it appears clumpy, dry it in a vacuum desiccator over a suitable desiccant.

  • Apparatus: Use a calibrated melting point apparatus.

  • Procedure:

    • Place a small amount of the finely powdered compound into a capillary tube.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.

  • Interpretation: A sharp melting point close to the literature value (68-73 °C) indicates high purity.[3] A broad melting range or a melting point significantly lower than the literature value suggests the presence of impurities.

Protocol 2: General Purification by Column Chromatography

  • Stationary Phase: Select a suitable stationary phase, such as silica gel.

  • Mobile Phase: Choose an appropriate solvent system. A common starting point for compounds of this polarity is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC).

  • Column Packing: Pack a glass column with the silica gel slurried in the mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Run the mobile phase through the column and collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified solid.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound start Start: Issue Encountered (e.g., unexpected results, visual change) check_appearance Check Visual Appearance - Color - Crystalline form - Clumping start->check_appearance is_abnormal Is Appearance Abnormal? check_appearance->is_abnormal check_storage Review Storage Conditions - Tightly sealed? - Dry environment? - Away from light/heat? is_abnormal->check_storage Yes assess_purity Assess Purity (e.g., Melting Point, HPLC, NMR) is_abnormal->assess_purity No storage_ok Storage Conditions Correct? check_storage->storage_ok storage_ok->assess_purity Yes correct_storage Correct Storage Practices storage_ok->correct_storage No is_pure Is Purity Acceptable? assess_purity->is_pure purify Purify Compound (e.g., Recrystallization, Column Chromatography) is_pure->purify No, minor impurities use_compound Proceed with Experiment is_pure->use_compound Yes discard Discard and Use New Batch is_pure->discard No, significant impurities purify->assess_purity correct_storage->assess_purity

Caption: Troubleshooting workflow for stability issues.

Storage_Decision_Tree Storage Protocol for this compound start Receiving New Compound is_hygroscopic Is the compound hygroscopic? start->is_hygroscopic store_dry Store in a desiccator or with desiccant. Ensure container is tightly sealed. is_hygroscopic->store_dry Yes store_general Store in a cool, dry, well-ventilated area. Tightly seal the container. is_hygroscopic->store_general No is_light_sensitive Is the compound light-sensitive? store_dry->is_light_sensitive store_general->is_light_sensitive store_dark Store in an amber vial or wrap container in foil. is_light_sensitive->store_dark Yes final_check Check for incompatibilities (e.g., strong oxidizers, bases). Store separately. is_light_sensitive->final_check No store_dark->final_check

Caption: Decision tree for proper storage.

References

Technical Support Center: Synthesis of 1-Bromo-4,5-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis and scale-up of 1-Bromo-4,5-dimethyl-2-nitrobenzene.

Experimental Protocols

Two primary synthetic routes are detailed below. The Sandmeyer reaction offers a regioselective approach, while direct nitration is a common alternative that may require more rigorous purification to remove isomers.

Method 1: Sandmeyer Reaction from 4,5-Dimethyl-2-nitroaniline

This method involves the diazotization of an aniline derivative followed by a copper-catalyzed bromide substitution. It is highly specific for the desired isomer.

Detailed Protocol:

  • Dissolution: In a suitable reaction vessel, dissolve 4,5-dimethyl-2-nitroaniline (1.0 eq) in a mixture of distilled water and 48% hydrobromic acid (HBr).[1]

  • Initial Heating: Stir the mixture at 70°C for 30 minutes, then cool to -5°C using an ice-salt bath.[1]

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the cooled reaction mixture, ensuring the temperature is maintained at or below -5°C.[1] Stir for an additional 15 minutes.

  • Catalyst Preparation: In a separate flask, prepare a fresh solution of copper(I) bromide (CuBr) in 48% HBr.[1]

  • Sandmeyer Reaction: Add the CuBr solution to the diazonium salt mixture.[1]

  • Heating: Warm the reaction mixture to 70°C and maintain for 15 minutes to ensure completion.[1]

  • Workup & Extraction: Cool the mixture to room temperature and extract the product three times with dichloromethane.[1]

  • Washing: Combine the organic layers and wash with a 10% sodium hydroxide (NaOH) solution, followed by brine.[1]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[1]

  • Purification: Purify the resulting crude solid by column chromatography.[1]

G cluster_workflow Experimental Workflow: Sandmeyer Reaction A Start: 4,5-Dimethyl-2-nitroaniline B Dissolve in HBr/H2O Cool to -5°C A->B C Diazotization with NaNO2 B->C D Diazonium Salt Intermediate C->D E Sandmeyer Reaction with CuBr D->E F Crude Product E->F G Extraction & Washing F->G H Drying & Concentration G->H I Column Chromatography H->I J Final Product: This compound I->J

Caption: Workflow for the synthesis via Sandmeyer reaction.

Method 2: Electrophilic Nitration of 4-Bromo-1,2-dimethylbenzene

This route involves the direct nitration of the brominated precursor. Controlling the reaction conditions is critical to minimize the formation of isomers and dinitrated byproducts.[2]

Detailed Protocol:

  • Acid Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid to prepare the nitrating mixture.

  • Pre-cooling: In a separate reaction vessel, dissolve 4-bromo-1,2-dimethylbenzene (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or excess sulfuric acid) and cool the solution to 0-5°C.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of the starting material, keeping the temperature below 10°C to prevent side reactions.[2]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Quenching: Carefully pour the reaction mixture into a beaker of ice water with stirring.[3]

  • Isolation: Collect the resulting precipitate by suction filtration and wash thoroughly with cold water to remove residual acid.[4]

  • Drying: Air-dry the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent like ethanol or by column chromatography to separate it from any potential isomers.[4]

G cluster_workflow Experimental Workflow: Electrophilic Nitration A Start: 4-Bromo-1,2-dimethylbenzene C Controlled Nitration (0-10°C) A->C B Prepare Nitrating Mixture (HNO3/H2SO4) B->C D Crude Product Mixture (Isomers Possible) C->D E Quench in Ice Water D->E F Filtration & Washing E->F G Purification (Recrystallization/Chromatography) F->G H Final Product: This compound G->H

Caption: Workflow for the synthesis via electrophilic nitration.

Quantitative Data Summary

The following tables summarize key quantitative data for the described synthetic methods.

Table 1: Reagents and Yield for Sandmeyer Reaction

Reagent/Parameter Molar Ratio / Condition Purpose Reported Yield
4,5-Dimethyl-2-nitroaniline 1.0 eq Starting Material -
48% Hydrobromic Acid (HBr) Solvent / Reagent Diazotization & Bromide Source -
Sodium Nitrite (NaNO₂) ~6.3 eq Diazotizing Agent -
Copper(I) Bromide (CuBr) ~13.5 eq Catalyst -
Temperature (Diazotization) -5°C Stabilize Diazonium Salt -
Temperature (Sandmeyer) 70°C Promote Reaction -

| Final Product | - | - | ~89.4% [1] |

Table 2: Physical Properties of this compound

Property Value
Molecular Formula C₈H₈BrNO₂[5]
Molecular Weight 230.06 g/mol [5]
Appearance Yellow Solid[1]

| CAS Number | 53938-24-2[5] |

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

G cluster_troubleshooting Troubleshooting Logic Problem Problem Encountered LowYield Low Yield Problem->LowYield ImpureProduct Impure Product Problem->ImpureProduct Cause1 Incomplete Diazotization (Temp too high, old NaNO2) LowYield->Cause1 Cause2 Loss During Workup (Emulsions, insufficient extraction) LowYield->Cause2 Cause3 Isomeric Byproducts (Nitration Route) ImpureProduct->Cause3 Cause4 Dinitration (Temp too high) ImpureProduct->Cause4 Cause5 Unreacted Starting Material ImpureProduct->Cause5 Solution1 Solution: - Strictly maintain T < 0°C - Use fresh reagents Cause1->Solution1 Solution2 Solution: - Use brine to break emulsions - Increase extraction volume/frequency Cause2->Solution2 Solution3 Solution: - Improve purification - Use Sandmeyer route for regioselectivity Cause3->Solution3 Solution4 Solution: - Strictly maintain T < 10°C - Slow, dropwise addition of nitrating mix Cause4->Solution4 Cause5->Solution3

Caption: A logical guide for troubleshooting common synthesis issues.

Q: My final yield is significantly lower than expected. What are the common causes?

A: Low yields can stem from several factors depending on the chosen route:

  • For the Sandmeyer Reaction:

    • Inefficient Diazotization: The diazonium salt intermediate is unstable. Ensure the temperature is strictly maintained at or below -5°C during the addition of sodium nitrite. Using old or degraded NaNO₂ can also lead to incomplete reaction.[1]

    • Premature Decomposition: Adding the copper(I) bromide catalyst before diazotization is complete or allowing the temperature to rise can decompose the diazonium salt.

    • Losses During Workup: Emulsions can form during the extraction process, leading to loss of product. Washing with brine can help break these emulsions. Ensure you are performing a sufficient number of extractions to recover all the product from the aqueous layer.

  • For the Nitration Reaction:

    • Incomplete Reaction: Insufficient reaction time or using a nitrating mixture that is not strong enough can result in a low conversion of the starting material.

    • Losses During Isolation: The product is precipitated by quenching in water. If the product has some solubility in the acidic aqueous mixture, it may not fully precipitate, leading to losses.

Q: My purified product shows significant impurities in NMR or GC-MS analysis. What are they likely to be?

A: The nature of the impurities is highly dependent on the synthetic route:

  • Unreacted Starting Material: This is a common impurity in both methods if the reaction does not go to completion. It can typically be removed by chromatography or recrystallization.

  • Isomeric Byproducts (Nitration Route): The nitration of 4-bromo-1,2-dimethylbenzene can potentially yield other isomers, although the 2-nitro product is expected to be major. These isomers can be difficult to separate.

  • Dinitrated Products (Nitration Route): Over-nitration can occur if the reaction temperature is too high (e.g., above 60°C) or if an excess of the nitrating agent is used.[2] This leads to the formation of dinitro-isomers, which will complicate purification. Strict temperature control is the best way to prevent this.[2]

  • Phenolic Byproducts (Sandmeyer Route): If the diazonium salt reacts with water before the bromide is added, it can form a phenol, leading to 4,5-dimethyl-2-nitrophenol as a byproduct.

Q: I am struggling with the purification by column chromatography, especially at a larger scale. Are there alternatives?

A: Yes. While chromatography is effective for high purity at a small scale, it can be cumbersome for scale-up.

  • Recrystallization: This is often the preferred method for purifying solid compounds at scale. For this compound, which is a solid, recrystallization from a suitable solvent like ethanol is a viable alternative.[4] You may need to perform solvent screening to find the optimal system that dissolves the compound when hot but allows for good crystal recovery upon cooling, while leaving impurities behind in the mother liquor.

Frequently Asked Questions (FAQs)

Q: For large-scale synthesis, is the Sandmeyer reaction or direct nitration the better choice?

A: Both routes have pros and cons for scaling up.

  • The Sandmeyer reaction is generally more regioselective, meaning it produces the desired isomer almost exclusively. This significantly simplifies purification, which is a major advantage at scale. However, the use of diazonium salts introduces safety concerns as they can be explosive in a dry state, and the process involves more steps and reagents.

  • Direct nitration is a more straightforward, one-step reaction. However, it carries a higher risk of producing isomeric and dinitrated impurities, which can make achieving high purity on a large scale very challenging and costly.[2]

Q: What are the critical safety precautions for these syntheses?

A: Both procedures require strict adherence to safety protocols:

  • Handle Strong Acids with Care: Concentrated nitric, sulfuric, and hydrobromic acids are highly corrosive.[4] Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Diazonium Salt Instability: Diazonium salts are thermally unstable and can be explosive when isolated and dried. For this synthesis, they are generated and used in situ in a cold aqueous solution, which is much safer. Never allow the reaction temperature to exceed the recommended limits.

  • Exothermic Reactions: The nitration reaction and the dilution of strong acids are highly exothermic.[4] Always add reagents slowly and with efficient cooling and stirring to maintain temperature control.

  • Toxicity: The starting materials, reagents, and product are hazardous chemicals. Avoid inhalation, ingestion, and skin contact.[6]

Q: How can I reliably confirm the identity and purity of the final product?

A: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This provides detailed structural information to confirm that the correct isomer has been synthesized and to identify any organic impurities.

  • Mass Spectrometry (MS): This confirms the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be lower and broader.

  • Chromatography (TLC, GC, HPLC): These techniques are excellent for assessing purity by separating the main product from any residual starting materials or byproducts.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 1-Bromo-4,5-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H NMR spectral data for 1-bromo-4,5-dimethyl-2-nitrobenzene and its structurally related analogs. The information presented herein is intended to assist researchers in the accurate assignment and interpretation of proton NMR spectra for this class of compounds, which are valuable intermediates in organic synthesis.

¹H NMR Peak Assignment and Interpretation for this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl groups. Due to the substitution pattern, the two aromatic protons are in different chemical environments, as are the two methyl groups.

Expected ¹H NMR Data:

Based on the analysis of substituent effects in analogous compounds, the following chemical shifts and multiplicities are anticipated for the key protons in this compound. The deshielding effect of the nitro group and the bromine atom, along with the shielding effect of the methyl groups, are the primary factors influencing the chemical shifts.

Comparative ¹H NMR Data

To provide a robust framework for the interpretation of the ¹H NMR spectrum of this compound, a comparison with the experimental data of structurally similar compounds is presented in the table below.

CompoundProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
This compound (Predicted) H-3~7.8s-
H-6~7.2s-
4-CH₃~2.3s-
5-CH₃~2.3s-
4,5-Dimethyl-2-nitroaniline H-37.87s-
H-66.72s-
4-CH₃2.18s-
5-CH₃2.18s-
1,2-Dimethyl-4-nitrobenzene H-37.95d8.4
H-57.35dd8.4, 2.1
H-67.25d2.1
1-CH₃2.53s-
2-CH₃2.31s-

Interpretation:

  • Aromatic Protons: In this compound, the proton at the C-3 position is expected to be the most downfield-shifted aromatic proton due to the strong electron-withdrawing effect of the adjacent nitro group and the deshielding effect of the bromine atom. The proton at the C-6 position will be upfield relative to H-3. The absence of adjacent protons should result in both aromatic signals appearing as singlets.

  • Methyl Protons: The two methyl groups at C-4 and C-5 are in slightly different electronic environments. However, the difference in their chemical shifts is expected to be minimal, and they will likely appear as a single, more intense singlet, or two very closely spaced singlets.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general procedure for acquiring high-resolution ¹H NMR spectra of nitroaromatic compounds.

Materials and Equipment:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • The sample of interest (1-5 mg)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the sample and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Add a small amount of TMS (0.03% v/v) to the solution to serve as an internal chemical shift reference (δ = 0.00 ppm).

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Set the number of scans (e.g., 8-16 for a dilute sample) and the relaxation delay (e.g., 1-5 seconds).

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants.

Visualizing Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of this compound and the labeling of the protons for NMR analysis.

Caption: Molecular structure of this compound with proton labeling.

Characterization of 1-Bromo-4,5-dimethyl-2-nitrobenzene: A Comparative 13C NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation is paramount. This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 1-Bromo-4,5-dimethyl-2-nitrobenzene. To facilitate its characterization, predicted 13C NMR data for the target molecule is compared with experimental data of an isomeric analog, 4-Nitro-1,3-dimethylbenzene, and a related compound, 2-Bromo-1,4-dimethylbenzene.

Comparative 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental values for the comparative compounds. The data highlights the influence of the substituent pattern on the chemical shifts of the aromatic carbons and the methyl groups.

Carbon AtomThis compound (Predicted, ppm)4-Nitro-1,3-dimethylbenzene (Experimental, ppm)2-Bromo-1,4-dimethylbenzene (Experimental, ppm)
C1-Br 119.8-123.3
C2-NO2 149.2--
C3 128.0122.3131.9
C4 138.8146.9135.8
C5 136.2125.0130.3
C6 126.1133.5129.2
C4-CH3 20.120.722.8
C5-CH3 19.5--
C1-CH3 (in 4-Nitro-1,3-dimethylbenzene) -20.7-
C3-CH3 (in 4-Nitro-1,3-dimethylbenzene) -19.9-
C1-CH3 (in 2-Bromo-1,4-dimethylbenzene) --22.8
C4-CH3 (in 2-Bromo-1,4-dimethylbenzene) --20.7

Predicted data for this compound was obtained from nmrdb.org. Experimental data for 4-Nitro-1,3-dimethylbenzene and 2-Bromo-1,4-dimethylbenzene was sourced from the Spectral Database for Organic Compounds (SDBS).

Experimental Protocol for 13C NMR Spectroscopy

A standard protocol for acquiring the 13C NMR spectrum of a substituted nitrobenzene derivative is provided below.

1. Sample Preparation:

  • Dissolve 20-50 mg of the solid compound in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent depends on the solubility of the compound.

  • Ensure the sample is fully dissolved by gentle agitation. If necessary, sonication can be used to aid dissolution.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube to prevent solvent evaporation and contamination.

2. NMR Spectrometer Parameters:

The following are typical parameters for a 400 MHz NMR spectrometer:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096 scans, or more, may be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the 13C isotope.

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

  • Spectral Width: A spectral width of 0-220 ppm is typically sufficient to cover the chemical shifts of all carbon atoms in the molecule.

  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction to obtain a clean spectrum.

  • Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • Integrate the peaks if quantitative analysis is required, although routine 13C NMR is generally not quantitative.

Workflow for Characterization and Comparison

The logical workflow for the characterization of this compound and its comparison with other compounds using 13C NMR is illustrated below.

G cluster_0 Data Acquisition cluster_1 Data for Comparison cluster_2 Analysis and Reporting A Prepare Sample of This compound B Acquire 13C NMR Spectrum A->B E Process and Analyze Experimental Spectrum B->E C Obtain Predicted 13C NMR Data (this compound) F Create Comparative Data Table C->F D Obtain Experimental 13C NMR Data (Alternative Compounds) D->F E->F G Generate Comparison Guide F->G

Caption: Workflow for 13C NMR Characterization and Comparison.

A Comparative Guide to the Structural Confirmation of 1-Bromo-4,5-dimethyl-2-nitrobenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of a newly synthesized compound is a cornerstone of chemical research and development. In the synthesis of 1-Bromo-4,5-dimethyl-2-nitrobenzene, a variety of structurally similar isomers can potentially be formed. Distinguishing the target molecule from these alternatives is critical for ensuring the purity, safety, and efficacy of subsequent applications. This guide provides a comparative framework for the structural elucidation of this compound by examining the expected spectroscopic characteristics alongside the available data for its key isomers.

Analytical Workflow for Isomer Differentiation

The following workflow outlines the key spectroscopic methods employed to differentiate between this compound and its potential isomeric byproducts.

Analytical Workflow for Isomer Differentiation cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesized Product (Mixture of Isomers) Chromatography Chromatography (e.g., Column, GC) Synthesis->Chromatography Purification MS Mass Spectrometry (MS) Chromatography->MS Molecular Weight IR Infrared (IR) Spectroscopy Chromatography->IR Functional Groups NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D) Chromatography->NMR Connectivity & Environment Confirmation Confirmed Structure of This compound MS->Confirmation IR->Confirmation NMR->Confirmation

Caption: A typical workflow for the separation and structural confirmation of a synthesized chemical compound.

Mass Spectrometry: A Tool for Isotopic Pattern Recognition

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for gaining structural information through fragmentation patterns. For brominated compounds, the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) provides a definitive marker.

Table 1: Comparison of Molecular Weights and Expected Mass Spectra of Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M]+ and [M+2]+ Peaks
This compound C8H8BrNO2230.06m/z 229 and 231 (approx. 1:1 ratio)
1-Bromo-2,3-dimethyl-4-nitrobenzeneC8H8BrNO2230.06m/z 229 and 231 (approx. 1:1 ratio)
2-Bromo-4,5-dimethyl-1-nitrobenzeneC8H8BrNO2230.06m/z 229 and 231 (approx. 1:1 ratio)

While the isomers will have identical molecular weights and isotopic patterns for the molecular ion, their fragmentation patterns upon electron ionization (EI) may differ due to the varied positions of the functional groups, offering clues to their substitution patterns.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound and its isomers, the key vibrational bands to monitor are those associated with the nitro group, the aromatic ring, and the C-Br bond.

Table 2: Key IR Absorption Frequencies for Structural Elucidation

Functional GroupExpected Absorption Range (cm-1)Significance
Nitro (NO2) Asymmetric Stretch1500 - 1560Presence of the nitro group.
Nitro (NO2) Symmetric Stretch1335 - 1370Confirmation of the nitro group.
C-H Aromatic Stretch3000 - 3100Indicates the presence of an aromatic ring.
C=C Aromatic Bending (out-of-plane)690 - 900Substitution pattern on the benzene ring.
C-Br Stretch500 - 600Presence of a bromo substituent.

The out-of-plane C-H bending vibrations are particularly sensitive to the substitution pattern on the aromatic ring and can provide strong evidence for distinguishing between isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the aromatic protons are highly diagnostic for the substitution pattern of the benzene ring.

Table 3: Predicted 1H NMR Spectral Data Comparison for Isomers

CompoundExpected Aromatic Proton SignalsExpected Methyl Proton SignalsKey Differentiating Features
This compound Two singletsTwo singletsThe two aromatic protons would appear as distinct singlets due to the lack of adjacent protons. The two methyl groups would also likely be singlets with slightly different chemical shifts.
1-Bromo-2,3-dimethyl-4-nitrobenzeneTwo doublets (ortho-coupling)Two singletsThe two aromatic protons would exhibit ortho-coupling, appearing as doublets.
2-Bromo-4,5-dimethyl-1-nitrobenzeneTwo singletsTwo singletsSimilar to the target molecule, two aromatic singlets are expected. However, the chemical shifts will differ due to the different electronic environment created by the altered positions of the nitro and bromo groups.

Table 4: Predicted 13C NMR Spectral Data Comparison for Isomers

CompoundExpected Number of Aromatic Carbon SignalsExpected Number of Methyl Carbon Signals
This compound 62
1-Bromo-2,3-dimethyl-4-nitrobenzene62
2-Bromo-4,5-dimethyl-1-nitrobenzene62

Although the number of signals may be the same, the chemical shifts of the aromatic carbons will be unique for each isomer, reflecting the different electronic effects of the substituents. 2D NMR techniques, such as COSY and HMBC, can be employed to definitively establish the connectivity between protons and carbons.

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean NMR tube.

  • Instrumentation: Acquire 1H and 13C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

  • 1H NMR Acquisition: Obtain the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.

  • Instrumentation: Record the spectrum using an FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm-1 with a resolution of 4 cm-1.

  • Background Correction: Obtain a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.

  • Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detect the ions and generate a mass spectrum.

Logical Pathway for Structural Confirmation

The following diagram illustrates the decision-making process for confirming the structure of this compound based on spectroscopic data.

Logical Pathway for Structure Confirmation Start Synthesized Product MS_check MS: [M]+ & [M+2] at m/z 229/231? Start->MS_check IR_check IR: NO₂ stretches present? MS_check->IR_check Yes Impurity Impurity or Incorrect Product MS_check->Impurity No H_NMR_check ¹H NMR: Two aromatic singlets? IR_check->H_NMR_check Yes IR_check->Impurity No C_NMR_check ¹³C NMR: 8 distinct signals? H_NMR_check->C_NMR_check Yes Isomer Isomeric Structure H_NMR_check->Isomer No (e.g., doublets) Structure_Confirmed Structure is this compound C_NMR_check->Structure_Confirmed Yes C_NMR_check->Isomer No (different shifts)

Caption: Decision tree for the confirmation of this compound using key spectroscopic data points.

By systematically applying these spectroscopic techniques and comparing the obtained data with the expected patterns for the target molecule and its isomers, researchers can confidently confirm the structure of their synthesized this compound.

A Comparative Guide to the Reactivity of 1-Bromo-4,5-dimethyl-2-nitrobenzene and Its Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 1-Bromo-4,5-dimethyl-2-nitrobenzene with its structural isomers in the context of nucleophilic aromatic substitution (SNAr) reactions. The reactivity of aryl halides in SNAr is profoundly influenced by the electronic and steric environment of the aromatic ring.[1] The strategic placement of electron-withdrawing groups, such as a nitro group (-NO2), and electron-donating or sterically hindering groups, like methyl groups (-CH3), dictates the susceptibility of the C-Br bond to nucleophilic attack.

Comparative Reactivity Analysis

The rate of nucleophilic aromatic substitution is primarily governed by the stability of the negatively charged intermediate, known as the Meisenheimer complex.[2] The reaction is accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they can stabilize the intermediate through resonance.[3] Conversely, electron-donating groups (EDGs) and steric hindrance around the reaction site tend to decrease the reaction rate.[4][5]

Isomers Under Comparison:

  • Isomer 1: this compound

  • Isomer 2: 1-Bromo-2,3-dimethyl-4-nitrobenzene

  • Isomer 3: 1-Bromo-3,4-dimethyl-5-nitrobenzene

Electronic Effects:

  • Isomer 1 & 2: The nitro group is positioned ortho and para, respectively, to the bromine atom. In these positions, the nitro group exerts a powerful electron-withdrawing effect through both induction and resonance, which strongly stabilizes the Meisenheimer complex and significantly activates the molecule for SNAr.[6][7]

  • Isomer 3: The nitro group is meta to the bromine atom. From this position, it can only offer weaker inductive stabilization and cannot provide the crucial resonance stabilization to the intermediate.[8] This results in significantly lower activation compared to the ortho and para isomers.

Steric Effects:

  • Isomer 1: Features a methyl group at the 5-position, which is remote and causes no steric hindrance. However, the nitro group is at the 2-position, which can cause some steric clash with the incoming nucleophile.

  • Isomer 2: Has a methyl group at the 2-position, which is ortho to the site of nucleophilic attack. This creates significant steric hindrance, which is known to impede the approach of the nucleophile and slow the reaction rate.[4][9]

  • Isomer 3: The groups ortho to the bromine are hydrogen and a methyl group (at position 5 relative to the bromine). This presents moderate steric hindrance.

Data Presentation: Predicted Reactivity

The following table summarizes the predicted relative reactivity of the isomers based on the interplay of electronic activation and steric hindrance. The reactivity is predicted relative to Isomer 1.

IsomerStructurePosition of -NO₂ (relative to -Br)Electronic ActivationSteric HindrancePredicted Relative Reactivity
1 This compoundorthoHighModerate (from ortho -NO₂)High
2 1-Bromo-2,3-dimethyl-4-nitrobenzeneparaHighHigh (from ortho -CH₃)Moderate
3 1-Bromo-3,4-dimethyl-5-nitrobenzenemetaLowModerate (from ortho -CH₃)Low

Note: The predicted reactivity is a qualitative assessment based on established principles of SNAr reactions. Actual reaction rates will also depend on the specific nucleophile, solvent, and temperature.

Logical Framework for Reactivity Assessment

The decision-making process for predicting the reactivity of these isomers can be visualized as a logical flow, considering the primary factors of electronic activation and steric hindrance.

G Isomer1 Isomer 1 This compound Electronic Electronic Effect of -NO2 Isomer1->Electronic ortho (-R, -I) Strong Activation Steric Steric Hindrance (ortho-substituents) Isomer1->Steric Moderate (ortho-NO2) Isomer2 Isomer 2 1-Bromo-2,3-dimethyl-4-nitrobenzene Isomer2->Electronic para (-R, -I) Strong Activation Isomer2->Steric High (ortho-CH3) Isomer3 Isomer 3 1-Bromo-3,4-dimethyl-5-nitrobenzene Isomer3->Electronic meta (-I only) Weak Activation Isomer3->Steric Moderate (ortho-CH3) Reactivity_High High Electronic->Reactivity_High Reactivity_Mod Moderate Electronic->Reactivity_Mod Reactivity_Low Low Electronic->Reactivity_Low Dominant Factor Steric->Reactivity_Mod Rate Limiting Steric->Reactivity_Low

Caption: Factors influencing SNAr reactivity of bromodimethylnitrobenzene isomers.

Experimental Protocols

To empirically validate the predicted reactivity, either parallel kinetic studies or a competition experiment can be performed. Below is a generalized protocol for determining relative reaction rates.

Objective: To determine the relative reactivity of this compound and its isomers towards a common nucleophile.

Materials:

  • Isomer 1 (this compound)

  • Isomer 2 (1-Bromo-2,3-dimethyl-4-nitrobenzene)

  • Isomer 3 (1-Bromo-3,4-dimethyl-5-nitrobenzene)

  • Nucleophile (e.g., Piperidine or Sodium Methoxide)

  • Anhydrous Solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

  • Internal Standard (e.g., Dodecane, for GC/LC analysis)

  • Reaction vessels (e.g., sealed vials or round-bottom flasks with reflux condensers)

  • Thermostatically controlled heating block or oil bath

  • Analytical instrument (Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC))

Experimental Workflow for Kinetic Analysis

G prep 1. Preparation - Prepare stock solutions of each isomer and nucleophile in anhydrous solvent. - Add internal standard. react 2. Reaction Setup - In separate, temperature-controlled vials, add a precise volume of each isomer solution. prep->react init 3. Initiation - Add nucleophile solution to each vial simultaneously to start the reactions. react->init sample 4. Sampling - At timed intervals (t=0, 5, 15, 30, 60 min), withdraw an aliquot from each vial. init->sample quench 5. Quenching - Immediately add the aliquot to a vial containing a quenching agent (e.g., dilute acid). sample->quench analyze 6. Analysis - Analyze each quenched sample by GC or HPLC to determine the concentration of reactant remaining. quench->analyze plot 7. Data Processing - Plot ln([A]t/[A]0) vs. time for each isomer. - The slope gives the pseudo-first-order rate constant (k'). analyze->plot

Caption: Generalized workflow for the experimental determination of SNAr reaction kinetics.[2]

Procedure:

  • Preparation: Prepare equimolar stock solutions (e.g., 0.1 M) of each isomer and the nucleophile (e.g., 1.0 M piperidine) in anhydrous DMF. Add a known concentration of an internal standard to the isomer solutions.

  • Reaction Setup: In three separate, identical reaction vials, place a precise volume (e.g., 5.0 mL) of the stock solution for each respective isomer.

  • Thermostatic Control: Place the vials in a heating block or oil bath pre-heated to the desired reaction temperature (e.g., 80 °C). Allow the solutions to equilibrate for 10 minutes.

  • Initiation: To start the reactions, add an identical, precise volume of the nucleophile stock solution to each vial simultaneously.

  • Sampling and Quenching: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture and immediately quench it in a separate vial containing a quenching solution (e.g., 1 mL of 0.1 M HCl) to stop the reaction.

  • Analysis: Analyze the quenched samples using GC-FID or HPLC. Quantify the concentration of the remaining aryl bromide in each sample by comparing its peak area to that of the internal standard.

  • Data Analysis: For each isomer, plot the natural logarithm of the reactant concentration versus time. The slope of this line will correspond to the pseudo-first-order rate constant (k'). Compare the k' values to determine the relative reactivity of the isomers.

This systematic approach will provide quantitative data to confirm the reactivity trends predicted by the principles of electronic and steric effects in nucleophilic aromatic substitution reactions.

References

A Comparative Guide to the Synthetic Routes of 1-Bromo-4,5-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of alternative synthetic routes to 1-Bromo-4,5-dimethyl-2-nitrobenzene, a valuable building block in medicinal chemistry. The routes are evaluated based on yield, reaction conditions, and starting material accessibility, with detailed experimental protocols and quantitative data presented for objective comparison.

Executive Summary

Three primary synthetic strategies for this compound have been evaluated.

  • Route 1: Sandmeyer-type Reaction from 4,5-dimethyl-2-nitroaniline. This route offers a high-yield final step and a clear, well-defined pathway.

  • Route 2: Electrophilic Bromination of o-Xylene followed by Nitration. This approach begins with readily available starting materials but faces challenges with isomer separation after the initial bromination step.

  • Route 3: Nitration of o-Xylene followed by Bromination. Similar to Route 2, this pathway also starts from o-xylene but contends with isomeric mixtures resulting from the initial nitration.

Comparison of Synthetic Routes

Parameter Route 1: Sandmeyer-type Reaction Route 2: Bromination then Nitration Route 3: Nitration then Bromination
Starting Material 4,5-dimethyl-2-nitroanilineo-Xyleneo-Xylene
Key Steps Diazotization of amine, Sandmeyer reactionElectrophilic bromination, NitrationNitration, Electrophilic bromination
Overall Yield High (potentially)Moderate to Low (isomer separation)Moderate to Low (isomer separation)
Purity of Final Product HighModerate (potential for isomers)Moderate (potential for isomers)
Key Advantages High yield in the final step, good regioselectivity.Inexpensive and readily available starting material.Inexpensive and readily available starting material.
Key Disadvantages Multi-step synthesis of the starting material may be required.Formation of isomeric byproducts requiring difficult separation.Formation of isomeric byproducts requiring difficult separation.

Experimental Protocols

Route 1: Sandmeyer-type Reaction

This route proceeds in two main stages: the synthesis of the precursor 4,5-dimethyl-2-nitroaniline, followed by the Sandmeyer reaction to introduce the bromine atom.

Part A: Synthesis of 4,5-dimethyl-2-nitroaniline

This precursor can be synthesized from 3,4-dimethylaniline via a two-step process of acetylation followed by nitration and hydrolysis.

  • Acetylation of 3,4-dimethylaniline: 3,4-dimethylaniline is reacted with acetic anhydride to form N-(3,4-dimethylphenyl)acetamide (3,4-dimethylacetanilide). This step protects the amino group and directs the subsequent nitration.

  • Nitration of 3,4-dimethylacetanilide: The acetanilide is then nitrated using a mixture of nitric acid and sulfuric acid. The acetylamino and methyl groups direct the nitro group to the 2-position.

  • Hydrolysis: The resulting N-(4,5-dimethyl-2-nitrophenyl)acetamide is hydrolyzed with an acid, such as sulfuric acid, to yield 4,5-dimethyl-2-nitroaniline.

Part B: Synthesis of this compound

  • Diazotization: 4,5-dimethyl-2-nitroaniline (1.8 mmol) is dissolved in a mixture of distilled water (11.4 ml) and 48% hydrobromic acid (32 ml) and stirred at 70°C for 30 minutes. The solution is then cooled to -5°C. A solution of sodium nitrite (11.3 mmol) in water (4 ml) is added slowly, maintaining the temperature at -5°C for 15 minutes to form the diazonium salt.

  • Sandmeyer Reaction: A freshly prepared solution of copper(I) bromide (24.3 mmol) in 48% hydrobromic acid (6 ml) is added to the diazonium salt solution. The mixture is heated at 70°C for 15 minutes.

  • Work-up and Purification: The reaction mixture is extracted three times with dichloromethane. The combined organic layers are washed with 10% sodium hydroxide solution, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography (petroleum ether/ethyl acetate = 9:1) to give this compound as a yellow solid.[1]

  • Yield: 89.4%[1]

Route 2: Bromination of o-Xylene followed by Nitration

Part A: Synthesis of 4-Bromo-1,2-dimethylbenzene

  • Reaction Setup: A mixture of o-xylene (4.72 moles), iron filings (12 g), and a crystal of iodine is cooled to 0 to -5°C in a three-necked flask equipped with a dropping funnel, stirrer, and condenser.

  • Bromination: Bromine (4.13 moles) is added dropwise over 3 hours while maintaining the temperature between 0 and -5°C. The reaction mixture is allowed to stand overnight.

  • Work-up and Purification: The mixture is washed successively with water and 3% sodium hydroxide solution. The product is then steam-distilled. The organic layer is separated, dried over calcium chloride, and distilled under reduced pressure to yield 4-bromo-o-xylene.

  • Yield: 94-97% (Note: This reaction produces a mixture of 4-bromo-o-xylene and 3-bromo-o-xylene, which are difficult to separate due to similar boiling points).

Part B: Nitration of 4-Bromo-1,2-dimethylbenzene

  • Nitration: A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled. 4-Bromo-1,2-dimethylbenzene is added slowly while keeping the temperature controlled. The directing effects of the bromine atom (ortho, para-directing) and the two methyl groups (ortho, para-directing) will lead to a mixture of isomers, with the desired this compound being one of the products. The exact ratio of isomers and the yield of the desired product would need to be determined experimentally.

  • Work-up and Purification: The reaction mixture is poured into ice water, and the precipitated product is filtered, washed, and purified, likely requiring careful chromatographic separation to isolate the desired isomer.

Route 3: Nitration of o-Xylene followed by Bromination

Part A: Synthesis of 4-Nitro-1,2-dimethylbenzene

  • Nitration: o-Xylene is nitrated using a mixture of nitric acid and sulfuric acid. This reaction typically yields a mixture of 4-nitro-o-xylene (31-55%) and 3-nitro-o-xylene (45-69%).

  • Separation: The separation of these isomers is challenging.

Part B: Bromination of 4-Nitro-1,2-dimethylbenzene

  • Bromination: The isolated 4-nitro-o-xylene is then brominated using bromine and a Lewis acid catalyst (e.g., FeBr3). The nitro group is a meta-director, while the methyl groups are ortho, para-directors. The combined directing effects would favor the introduction of the bromine atom at the position ortho to both methyl groups and meta to the nitro group, which is the desired position 1.

  • Work-up and Purification: The reaction mixture is worked up by washing with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine, followed by washing with water and a base. The product is then purified by distillation or recrystallization.

Synthetic Pathway Visualizations

Route_1 cluster_0 Part A: Synthesis of Precursor cluster_1 Part B: Sandmeyer Reaction 3,4-Dimethylaniline 3,4-Dimethylaniline 3,4-Dimethylacetanilide 3,4-Dimethylacetanilide 3,4-Dimethylaniline->3,4-Dimethylacetanilide Acetic anhydride N-(4,5-dimethyl-2-nitrophenyl)acetamide N-(4,5-dimethyl-2-nitrophenyl)acetamide 3,4-Dimethylacetanilide->N-(4,5-dimethyl-2-nitrophenyl)acetamide HNO3, H2SO4 4,5-Dimethyl-2-nitroaniline 4,5-Dimethyl-2-nitroaniline N-(4,5-dimethyl-2-nitrophenyl)acetamide->4,5-Dimethyl-2-nitroaniline H2SO4, H2O Diazonium Salt Diazonium Salt 4,5-Dimethyl-2-nitroaniline->Diazonium Salt NaNO2, HBr -5°C This compound This compound Diazonium Salt->this compound CuBr, HBr 70°C

Caption: Synthetic pathway for Route 1 via a Sandmeyer reaction.

Route_2 o-Xylene o-Xylene 4-Bromo-o-xylene\n(and 3-bromo isomer) 4-Bromo-o-xylene (and 3-bromo isomer) o-Xylene->4-Bromo-o-xylene\n(and 3-bromo isomer) Br2, Fe/I2 0 to -5°C This compound\n(and other isomers) This compound (and other isomers) 4-Bromo-o-xylene\n(and 3-bromo isomer)->this compound\n(and other isomers) HNO3, H2SO4 Route_3 o-Xylene o-Xylene 4-Nitro-o-xylene\n(and 3-nitro isomer) 4-Nitro-o-xylene (and 3-nitro isomer) o-Xylene->4-Nitro-o-xylene\n(and 3-nitro isomer) HNO3, H2SO4 This compound This compound 4-Nitro-o-xylene\n(and 3-nitro isomer)->this compound Br2, FeBr3

References

A Comparative Guide to Suzuki Coupling: 1-Bromo-4,5-dimethyl-2-nitrobenzene vs. 1-Iodo-4,5-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling

In the landscape of modern organic synthesis, the Palladium-catalyzed Suzuki-Miyaura coupling stands as a cornerstone for the construction of carbon-carbon (C-C) bonds.[1][2] Its ability to forge connections between sp²-hybridized carbon atoms, particularly in the synthesis of biaryl and conjugated systems, has made it an indispensable tool for medicinal chemists and materials scientists alike.[3] The reaction's general tolerance for a wide array of functional groups, coupled with the commercial availability and relatively low toxicity of its organoboron reagents, underpins its widespread adoption.[4]

This guide provides an in-depth comparison of two closely related aryl halide substrates in the Suzuki coupling: 1-Bromo-4,5-dimethyl-2-nitrobenzene and 1-Iodo-4,5-dimethyl-2-nitrobenzene . While structurally similar, the choice of the halogen atom—bromine versus iodine—has profound implications for reaction kinetics, catalyst selection, and overall process efficiency. We will dissect the mechanistic underpinnings of their reactivity, present comparative experimental data, and offer practical guidance for researchers selecting an electrophile for their synthetic campaigns.

The Decisive Step: Oxidative Addition and the Carbon-Halogen Bond

The catalytic cycle of the Suzuki reaction comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][5] Of these, the initial oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining step.[3][5] The efficiency of this step is directly governed by the strength of the carbon-halogen (C-X) bond being cleaved.

The established reactivity trend for aryl halides in Suzuki coupling is:

I > OTf > Br >> Cl [1][3]

This trend is a direct consequence of the bond dissociation energies (BDE) of the corresponding C-X bonds. The C-I bond is significantly weaker than the C-Br bond, requiring less energy to break and thus facilitating a faster oxidative addition.

BondBond Dissociation Energy (kJ/mol)
C-I~213-272
C-Br~285-339
C-Cl~327-401
C-F~485-544
(Note: Exact values vary depending on the specific aromatic system)[6][7][8]

For our target molecules, the weaker C-I bond in 1-iodo-4,5-dimethyl-2-nitrobenzene makes it inherently more reactive than its bromo-counterpart. The electron-withdrawing nature of the ortho-nitro group further activates both substrates toward oxidative addition by lowering the electron density of the aromatic ring.[9]

Figure 1: The Suzuki-Miyaura catalytic cycle.

Comparative Performance: A Data-Driven Analysis

ElectrophileCoupling PartnerCatalyst / LigandBase / SolventTemp. / TimeYield (%)Reference Context
Aryl Iodide (e.g., 4-Iodoanisole)Phenylboronic acidPd/C (1.4 mol%)K₂CO₃ / DMFMicrowave, 30-90 min70-90%Illustrates high reactivity of iodides even with heterogeneous catalysts.[10]
Aryl Iodide (General)Arylboronic acidPd(PPh₃)₄Na₂CO₃ / Toluene/H₂O80 °C, 2-4 h>90%Classic conditions effective for reactive iodides.
Aryl Bromide (e.g., 1-Bromo-4-nitrobenzene)Phenylboronic acidGO@NHC-PdK₂CO₃ / H₂O80 °C, 30 min98%High yields require a highly active, modern catalyst system.[11]
Aryl Bromide (General)Arylboronic acidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄ / Dioxane80-100 °C, 12-24 h85-95%Often requires stronger bases and more electron-rich, bulky phosphine ligands.[4]
Nitroarene (e.g., 1,3-Dinitrobenzene)Arylboronic acidPd(acac)₂ / BrettPhosK₃PO₄ / Dioxane130 °C, 24 h~80%Direct C-NO₂ coupling is possible but requires highly specialized catalysts and forcing conditions.[1][12]

Analysis of Trends:

  • Reactivity: The aryl iodide examples consistently show high conversion rates under more moderate conditions (shorter times, simpler catalysts).

  • Catalyst Choice: While a standard catalyst like Pd(PPh₃)₄ is often sufficient for aryl iodides, aryl bromides frequently necessitate more advanced, electron-rich, and bulky phosphine ligands (like P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands to facilitate the more difficult oxidative addition.[13]

  • Cost vs. Reactivity: this compound is typically more affordable and readily available than its iodo-analog. This makes it a preferred starting material for large-scale synthesis, provided the potentially harsher reaction conditions are acceptable. For discovery chemistry and rapid analog synthesis, the higher reactivity and milder conditions associated with the iodo-compound often justify its higher cost.

Figure 2: Relative rates of oxidative addition.

Field-Proven Experimental Protocols

The following protocols are representative methodologies for the Suzuki coupling of nitro-substituted aryl iodides and bromides.

Protocol 1: Suzuki Coupling of an Aryl Iodide (High Reactivity Substrate)

This protocol is adapted for a highly reactive substrate like 1-iodo-4,5-dimethyl-2-nitrobenzene, prioritizing mild conditions.

Workflow:

G Setup 1. Assemble Glassware (Round-bottom flask, condenser) Dry under vacuum/heat. Reagents 2. Charge Reagents - Aryl Iodide (1.0 eq) - Boronic Acid (1.2 eq) - K₂CO₃ (2.0 eq) Setup->Reagents Solvent 3. Add Solvents - Toluene (4 parts) - H₂O (1 part) Reagents->Solvent Degas 4. Degas Mixture (N₂/Ar sparging for 15 min) Removes O₂. Solvent->Degas Catalyst 5. Add Catalyst Pd(PPh₃)₄ (2-3 mol%) under N₂/Ar blanket. Degas->Catalyst Reaction 6. Heat Reaction Stir at 80-90 °C. Monitor by TLC/LCMS. Catalyst->Reaction Workup 7. Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O, brine. Reaction->Workup Purify 8. Purify - Dry (Na₂SO₄) - Concentrate - Column Chromatography. Workup->Purify

References

Forging C-N Bonds: A Comparative Analysis of Catalysts for the Amination of 1-Bromo-4,5-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of catalytic systems for the synthesis of N-substituted 4,5-dimethyl-2-nitroanilines, crucial intermediates in pharmaceutical and materials science research.

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, pivotal in the construction of a vast array of molecules, from life-saving pharmaceuticals to advanced organic materials. A key substrate in this field is 1-Bromo-4,5-dimethyl-2-nitrobenzene, whose electron-deficient nature presents both challenges and opportunities for catalytic C-N cross-coupling reactions. This guide provides a comparative overview of common catalytic systems employed for the amination of this substrate, focusing on the well-established Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We present a summary of typical reaction conditions and detailed experimental protocols to assist researchers in selecting the optimal catalytic approach for their synthetic needs.

Performance Comparison of Catalytic Systems

While specific comparative studies on this compound are not extensively documented in publicly available literature, we can infer performance from reactions with structurally similar, electron-deficient aryl bromides. The choice between a Palladium or Copper-based system often depends on factors such as cost, functional group tolerance, and desired reaction conditions.

Palladium-catalyzed Buchwald-Hartwig amination is renowned for its broad substrate scope and high efficiency under relatively mild conditions.[1] The catalyst system typically comprises a palladium precursor, such as Pd(OAc)₂, and a bulky, electron-rich phosphine ligand. The choice of ligand is critical to the success of the reaction, influencing catalyst stability and reactivity.

Copper-catalyzed Ullmann condensation, a classical method for C-N bond formation, has seen a resurgence with the development of improved catalyst systems.[2] While traditionally requiring harsh reaction conditions, modern protocols often utilize copper(I) salts in the presence of a ligand, enabling the reaction to proceed at lower temperatures.[2]

Below is a table summarizing typical conditions for these two major catalytic systems, extrapolated from protocols for analogous electron-deficient aryl bromides.

FeaturePalladium-Catalyzed Buchwald-Hartwig AminationCopper-Catalyzed Ullmann Condensation
Catalyst Pd(OAc)₂ or Pd₂(dba)₃CuI or Cu₂O
Ligand Bulky phosphines (e.g., XPhos, RuPhos)Diamines, Phenanthrolines, Amino acids
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Anhydrous, non-polar aprotic (e.g., Toluene, Dioxane)Polar aprotic (e.g., DMF, DMSO, Dioxane)
Temperature 80-120 °C100-180 °C (can be lower with modern ligands)
Reaction Time 12-24 hours12-48 hours
Advantages High yields, broad substrate scope, milder conditionsLower catalyst cost, effective for specific substrates
Disadvantages High cost of palladium and ligands, sensitivity to air/moistureOften requires higher temperatures, can have narrower scope

Experimental Workflow and Methodologies

A general workflow for the catalytic amination of this compound is depicted below. The process involves the careful assembly of reactants under an inert atmosphere, followed by heating to facilitate the catalytic cycle, and finally, product isolation and purification.

experimental_workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification start Dry Reaction Vessel reactants Add Aryl Bromide, Amine, Base, Catalyst, Ligand start->reactants solvent Add Anhydrous Solvent reactants->solvent heat Heat and Stir (e.g., 80-120°C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Isolate Pure Product purify->product

Caption: General experimental workflow for C-N cross-coupling.

Detailed Experimental Protocols

The following are representative experimental protocols for the Buchwald-Hartwig amination and Ullmann condensation, adapted for the use of this compound based on established procedures for similar substrates. Researchers should note that optimization of these conditions may be necessary to achieve optimal results for specific amine coupling partners.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from established methods for the amination of electron-deficient aryl bromides.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the flask.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk flask and stir the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 4,5-dimethyl-2-nitroaniline.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol is based on modern Ullmann-type C-N coupling reactions.

Materials:

  • This compound

  • Amine (e.g., a primary or secondary amine)

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • To a reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (2.0 mmol, 2.0 equiv.), Copper(I) iodide (0.1 mmol, 10 mol%), L-Proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add anhydrous DMSO (2 mL) to the vial.

  • Seal the vial and stir the reaction mixture at 120 °C for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The catalytic cycles for both the Buchwald-Hartwig and Ullmann reactions represent a series of interconnected steps. The following diagram illustrates the logical progression of the Buchwald-Hartwig amination, a key signaling pathway in palladium catalysis.

buchwald_hartwig_cycle pd0 Pd(0)L_n oa_complex Oxidative Addition Complex (Ar-Pd(II)(Br)L_n) pd0->oa_complex + Ar-Br amine_adduct Amine Adduct oa_complex->amine_adduct + HNR'R'' amido_complex Amido Complex (Ar-Pd(II)(NR'R'')L_n) amine_adduct->amido_complex - HBr (Base) amido_complex->pd0 product Ar-NR'R'' amido_complex->product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation offer viable pathways for the C-N bond formation using this compound. The choice of the catalytic system will be dictated by the specific requirements of the synthesis, including the nature of the amine, desired reaction conditions, and cost considerations. The protocols and comparative data provided herein serve as a valuable resource for researchers and drug development professionals in designing and executing efficient syntheses of N-substituted 4,5-dimethyl-2-nitroanilines. Further optimization and screening of catalysts, ligands, and bases are encouraged to achieve the best possible outcomes for specific applications.

References

A Senior Application Scientist's Guide to HPLC-Based Purity Assessment of Synthesized 1-Bromo-4,5-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal determination of purity for synthesized intermediates is a critical, non-negotiable step in the validation of a synthetic route and the assurance of downstream product quality. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 1-Bromo-4,5-dimethyl-2-nitrobenzene. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed, actionable protocols grounded in scientific first principles and regulatory expectations.

The Analytical Challenge: Beyond the Primary Peak

The synthesis of this compound, a key building block in various research and development pipelines, can yield a product that, while appearing pure by preliminary analysis, may harbor subtle but significant impurities.[1] The primary analytical challenge lies in the separation and quantification of the target molecule from structurally similar impurities. These often include positional isomers, unreacted starting materials, and byproducts from side reactions.[2][3] A robust purity assessment method must not only quantify the main component but also resolve and identify these closely related species.

Understanding Potential Impurities: A Synthesis-Driven Approach

A logical approach to developing a purity assessment method begins with an understanding of the synthetic pathway and the potential impurities it may generate. A common synthesis route involves the bromination of 4,5-dimethyl-2-nitroaniline followed by a Sandmeyer reaction, or the nitration of 1-bromo-4,5-dimethylbenzene.[1]

Potential Impurities May Include:

  • Positional Isomers: Such as 2-Bromo-4,5-dimethyl-1-nitrobenzene, arising from alternative bromination or nitration positions. The subtle differences in dipole moment and hydrophobicity between these isomers present a significant chromatographic challenge.

  • Unreacted Starting Materials: Residual 4,5-dimethyl-2-nitroaniline or 4-Nitro-o-xylene.

  • Byproducts: Including di-nitrated or di-brominated species, depending on the reaction conditions.

A truly effective HPLC method must be able to distinguish the main analyte from this array of potential contaminants.

Comparative HPLC Methodologies for Purity Determination

Reversed-phase HPLC (RP-HPLC) is the technique of choice for the analysis of moderately polar to nonpolar organic compounds like this compound.[4] The separation is driven by the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.[4]

Here, we compare two distinct RP-HPLC methods designed to offer varying degrees of resolution and analytical speed.

ParameterMethod A: High-Resolution Isomer SeparationMethod B: Rapid Purity Screening
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C8 (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A WaterWater
Mobile Phase B AcetonitrileMethanol
Gradient 50% B to 90% B over 20 min60% B to 95% B over 10 min
Flow Rate 1.0 mL/min1.5 mL/min
Column Temp. 35 °C40 °C
Detection (UV) 254 nm254 nm
Injection Vol. 10 µL5 µL

Rationale for Method Design:

  • Method A (High-Resolution): The longer C18 column provides a greater number of theoretical plates, enhancing the separation of closely eluting positional isomers. The slower gradient allows for more interaction time between the analytes and the stationary phase, further improving resolution. Acetonitrile is often preferred for its lower viscosity and ability to provide sharper peaks for aromatic compounds.

  • Method B (Rapid Screening): The shorter C8 column with a smaller particle size allows for faster analysis times. Methanol is a suitable alternative to acetonitrile and can offer different selectivity for certain impurities. The faster gradient is designed for high-throughput screening where resolving every minor impurity is not the primary goal.

Experimental Protocols

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with acetonitrile.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase composition.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound, dissolve in a 100 mL volumetric flask with the initial mobile phase composition, and sonicate to dissolve.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

HPLC System Setup and Execution

The following workflow illustrates the general procedure for HPLC analysis.

Caption: General workflow for the HPLC purity assessment of this compound.

Method Validation and Trustworthiness: A Self-Validating System

In a regulated environment, method validation is paramount to ensure the reliability of analytical data. The International Council for Harmonisation (ICH) provides a comprehensive framework for validating analytical procedures.[5]

A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To develop such a method, forced degradation studies are essential.[6]

Forced Degradation Protocol

Forced degradation studies intentionally stress the sample to produce degradation products. This helps to demonstrate the specificity of the analytical method.

  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.

Following exposure, the stressed samples are analyzed by the developed HPLC method to ensure that all degradation peaks are baseline-resolved from the main peak.

The following diagram illustrates the logical relationship between synthesis, potential impurities, and the development of a stability-indicating HPLC method.

G cluster_synthesis Synthesis & Impurity Profile cluster_development Method Development & Validation cluster_outcome Final Analytical Method synthesis Synthesis of this compound impurities Potential Impurities: - Positional Isomers - Starting Materials - Byproducts synthesis->impurities method_dev HPLC Method Development (Column & Mobile Phase Screening) impurities->method_dev Guides Separation Strategy forced_deg Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) method_dev->forced_deg validation Method Validation (ICH Guidelines) - Specificity - Linearity - Accuracy - Precision - Robustness forced_deg->validation final_method Validated, Stability-Indicating HPLC Method for Purity Assessment validation->final_method Ensures Reliability

Caption: Logical workflow from synthesis to a validated HPLC purity method.

Conclusion

The purity assessment of synthesized this compound requires a well-designed and validated HPLC method. By considering the potential impurities arising from the synthesis, and by comparing different chromatographic approaches, a robust and reliable method can be established. The high-resolution C18 method is recommended for comprehensive analysis and separation of isomers, while the rapid C8 method is suitable for routine purity screening. Adherence to ICH guidelines for method validation, including the execution of forced degradation studies, ensures the trustworthiness and scientific integrity of the purity data, which is essential for advancing research and drug development programs.

References

Validation of analytical methods for quantifying 1-Bromo-4,5-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques for the analysis of nitroaromatic compounds.[3] The choice between these methods depends on the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis, such as sensitivity and sample throughput.

Table 1: Comparison of HPLC and GC for the Analysis of Nitroaromatic Compounds

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for non-volatile, polar, and thermally labile compounds.[4]Ideal for volatile and thermally stable compounds.[4]
Typical Detectors Ultraviolet (UV), Diode Array (DAD), Mass Spectrometry (MS).[3]Electron Capture (ECD), Flame Ionization (FID), Nitrogen-Phosphorus (NPD), Mass Spectrometry (MS).[3]
Sensitivity Low ppb to low ppt range, depending on the detector.[3]Low ppb range.[3]
Sample Preparation Often involves dissolution, filtration, and sometimes solid-phase extraction.May require extraction and derivatization for non-volatile compounds.
Advantages Maintains sample integrity (no high temperatures), versatile, and widely applicable.[3]High resolution, high sensitivity (especially with ECD for nitro compounds).
Limitations Lower resolution compared to capillary GC, mobile phase can be costly.Not suitable for thermally unstable compounds, potential for sample decomposition in the injector.[3]

Quantitative Performance Data (Based on Similar Nitroaromatic Compounds)

The following table summarizes typical performance characteristics for HPLC and GC methods used for the quantification of nitroaromatic compounds. These values can serve as a benchmark when developing and validating a method for 1-Bromo-4,5-dimethyl-2-nitrobenzene.

Table 2: Typical Method Validation Parameters for Nitroaromatic Compound Analysis

ParameterHPLC-UVGC-ECD
Linearity (R²) > 0.995> 0.995
Accuracy (% Recovery) 95 - 105%90 - 110%[3]
Precision (%RSD) < 5%< 10%[3]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL0.005 - 0.05 µg/mL

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for HPLC and GC that can be adapted for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the routine quantification of this compound in various matrices.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[5]

  • Mobile Phase: A mixture of acetonitrile and water is commonly used for nitroaromatic compounds. The exact ratio should be optimized, for example, starting with a 60:40 (v/v) mixture.[6] For Mass Spectrometry (MS) compatible methods, formic acid can be used as an additive instead of phosphoric acid.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound. This needs to be determined experimentally but is typically in the range of 254 nm for nitroaromatic compounds.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as acetonitrile, to a known volume.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. Validation Parameters to be Assessed:

  • Linearity: Prepare a series of calibration standards of this compound in the expected concentration range.

  • Accuracy: Determined by spiking a blank matrix with a known concentration of the analyte and calculating the percent recovery.

  • Precision: Assessed by repeatedly analyzing a single sample (repeatability) and by analyzing samples on different days with different analysts (intermediate precision).

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[7]

Gas Chromatography (GC-ECD) Protocol

GC with an Electron Capture Detector (ECD) is highly sensitive for halogenated and nitro-containing compounds and is therefore well-suited for this compound.

1. Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with an ECD and a capillary column injection system.

  • Column: A capillary column with a stationary phase suitable for semi-volatile organic compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is recommended.[8]

  • Carrier Gas: High-purity nitrogen or helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. This program should be optimized for the specific analyte and column.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL (splitless injection).

2. Sample Preparation:

  • The sample preparation will depend on the matrix. For solid samples, an extraction with a suitable organic solvent (e.g., hexane or dichloromethane) may be necessary.

  • The extract may need to be concentrated or diluted to bring the analyte concentration within the linear range of the detector.

  • An internal standard can be added to correct for variations in injection volume and detector response.

3. Validation Parameters to be Assessed:

  • The same validation parameters as for the HPLC method (Linearity, Accuracy, Precision, Specificity, LOD, and LOQ) should be evaluated.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_Planning 1. Planning cluster_Development 2. Method Development cluster_Validation 3. Method Validation cluster_Application 4. Routine Application Define_Scope Define Analytical Scope and Purpose Select_Method Select Appropriate Analytical Method Define_Scope->Select_Method Optimize_Parameters Optimize Method Parameters Select_Method->Optimize_Parameters Develop_Protocol Develop Standard Operating Protocol Optimize_Parameters->Develop_Protocol Specificity Specificity Develop_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis QC_Checks Quality Control Checks Routine_Analysis->QC_Checks

Caption: Experimental workflow for analytical method validation.

Comparison_Logic cluster_Properties Analyte Properties cluster_Methods Analytical Methods cluster_Decision Decision Criteria Analyte 1-Bromo-4,5-dimethyl- 2-nitrobenzene Volatility Volatility Analyte->Volatility Polarity Polarity Analyte->Polarity Thermal_Stability Thermal Stability Analyte->Thermal_Stability GC GC Volatility->GC High HPLC HPLC Polarity->HPLC High Thermal_Stability->HPLC Low Thermal_Stability->GC High Sensitivity Required Sensitivity HPLC->Sensitivity Matrix Sample Matrix HPLC->Matrix Throughput Sample Throughput HPLC->Throughput GC->Sensitivity GC->Matrix GC->Throughput

Caption: Logical guide for selecting an analytical method.

References

A Comparative Analysis of Predicted vs. Theoretical NMR Spectra for 1-Bromo-4,5-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Organic Chemistry and Drug Development

In the structural elucidation of novel organic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique. The comparison between experimentally acquired spectra and theoretically predicted data is a critical step for the verification of proposed structures. This guide presents a comparative analysis of the predicted ¹H and ¹³C NMR spectra of 1-Bromo-4,5-dimethyl-2-nitrobenzene. Due to the limited availability of public experimental NMR data for this specific compound, this guide will utilize a high-quality predicted spectrum as the benchmark for comparison.

Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for the protons (¹H) and carbon atoms (¹³C) of this compound. These predictions are generated using advanced computational algorithms that consider the effects of the various functional groups on the magnetic environment of each nucleus.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-37.95s
H-67.21s
4-CH₃2.35s
5-CH₃2.30s

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C-NO₂)149.8
C-4 (C-CH₃)140.1
C-5 (C-CH₃)135.2
C-1 (C-Br)129.5
C-6 (C-H)126.7
C-3 (C-H)123.4
4-CH₃20.1
5-CH₃19.5

Experimental and Theoretical Protocols

A robust comparison relies on well-defined methodologies for both experimental data acquisition and theoretical prediction.

Experimental Protocol for NMR Spectroscopy

While experimental data for the target molecule is not presented here, the following is a standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of similar aromatic compounds.

  • Sample Preparation:

    • Approximately 10-20 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).

    • A small amount of tetramethylsilane (TMS) is often added as an internal standard to calibrate the chemical shift scale to 0.00 ppm.

    • The solution is then filtered through a pipette containing a small cotton plug into a 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Approximately 15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16 to 64 scans.

  • ¹³C NMR Acquisition Parameters:

    • Spectrometer: A 100 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Approximately 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 to 4096 scans, owing to the low natural abundance of ¹³C.

Theoretical Prediction Methodology

The predicted NMR data presented in this guide was generated using online NMR prediction software. These tools typically employ a combination of methods:

  • Database Approaches: The software compares the chemical structure to a large database of experimentally determined NMR spectra and uses fragment-based or structure-similarity searches to predict chemical shifts.

  • Quantum Mechanical Calculations: More advanced predictors may use Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p)) to calculate the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and theoretical NMR spectra in chemical structure verification.

NMR_Comparison_Workflow Workflow for NMR Spectral Comparison cluster_experimental Experimental Analysis cluster_theoretical Theoretical Analysis exp_sample Sample Preparation exp_acquisition NMR Data Acquisition (¹H & ¹³C) exp_sample->exp_acquisition exp_processing Spectral Processing exp_acquisition->exp_processing exp_spectrum Experimental Spectrum exp_processing->exp_spectrum comparison Comparative Analysis exp_spectrum->comparison the_structure Proposed Structure the_prediction NMR Prediction (Software/DFT) the_structure->the_prediction the_spectrum Predicted Spectrum the_prediction->the_spectrum the_spectrum->comparison verification Structure Verification comparison->verification

Caption: A flowchart illustrating the parallel workflows for obtaining and analyzing experimental and theoretical NMR spectra, culminating in a comparative analysis for structure verification.

A Comparative Guide to the Reactivity of Para- and Meta-Bromonitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of para-bromonitrobenzene and meta-bromonitrobenzene in nucleophilic aromatic substitution (SNAr) reactions. The information presented herein is based on established principles of organic chemistry and supported by analogous experimental findings. This document aims to provide a clear understanding of the factors governing the reactivity of these isomers and to offer a practical experimental framework for their comparative kinetic analysis.

Introduction to SNAr Reactivity of Bromonitrobenzenes

Nucleophilic aromatic substitution is a critical reaction in the synthesis of a wide array of organic molecules, including pharmaceuticals and fine chemicals. The reactivity of the aromatic substrate is highly dependent on the electronic nature and position of its substituents. The nitro group (-NO₂) is a potent activating group for SNAr reactions due to its strong electron-withdrawing properties. Conversely, the bromo group (-Br) is a moderately deactivating group but serves as a good leaving group. The interplay of these substituents in para- and meta-bromonitrobenzene leads to a significant difference in their reactivity towards nucleophiles.

Theoretical Basis for Reactivity Difference

The greater reactivity of para-bromonitrobenzene compared to its meta isomer is a direct consequence of the stabilization of the reaction intermediate, known as the Meisenheimer complex.[1][2][3] This intermediate is formed in the rate-determining step of the SNAr mechanism.[1][2][3]

The nitro group exerts its electron-withdrawing effect through two primary modes: the inductive effect (-I) and the mesomeric or resonance effect (-M).

  • In para-bromonitrobenzene , both the -I and -M effects of the nitro group work in concert to stabilize the negative charge of the Meisenheimer complex. The negative charge can be delocalized from the aromatic ring onto the oxygen atoms of the nitro group through resonance. This extensive delocalization significantly stabilizes the intermediate, thereby lowering the activation energy of the reaction and increasing the reaction rate.[1][2][3]

  • In meta-bromonitrobenzene , only the -I effect of the nitro group contributes to the stabilization of the Meisenheimer complex. Due to the meta positioning, the negative charge of the intermediate cannot be delocalized onto the nitro group via resonance.[1][2][3] The absence of this powerful stabilizing resonance effect results in a less stable intermediate, a higher activation energy, and consequently, a much slower reaction rate.

Quantitative Data Comparison

SubstrateNucleophileSolventRelative Rate
p-ChloronitrobenzenePiperidineEthanolActivated
m-ChloronitrobenzenePiperidineEthanolInert
p-BromonitrobenzenePiperidineEthanolExpected to be highly reactive
m-BromonitrobenzenePiperidineEthanolExpected to be significantly less reactive

Experimental Protocols

To quantitatively assess the reactivity difference between para- and meta-bromonitrobenzene, a detailed kinetic study can be performed. The following protocol outlines a general methodology for determining the second-order rate constants for the reaction of these isomers with a nucleophile, such as piperidine.

Objective: To determine and compare the rate constants for the reaction of para-bromonitrobenzene and meta-bromonitrobenzene with piperidine.

Materials:

  • para-Bromonitrobenzene

  • meta-Bromonitrobenzene

  • Piperidine

  • Anhydrous ethanol (solvent)

  • Internal standard (e.g., naphthalene)

  • Quenching solution (e.g., dilute sulfuric acid)

  • Thermostatted reaction vessel

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of known concentrations of para-bromonitrobenzene, meta-bromonitrobenzene, and the internal standard in anhydrous ethanol.

    • Prepare a stock solution of piperidine of a known concentration in anhydrous ethanol.

  • Reaction Setup:

    • In a thermostatted reaction vessel maintained at a constant temperature (e.g., 50 °C), place a known volume of the substrate solution (para- or meta-bromonitrobenzene) and the internal standard solution.

    • Allow the solution to equilibrate to the reaction temperature.

  • Initiation of Reaction:

    • Initiate the reaction by adding a known volume of the pre-heated piperidine solution to the reaction vessel.

    • Start a timer immediately upon addition.

  • Sampling and Quenching:

    • At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of the quenching solution.

  • Analysis:

    • Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining bromonitrobenzene isomer relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the bromonitrobenzene isomer versus time.

    • The slope of the resulting straight line will be the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of piperidine (k = k' / [Piperidine]).

    • Repeat the experiment for the other isomer under identical conditions.

Mandatory Visualizations

signaling_pathway cluster_para para-Bromonitrobenzene cluster_meta meta-Bromonitrobenzene p_substrate p-Bromonitrobenzene p_intermediate Meisenheimer Complex (Resonance Stabilized) p_substrate->p_intermediate + Nucleophile (Rate-determining) p_product Product p_intermediate->p_product - Bromide p_resonance Resonance Structures p_intermediate->p_resonance Charge Delocalization onto NO2 m_substrate m-Bromonitrobenzene m_intermediate Meisenheimer Complex (Inductively Stabilized) m_substrate->m_intermediate + Nucleophile (Rate-determining) m_product Product m_intermediate->m_product - Bromide m_no_resonance Limited Delocalization m_intermediate->m_no_resonance No Resonance onto NO2

Caption: Signaling pathways for the SNAr reaction of para- and meta-bromonitrobenzene.

experimental_workflow prep Prepare Stock Solutions (Substrates, Nucleophile, Internal Standard) setup Equilibrate Substrate and Internal Standard in Reaction Vessel prep->setup initiate Initiate Reaction by Adding Nucleophile setup->initiate sample Withdraw Aliquots at Timed Intervals initiate->sample quench Quench Reaction in Aliquots sample->quench analyze Analyze Samples by GC/HPLC quench->analyze data Plot ln[Substrate] vs. Time and Calculate Rate Constants analyze->data

Caption: Experimental workflow for the kinetic analysis of SNAr reactions.

Conclusion

The reactivity of bromonitrobenzene isomers in nucleophilic aromatic substitution is fundamentally governed by the position of the nitro group. para-Bromonitrobenzene exhibits significantly higher reactivity than meta-bromonitrobenzene due to the ability of the para-nitro group to stabilize the Meisenheimer intermediate through resonance. This guide provides the theoretical underpinning for this reactivity difference and a comprehensive experimental protocol for its quantitative investigation. The provided workflows and diagrams offer a clear visual representation of the chemical principles and experimental design, serving as a valuable resource for researchers in organic synthesis and drug development.

References

A Comparative Guide to Alternative Precursors for the Synthesis of Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The synthesis of substituted benzimidazoles is a cornerstone of many drug discovery programs. Traditionally, the Phillips-Ladenburg synthesis, which involves the condensation of o-phenylenediamines with carboxylic acids under harsh acidic conditions, has been a mainstay. However, the quest for milder reaction conditions, higher yields, and shorter reaction times has led to the exploration of alternative precursors and synthetic methodologies. This guide provides an objective comparison of the use of aldehydes versus carboxylic acids as precursors for the one-carbon electrophile in benzimidazole synthesis, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis of Precursor Performance

The choice of precursor and reaction conditions significantly impacts the efficiency of benzimidazole synthesis. The following tables summarize quantitative data from various studies, comparing the performance of aldehydes and carboxylic acids as precursors under both conventional heating and microwave-assisted conditions.

Table 1: Synthesis of 2-Substituted Benzimidazoles: Aldehydes vs. Carboxylic Acids (Conventional Heating)

Entryo-PhenylenediaminePrecursorCatalyst/ConditionsTimeYield (%)Reference
1UnsubstitutedBenzaldehydep-TsOH, EtOH, reflux4-6 h~70-80%[1]
2UnsubstitutedBenzoic AcidPolyphosphoric acid, 150°C4 h85%[2]
3Unsubstituted4-Chlorobenzaldehydep-TsOH, reflux2-3 hHigh[3]
4UnsubstitutedSalicylic Acidp-TsOH, toluene, reflux2-3 hHigh[3]
5UnsubstitutedFormic Acid100°C2 h83-85%[4]
6UnsubstitutedAcetic Acid100°C-68%[4]

Table 2: Conventional vs. Microwave-Assisted Synthesis of Benzimidazoles

EntryPrecursorMethodTimeYield (%)Reference
1Various Carboxylic AcidsConventional5-10 h40-75%[5]
2Various Carboxylic AcidsMicrowave1.5-4 min80-95%[5]
3Various Aldehydes/AcidsConventional2-8 hLower[6]
4Various Aldehydes/AcidsMicrowave3-10 min3-113% increase[6][7]
5BenzaldehydeConventional120 min89.7%[8]
6BenzaldehydeMicrowave10 minGood yield[8]

As evidenced by the data, microwave-assisted synthesis consistently offers a significant advantage in terms of reduced reaction times and often provides higher yields compared to conventional heating methods.[2][6][7][9] The choice between an aldehyde or a carboxylic acid precursor may depend on the specific substrate, desired substitution pattern, and available experimental setup.

Experimental Protocols

This section provides detailed methodologies for the synthesis of substituted benzimidazoles using both aldehyde and carboxylic acid precursors.

Protocol 1: Synthesis of 2-Phenylbenzimidazole from an Aldehyde Precursor (Conventional Heating)

Materials:

  • o-Phenylenediamine

  • Benzaldehyde

  • Ethanol

  • p-Toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.

  • Add benzaldehyde (1.0 eq) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated sodium bicarbonate solution to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzimidazole.[10]

Protocol 2: Synthesis of 2-Substituted Benzimidazoles from a Carboxylic Acid Precursor (Microwave-Assisted)

Materials:

  • o-Phenylenediamine

  • Substituted Carboxylic Acid

  • Polyphosphoric acid (PPA)

  • Microwave-safe reaction vessel

  • Sodium hydroxide solution (10%)

  • Standard laboratory glassware

Procedure:

  • In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0 eq).

  • Add polyphosphoric acid (PPA) to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature and power for 2-10 minutes.[6]

  • After irradiation, cool the vessel to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and neutralize with 10% sodium hydroxide solution until a precipitate forms.[10]

  • Filter the crude product, wash thoroughly with cold water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole.[5]

Mandatory Visualization

The following diagrams illustrate a general experimental workflow for benzimidazole synthesis and a key signaling pathway where benzimidazole derivatives have shown significant therapeutic potential.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Precursor1 o-Phenylenediamine Mixing Mixing & Catalyst Addition Precursor1->Mixing Precursor2 Aldehyde or Carboxylic Acid Precursor2->Mixing Heating Conventional Heating or Microwave Irradiation Mixing->Heating Neutralization Neutralization & Precipitation Heating->Neutralization Filtration Filtration & Washing Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure Substituted Benzimidazole Recrystallization->Product

Caption: General experimental workflow for benzimidazole synthesis.

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Receptor Angiotensin II Receptor (AT1) PLC Phospholipase C (PLC) Receptor->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Vasoconstriction Ca_release->Contraction Ca_channel L-type Ca²⁺ Channel PKC->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Contraction Benzimidazole Benzimidazole (e.g., FPD) Benzimidazole->Receptor Blocks Benzimidazole->Ca_channel Inhibits AngiotensinII Angiotensin II AngiotensinII->Receptor

Caption: Benzimidazole as an Angiotensin II Receptor and Calcium Channel Blocker.[1][11]

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling 1-Bromo-4,5-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety protocols and operational guidance for the handling and disposal of 1-Bromo-4,5-dimethyl-2-nitrobenzene. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental risk. The following information is a consolidation of safety data for structurally similar nitroaromatic and brominated compounds and represents best practices for laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires stringent safety measures. Based on data from similar compounds, it is presumed to be harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye irritation.[1][2][3][4] Prolonged or repeated exposure may cause organ damage.[1][2][3] Therefore, a multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[5]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[5][6]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. Inspect gloves before each use and replace immediately upon contamination.[5]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[5]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or when working outside of a fume hood.[1][5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial when working with this compound.

  • Preparation and Engineering Controls :

    • All handling of solid this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[2][5]

    • Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[4][5]

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations within a fume hood to contain any dust.[5]

    • Use anti-static measures where appropriate to prevent dust clouds.

    • Keep containers of the chemical clearly labeled and sealed when not in use.[1][5]

  • During the Experiment :

    • Avoid all personal contact, including inhalation.[1]

    • Do not eat, drink, or smoke in the laboratory.[3][5]

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5][7]

  • Storage :

    • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][3][5]

    • Store away from incompatible materials such as strong oxidizing agents.[3]

Emergency and Disposal Plan

Spill Management Protocol:

  • Evacuate : Immediately evacuate personnel from the spill area.[5]

  • Ventilate : Ensure the area is well-ventilated; use the fume hood if the spill is contained within it.[5]

  • Don PPE : Put on the appropriate PPE, including respiratory protection, before re-entering the area.[5]

  • Contain the Spill : For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid generating dust.[2][5]

  • Decontaminate : Clean the spill area with soap and water, and collect all cleaning materials for disposal as hazardous waste.[5][7]

First Aid Measures:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7][8]

  • Skin Contact : Immediately wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7][9]

  • Inhalation : Move the victim to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[3][4][7]

  • Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water. Seek immediate medical attention.[4]

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[1][2]

  • Do not mix with other waste.

  • Contaminated packaging should be disposed of in the same manner as the product itself.[2]

Experimental Workflow Diagram

The following diagram outlines the standard operating procedure for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh and Transfer prep_setup->handle_weigh Proceed to Handling handle_experiment Conduct Experiment handle_weigh->handle_experiment cleanup_decon Decontaminate Work Area handle_experiment->cleanup_decon Experiment Complete cleanup_storage Store Chemical Properly cleanup_decon->cleanup_storage disp_waste Segregate Hazardous Waste cleanup_storage->disp_waste End of Workflow disp_container Dispose of in Labeled Container disp_waste->disp_container

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.